Pulcherriminic acid
Description
This compound has been reported in Metschnikowia pulcherrima with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPPQFOKKRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-86-8 | |
| Record name | Pulcherriminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Pulcherriminic Acid: A Technical Guide to its Discovery, Biosynthesis, and Regulation
A Foreword for the Scientific Community
This technical guide provides an in-depth exploration of pulcherriminic acid, a fascinating secondary metabolite with significant antimicrobial and iron-chelating properties. From its initial discovery in yeast to the detailed elucidation of its biosynthetic and regulatory networks in bacteria, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is curated to facilitate a deeper understanding of this compound's biology and to support future research and development endeavors in the fields of microbiology, natural product chemistry, and pharmacology.
Discovery and History: A Timeline of Key Findings
The scientific journey of this compound has spanned several decades, with key discoveries progressively unveiling its structure, function, and biosynthesis.
| Year | Key Discovery/Milestone | Organism(s) Studied | Key Researchers/Groups |
| 1953 | First discovery of the red pigment, pulcherrimin, formed from this compound in the presence of iron. | Candida pulcherrima (now Metschnikowia pulcherrima) | Kluyver et al.[1] |
| 1963 | Elucidation of the biosynthetic precursor of this compound as L-leucine and the intermediate as cyclo-L-leucyl-L-leucyl. | Candida pulcherrima | MacDonald |
| 1972 | Confirmation that Bacillus subtilis produces this compound from L-leucine, utilizing the carbon skeletons of two L-leucine molecules. | Bacillus subtilis | Uffen and Canale-Parola |
| 2006 | Identification of the this compound synthetic gene cluster, yvmC-cypX, in Bacillus subtilis and Bacillus licheniformis. | Bacillus subtilis, Bacillus licheniformis | Tang et al.[2] |
| 2011 | Structural and functional characterization of YvmC as a cyclodipeptide synthase (CDPS) and CypX as a cytochrome P450 oxidase. | Bacillus subtilis | Bonnefond et al.[2] |
| 2016 | Identification of PchR (YvmB) as a MarR-like transcriptional repressor of the yvmC-cypX operon. | Bacillus subtilis | Randazzo et al.[2] |
| 2018 | Identification and functional characterization of the four-gene PUL cluster (PUL1-4) responsible for this compound biosynthesis and transport in yeast. | Kluyveromyces lactis | Krause et al.[1] |
| 2024 | Further elucidation of the regulatory network in B. subtilis, demonstrating direct negative regulation of yvmC by the transition state regulators ScoC and AbrB, in addition to PchR. | Bacillus subtilis | Fernandez and Simmons |
Physicochemical and Spectroscopic Properties
This compound and its iron complex, pulcherrimin, possess distinct chemical and physical characteristics.
| Property | This compound | Pulcherrimin |
| Molecular Formula | C₁₂H₂₀N₂O₄[3] | C₁₂H₁₈N₂O₄Fe₂/₃[2][3] |
| Molecular Weight | 256.2980 g/mol [3] | - |
| Appearance | Colorless[4] | Reddish-brown pigment[2][3] |
| Solubility | Soluble in water.[3] | Almost insoluble in water and organic solvents like ethanol; soluble in alkaline methanol or NaOH solution.[2][3] |
| UV Absorption Maxima | 243 nm, 282 nm, 410 nm[3] | 240 nm, 280 nm, 410 nm[5] |
Antimicrobial and Antioxidant Activity
The primary biological function attributed to this compound is its ability to chelate ferric iron (Fe³⁺), thereby depriving competing microorganisms of this essential nutrient.[2][3] This iron sequestration is the basis for its antimicrobial activity.
| Activity | Organism(s) Inhibited | Quantitative Data (Example) |
| Antifungal | Botrytis cinerea, Alternaria alternata, Penicillium expansum, Aspergillus spp., Candida spp., Pichia manshurica[6] | Inhibition zones and minimum inhibitory concentrations (MICs) vary depending on the producing and target strains. For instance, Metschnikowia pulcherrima strains show strong antagonistic activity against various human and plant fungal pathogens.[5] |
| Antibacterial | Proteus vulgaris, Escherichia coli | The antagonistic effects are strain-dependent. Some M. pulcherrima strains show strong inhibition of P. vulgaris and E. coli.[7] |
| Antioxidant | - | Pulcherrimin has been shown to have antioxidant properties and can protect cells against oxidative stress. For example, it can increase DNA repair efficiency in cells exposed to H₂O₂-induced oxidative stress by 2.5-2.7 fold.[8] |
Experimental Protocols
Isolation and Purification of Pulcherrimin
This protocol is adapted from methodologies used for isolating pulcherrimin from yeast cultures.
-
Cell Harvesting : Centrifuge the yeast culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C to pellet the cells and the insoluble pulcherrimin.
-
Methanol Wash : Treat the pellet with 99.8% methanol (e.g., 50 mL per 10 g of wet biomass) overnight at 4°C to remove lipids and other soluble compounds.
-
Water Wash : Centrifuge the methanol-treated pellet at 5,000 x g for 10 minutes at 4°C and wash the pellet twice with distilled water (e.g., 25 mL).
-
Solubilization : Resuspend the washed pellet in a 2 M NaOH solution to dissolve the pulcherrimin.
-
Acid Precipitation : Acidify the solution with HCl to precipitate the purified pulcherrimin.
-
Final Collection and Drying : Collect the precipitate by centrifugation at 8,000 x g for 20 minutes at 4°C. Wash the pellet three times with distilled water. Dry the final product at 60°C for 18 hours.
-
Purity Assessment : The purity of the isolated pulcherrimin can be assessed using ¹H NMR spectroscopy by dissolving the product in an alkaline deuterated water solution (e.g., 2 M NaOH in D₂O).
Synthesis of Cyclo(L-leucyl-L-leucyl)
This protocol outlines a general method for the chemical synthesis of the this compound precursor, cyclo(L-leucyl-L-leucyl).
-
Dipeptide Formation : Couple protected L-leucine monomers using standard solution-phase peptide synthesis techniques. This typically involves protecting the amino group of one leucine molecule (e.g., with a Boc or Fmoc group) and the carboxyl group of the other (e.g., as a methyl or ethyl ester) and then forming a peptide bond using a coupling agent (e.g., DCC/HOBt or HATU).
-
Deprotection : Selectively remove the protecting groups from the N-terminus and C-terminus of the linear dipeptide. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and an ester can be saponified with a base.
-
Cyclization : Dissolve the deprotected linear dipeptide in a high-boiling point solvent (e.g., 2-butanol) and add a base like N-methylmorpholine (NMM) to facilitate intramolecular cyclization. Reflux the mixture for several hours.[9]
-
Purification : Remove the solvent under reduced pressure and purify the resulting cyclo(L-leucyl-L-leucyl) by silica gel column chromatography or recrystallization from a suitable solvent like ethanol.[9]
Characterization of this compound and its Precursors
A combination of analytical techniques is employed to identify and characterize this compound and related compounds.
-
Sample Preparation : For analysis of culture supernatants, metabolites can be collected on Amberlite XAD16N beads and eluted with methanol.[4]
-
Chromatographic Separation : Perform reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the compounds. A typical mobile phase consists of a gradient of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.[10]
-
Mass Spectrometry (MS) : Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source to determine the exact masses of the parent ions and their fragmentation patterns.[4][10] This allows for the identification of cyclo(L-leucyl-L-leucyl), this compound, and its intermediates.[4]
-
Spectrophotometry : The concentration of pulcherrimin in alkaline solutions can be quantified by measuring its absorbance at 410 nm.[7]
Biosynthetic and Regulatory Pathways
The biosynthesis of this compound is a well-conserved process in both bacteria and yeast, though the genetic machinery differs. Its production is tightly regulated in response to environmental cues.
Biosynthesis of this compound in Bacillus subtilis
The synthesis of this compound in B. subtilis begins with the amino acid L-leucine and involves two key enzymes encoded by the yvmC-cypX operon.
Caption: Biosynthesis of this compound in Bacillus subtilis.
Biosynthesis of this compound in Yeast
In yeasts like Kluyveromyces lactis and Metschnikowia pulcherrima, the biosynthesis is governed by the PUL gene cluster.
Caption: Biosynthesis and transport of this compound in yeast.
Transcriptional Regulation of Pulcherrimin Biosynthesis in Bacillus subtilis
The expression of the yvmC-cypX operon is under the negative control of three transcriptional regulators: PchR, AbrB, and ScoC.
Caption: Transcriptional regulation of pulcherrimin biosynthesis in B. subtilis.
Concluding Remarks and Future Directions
This compound stands out as a natural product with significant potential. Its role in microbial competition through iron sequestration has been well-established, making it a candidate for the development of novel antimicrobial agents. Furthermore, its antioxidant properties warrant further investigation for potential applications in human health and food preservation. The elucidation of its biosynthetic pathways in both bacteria and yeast opens avenues for metabolic engineering to enhance its production. Future research should focus on a more detailed characterization of its bioactivities, the exploration of its full therapeutic and biotechnological potential, and the optimization of its synthesis through synthetic biology approaches. This guide provides a solid foundation for these future endeavors, empowering the scientific community to unlock the full potential of this remarkable molecule.
References
- 1. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]
- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoprotective Effects of Yeast Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Pulcherriminic Acid Biosynthesis in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherriminic acid, a cyclic dipeptide derived from L-leucine, is a secondary metabolite produced by various microorganisms, including the Gram-positive bacterium Bacillus subtilis. This molecule and its iron-chelated pigment, pulcherrimin, play significant roles in iron homeostasis, microbial competition, biofilm formation, and oxidative stress response. Understanding the intricate biosynthesis pathway and its regulation is crucial for harnessing its potential in various applications, from novel antimicrobial strategies to biocontrol agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Bacillus subtilis, detailing the genetic and enzymatic components, the complex regulatory network, and methodologies for its study.
The Core Biosynthesis Pathway
The synthesis of this compound in Bacillus subtilis is a two-step enzymatic process that begins with the precursor L-leucine. The genes responsible for this pathway are clustered in the yvmC-cpa operon.
Step 1: Cyclization of L-leucine
Two molecules of L-leucine, charged to their cognate tRNA (Leu-tRNALeu), are cyclized to form the intermediate cyclo(L-leucyl-L-leucyl) (cLL).[1][2] This reaction is catalyzed by the enzyme YvmC , a cyclodipeptide synthase.[1][2] The formation of cLL is the committed step in the biosynthesis of this compound. Disruption of the yvmC gene completely abolishes the production of both cLL and pulcherrimin.[1]
Step 2: Oxidation of cyclo(L-leucyl-L-leucyl)
The intermediate cLL is then oxidized to form this compound. This oxidation is catalyzed by CypX , a cytochrome P450 oxidase.[1][2] This step requires molecular oxygen.[3][4]
Export and Pigment Formation
This compound is a water-soluble molecule that is actively transported out of the cell by the putative transporter YvmA .[1][5] Extracellularly, this compound acts as a potent iron chelator. It binds to free ferric iron (Fe³⁺) to form a water-insoluble, reddish-brown pigment called pulcherrimin .[1][2] The formation of this pigment is a non-enzymatic reaction and is dependent on the availability of extracellular iron.[1][2] The characteristic red color of pulcherrimin allows for a straightforward visual and spectrophotometric quantification of its production.
Genetic Organization
The genes required for this compound biosynthesis and transport are organized into a cassette that includes two divergently transcribed operons: pchR-yvmA and yvmC-cypX.[1]
-
yvmC-cypX operon : Encodes the core biosynthetic enzymes, cyclo(L-leucyl-L-leucyl) synthase (YvmC) and cytochrome P450 oxidase (CypX).
-
pchR-yvmA operon : Encodes the transcriptional regulator PchR and the putative this compound transporter YvmA.
Quantitative Data Summary
While precise enzyme kinetic and yield data are highly dependent on experimental conditions, this section summarizes the available quantitative and semi-quantitative information regarding this compound biosynthesis in Bacillus subtilis.
| Parameter | Value / Observation | Strain Background | Reference |
| Enzyme Kinetics (YvmC) | Not available in the public domain. | - | - |
| Enzyme Kinetics (CypX) | Not available in the public domain. | - | - |
| Pulcherrimin Production | Increased | scoC mutant | [1] |
| Increased | abrB mutant | [1][5] | |
| Potently increased, especially during exponential phase. | pchR mutant | [5][6] | |
| Highest production rate and total amount. | scoC abrB pchR triple mutant | [5] | |
| Gene Expression (yvmC-cypX) | Upregulated | scoC mutant | [7] |
| Upregulated | abrB mutant | [7] | |
| Upregulated | pchR mutant | [7] | |
| Highly upregulated | scoC abrB pchR triple mutant | [7] | |
| Spectrophotometric Quantification | Peak absorbance at 410 nm after solubilization in 2 mM NaOH. | Pulcherrimin | [1][5] |
Regulatory Network
The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of repressors, ensuring its production is coordinated with the cell's physiological state, particularly the transition from exponential growth to stationary phase.
Key Transcriptional Regulators:
-
PchR : A MarR-family transcriptional regulator encoded within the pulcherrimin biosynthesis gene cassette.[1] PchR acts as a potent negative regulator, directly binding to the promoter regions of both the pchR-yvmA and yvmC-cypX operons to repress their transcription.[1][5] Deletion of pchR leads to a significant increase in pulcherrimin production, particularly during the exponential growth phase.[5][6]
-
ScoC : A transition state regulator that represses the expression of numerous genes during exponential growth. ScoC contributes to the repression of the yvmC-cypX operon, and its deletion results in increased pulcherrimin production.[1][7]
-
AbrB : Another key transition state regulator in Bacillus subtilis. AbrB also negatively regulates pulcherrimin biosynthesis.[1][7] An AbrB binding site has been identified in the promoter region of the yvmC-cypX operon.[5]
Layered Regulation:
These three repressors work in a concerted manner to control the timing, rate, and amount of pulcherrimin produced.[5][7] During exponential growth, PchR, ScoC, and AbrB all contribute to keeping the biosynthesis pathway repressed. As cells transition into stationary phase, the influence of these repressors may change, leading to the induction of the yvmC-cypX operon and subsequent this compound production. The triple mutant (ΔpchR ΔscoC ΔabrB) exhibits the highest level of pulcherrimin production, indicating that all three regulators are necessary for the complete repression of the pathway.[5]
Signaling Pathways and Experimental Workflows
Diagrams
Caption: The this compound biosynthesis pathway in B. subtilis.
Caption: Transcriptional regulation of the pulcherrimin biosynthesis operons.
References
- 1. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]
- 3. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pulcherriminic Acid Gene Cluster in Metschnikowia pulcherrima: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metschnikowia pulcherrima, a yeast with significant potential in biocontrol and biotechnology, produces a distinctive red pigment, pulcherrimin, through the iron-dependent chelation of pulcherriminic acid (PA). This secondary metabolite and its precursors exhibit potent antimicrobial properties, making the biosynthetic pathway of PA a subject of intense research interest. This technical guide provides a comprehensive overview of the this compound gene cluster in M. pulcherrima, detailing its genetic organization, the biosynthetic pathway, and key regulatory elements. Furthermore, this guide furnishes detailed experimental protocols for the study of this gene cluster and the quantification of its metabolic products, alongside a curated summary of quantitative data to facilitate comparative analysis.
Introduction
Metschnikowia pulcherrima is a non-conventional yeast species with a broad range of applications, from winemaking to the biocontrol of fungal pathogens.[1] Its antagonistic activity is largely attributed to the production of pulcherrimin, an insoluble pigment formed from the non-enzymatic reaction of this compound with ferric ions (Fe³⁺).[2][3] The sequestration of iron from the environment by this compound creates an iron-depleted niche, thereby inhibiting the growth of competing microorganisms.[3][4] The biosynthetic machinery for this compound is encoded by a conserved PUL gene cluster. Understanding the genetics and regulation of this cluster is paramount for harnessing the biotechnological potential of M. pulcherrima.
The this compound (PUL) Gene Cluster
The PUL gene cluster in M. pulcherrima is responsible for the synthesis and transport of this compound and its precursors.[5][6] The cluster typically comprises four core genes: PUL1, PUL2, PUL3, and PUL4.[5][7]
Table 1: Core Genes of the PUL Cluster in Metschnikowia pulcherrima
| Gene | Putative Function | Homolog in Bacillus subtilis |
| PUL1 | Cyclodipeptide synthase; catalyzes the formation of cyclo(L-leucyl-L-leucyl). | yvmC |
| PUL2 | Cytochrome P450 monooxygenase; oxidizes cyclo(L-leucyl-L-leucyl) to PA. | cypX |
| PUL3 | Transporter; potentially involved in the export of PA and/or uptake of iron-PA. | Not clearly defined |
| PUL4 | Transcriptional regulator; putative regulator of the PUL gene cluster. | Not clearly defined |
Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process, followed by a spontaneous chemical reaction.[5][8]
-
Cyclo(L-leucyl-L-leucyl) (cLL) Synthesis: The pathway initiates with the cyclization of two L-leucine molecules, a reaction catalyzed by the cyclodipeptide synthase encoded by PUL1.[7]
-
Oxidation to this compound: The cLL is then oxidized by a cytochrome P450 monooxygenase, the product of the PUL2 gene, to form this compound.[7][8]
-
Pulcherrimin Formation: In the presence of ferric ions (Fe³⁺) in the extracellular environment, this compound spontaneously chelates the iron to form the insoluble, red-pigmented pulcherrimin.[2][9]
References
- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bio-protection in oenology by Metschnikowia pulcherrima: from field results to scientific inquiry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the potential of Metschnikowia pulcherrima: a dive into the genomic and safety characterization of four plant-associated strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Pulcherriminic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherriminic acid, a cyclic dipeptide secondary metabolite, has garnered significant interest within the scientific community for its potent iron-chelating properties and consequent broad-spectrum biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and known biological functions of this compound. Detailed experimental protocols for its synthesis and isolation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the biosynthetic pathway and regulatory network of this compound, offering a valuable resource for researchers and professionals in drug development and microbial biotechnology.
Chemical Structure and Physicochemical Properties
This compound is a pyrazine N-oxide derivative with the chemical name 2,5-diisobutyl-3,6-dihydroxy-pyrazine-1,4-dioxide[1][2]. Its structure is characterized by a central pyrazine dioxide ring substituted with two isobutyl groups and two hydroxyl groups. This unique structure, particularly the hydroxamate groups, is responsible for its high affinity for ferric ions (Fe³⁺)[3][4][5].
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀N₂O₄ | [2][6] |
| Molecular Weight | 256.30 g/mol | [2][6] |
| Appearance | Yellow solid | [7] |
| Solubility | Insoluble in water and most organic solvents (methanol, chloroform, dichloromethane, acetonitrile, tetrahydrofuran). Sparingly soluble in DMSO. Soluble in formic acid, trifluoroacetic acid, and basic aqueous solutions (e.g., 2M NaOH, NaHCO₃/Na₂CO₃ buffer pH 9.06). | [3][7] |
| UV Absorption Maxima (in 2M NaOH) | 243 nm, 282 nm, 410 nm | [4] |
Biosynthesis and Regulation
This compound is synthesized by a variety of microorganisms, most notably by yeasts of the Metschnikowia genus and bacteria of the Bacillus genus[3][4]. The biosynthetic pathway originates from the amino acid L-leucine[1].
Biosynthetic Pathway
The synthesis of this compound involves a two-step enzymatic process:
-
Cyclization: Two molecules of L-leucyl-tRNA are cyclized to form the intermediate cyclo-L-leucyl-L-leucyl (cLL). This reaction is catalyzed by the enzyme cyclodipeptide synthase, known as YvmC in Bacillus subtilis and PUL1 in yeasts[4][5][8].
-
Oxidation: The cLL intermediate is then oxidized to this compound by a cytochrome P450 oxidase. This enzyme is referred to as CypX in Bacillus subtilis and PUL2 in yeasts[4][5][8].
Following its synthesis, this compound is transported out of the cell by a major facilitator superfamily (MFS) transporter, such as YvmA in Bacillus licheniformis[4].
Regulation of Biosynthesis in Bacillus subtilis
The biosynthesis of this compound in Bacillus subtilis is tightly regulated by a network of transcriptional regulators that respond to nutrient availability and cell density. The expression of the yvmC-cypX operon is negatively controlled by three key proteins: PchR (YvmB), AbrB, and ScoC[9][10]. These regulators bind to the promoter region of yvmC, preventing transcription, particularly during the exponential growth phase[9][10]. This regulation ensures that the production of the iron-chelating this compound is coordinated with the physiological state of the bacterial population[9].
Biological Activities
The primary biological function of this compound stems from its ability to chelate ferric iron with high affinity, forming a stable, insoluble reddish-brown complex called pulcherrimin[3][4][5]. This sequestration of iron from the environment is the basis for its diverse biological effects.
Antimicrobial and Antifungal Activity
By depleting the local environment of essential iron, this compound exhibits potent antimicrobial and antifungal activity[11][12][13]. This makes it a key factor in microbial competition, allowing producer organisms to outcompete other microorganisms that have a high iron requirement for growth[13]. The antimicrobial effect is a direct consequence of iron starvation induced in the competing microbes[5][13]. While the principle is well-established, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported across the literature and are highly dependent on the specific strain and experimental conditions.
Anticancer and Antioxidant Potential
Preliminary studies have suggested that this compound may possess anticancer and antioxidant properties. Its ability to chelate iron can mitigate oxidative stress by reducing the generation of reactive oxygen species through the Fenton reaction[12]. Some reports indicate that extracts containing this compound exhibit cytotoxic activity against certain cancer cell lines; however, specific IC₅₀ values for purified this compound are not yet well-documented in publicly available literature.
Role in Biofilm Formation
In Bacillus subtilis, this compound plays a crucial role in the development and arrest of biofilms. The production and secretion of this compound lead to the depletion of iron at the periphery of the biofilm, which in turn signals for the cessation of biofilm expansion[14][15]. This self-limiting mechanism is thought to be a strategy for niche protection and resource management within the bacterial community[14].
Experimental Protocols
Isolation and Purification of this compound from Microbial Cultures
This protocol is adapted from methods described for the isolation of pulcherrimin from yeast and its subsequent conversion to this compound[3][16].
Workflow for Isolation and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The iron chelator this compound mediates the light response in Bacillus subtilis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism [mdpi.com]
- 14. Pulcherrimin formation controls growth arrest of the Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]
- 16. biorxiv.org [biorxiv.org]
The Intricate Dance of Iron Sequestration: A Technical Guide to the Chelating Mechanism of Pulcherriminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherriminic acid, a cyclic dipeptide secondary metabolite produced by various yeasts and bacteria, plays a critical role in microbial iron competition through its potent iron-chelating properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biosynthesis of this compound and its subsequent chelation of ferric iron (Fe³⁺) to form the characteristic reddish-brown pigment, pulcherrimin. This document consolidates current knowledge, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the core pathways to serve as a comprehensive resource for researchers in microbiology, bioinorganic chemistry, and drug development.
Introduction
Iron is an essential micronutrient for nearly all living organisms, playing a vital role in numerous cellular processes, including respiration, DNA synthesis, and catalysis. However, the bioavailability of iron in aerobic environments is often limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators known as siderophores.
This compound is a notable siderophore that functions by sequestering environmental iron, thereby limiting its availability to competing microbes. The formation of the insoluble pulcherrimin-iron complex is a key feature of this strategy. Understanding the intricacies of this mechanism holds potential for the development of novel antimicrobial agents and provides insights into microbial ecology and pathogenesis.
Biosynthesis of this compound
The biosynthesis of this compound originates from the amino acid L-leucine and involves a conserved enzymatic pathway in both yeast and bacteria, although the specific enzymes may differ. The core of the biosynthetic machinery is a two-step process.
First, two molecules of L-leucine are cyclized to form the intermediate cyclo-L-leucyl-L-leucyl (cLL). This reaction is catalyzed by a cyclodipeptide synthase (CDPS). In yeast species such as Metschnikowia pulcherrima, this enzyme is designated as Pul1, while in bacteria like Bacillus subtilis, the homologous enzyme is YvmC.[1][2]
In the second step, cLL undergoes oxidation to form this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, named Pul2 in yeast and CypX in bacteria.[1][2] This oxidation is crucial for the formation of the hydroxamate groups that are responsible for iron chelation.
Mechanism of Iron Chelation
This compound (C₁₂H₂₀N₂O₄) is a bidentate ligand, meaning it can form two bonds with a central metal ion.[3] The iron-chelating activity is attributed to its two hydroxamate functional groups (-C(=O)N(OH)-). These groups have a high affinity for ferric iron (Fe³⁺).
Upon secretion into the extracellular environment, this compound encounters and binds to Fe³⁺ ions. This binding event leads to the formation of a stable, reddish-brown, insoluble complex known as pulcherrimin. The formation of this precipitate effectively removes soluble iron from the immediate surroundings, creating an iron-depleted zone that inhibits the growth of other microorganisms that lack the ability to utilize the pulcherrimin-iron complex.[4][5]
Stoichiometry of the Pulcherrimin-Iron Complex
The precise stoichiometry of the pulcherrimin-iron complex has been a subject of some debate in the literature, with different studies suggesting various ratios of this compound to iron. This ambiguity highlights an area for further investigation. The table below summarizes the reported molecular formulas and the implied stoichiometries.
| Reported Molecular Formula of Pulcherrimin | Implied this compound : Iron Ratio | Reference(s) |
| C₁₂H₁₈N₂O₄Fe₂/₃ | 3 : 2 | [6] |
| C₁₂H₁₈N₂O₄Fe₂ | 1 : 2 | [7] |
| Not specified | 1 : 4 (PA:Fe) | [8][9] |
| C₁₆H₁₈N₂O₄Fe | 2 : 1 (based on a dimeric structure) | [10] |
The 3:2 stoichiometry is more consistent with the coordination chemistry of other hydroxamate siderophores, where three bidentate ligands typically coordinate a single ferric ion to form a hexadentate complex. The other reported ratios are less common for this class of chelators and may reflect different experimental conditions or analytical methods. Further research using techniques such as Job's plot analysis or Isothermal Titration Calorimetry is required to definitively establish the stoichiometry.
Experimental Protocols
Quantification of this compound Production using the Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores. The principle of the assay is based on the competition for iron between the siderophore and the strong chelator CAS. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change to orange.
Materials:
-
CAS solution: 0.06 g CAS in 50 mL dH₂O.
-
FeCl₃ solution: 0.0027 g FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Hexadecyltrimethylammonium bromide (HDTMA) solution: 0.073 g HDTMA in 40 mL dH₂O.
-
PIPES buffer.
-
Culture supernatants containing this compound.
-
96-well microtiter plate.
-
Spectrophotometer.
Protocol:
-
Prepare the CAS assay solution: Mix the CAS solution with the FeCl₃ solution. Slowly add the HDTMA solution while stirring. The final solution should be blue.
-
Prepare samples: In a 96-well plate, mix culture supernatant with the CAS assay solution.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure absorbance: Read the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.
-
Quantification: A standard curve can be generated using known concentrations of a reference siderophore (e.g., desferrioxamine B) to quantify the amount of this compound produced.
Determination of Iron-Chelating Activity by UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used to monitor the formation of the pulcherrimin-iron complex, which has a characteristic absorbance spectrum.
Materials:
-
Purified this compound solution of known concentration.
-
FeCl₃ solution of known concentration.
-
Buffer solution (e.g., MES, pH 6.5).
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
Protocol:
-
Obtain the spectrum of this compound: Record the UV-Vis spectrum of the this compound solution in the buffer.
-
Titration with iron: Add incremental amounts of the FeCl₃ solution to the this compound solution.
-
Record spectra: After each addition of FeCl₃, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Analysis: Monitor the appearance of the characteristic absorbance peaks of pulcherrimin, which are reported to be at approximately 240, 280, and 410 nm.[2][11] The increase in absorbance at these wavelengths is proportional to the concentration of the pulcherrimin-iron complex.
Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)
A Job's plot is a graphical method used to determine the stoichiometry of a binding event.
Protocol:
-
Prepare stock solutions: Prepare equimolar stock solutions of this compound and FeCl₃ in a suitable buffer.
-
Prepare a series of solutions: Prepare a series of solutions where the total molar concentration of this compound and FeCl₃ is kept constant, but the mole fraction of each component is varied from 0 to 1.
-
Measure absorbance: For each solution, measure the absorbance at the wavelength of maximum absorbance for the pulcherrimin-iron complex (e.g., 410 nm).
-
Plot the data: Plot the absorbance as a function of the mole fraction of one of the components (e.g., this compound).
-
Determine stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.6 for this compound would indicate a 3:2 (PA:Fe) stoichiometry.
Advanced Characterization Techniques
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and its iron complex. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition and thus help to resolve the stoichiometry of the pulcherrimin-iron complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to elucidate the structure of this compound and to identify the sites of iron binding. Changes in the chemical shifts of the protons and carbons near the hydroxamate groups upon the addition of iron can provide direct evidence of coordination.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei.[11] It can provide information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and coordination geometry of the iron within the pulcherrimin complex. This technique has been used to confirm that the iron in pulcherrimin is in the Fe³⁺ state.[11]
Conclusion and Future Directions
The chelation of iron by this compound is a fascinating and ecologically significant process. While the biosynthetic pathway is well-characterized, further research is needed to definitively establish the stoichiometry of the pulcherrimin-iron complex under various conditions. The application of advanced analytical techniques such as Isothermal Titration Calorimetry and high-resolution mass spectrometry will be instrumental in resolving these outstanding questions. A deeper understanding of this mechanism will not only enhance our knowledge of microbial iron acquisition but also pave the way for the development of novel therapeutic strategies that target this essential pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulsed EPR and NMR spectroscopy of paramagnetic iron porphyrinates and related iron macrocycles: how to understand patterns of spin delocalization and recognize macrocycle radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Synthesis and Secretion of the Iron Chelator Cyclodipeptide this compound in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Pulcherrimin: a bio-derived iron chelate catalyst for base-free oxidation of 5-hydroxymethylfurfural to furandicarboxylic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05641H [pubs.rsc.org]
- 8. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
The Biological Role of Pulcherrimin in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherrimin, a reddish pigment produced by various yeast species, particularly within the Metschnikowia genus, is a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core biological roles of pulcherrimin, focusing on its biosynthesis, regulatory pathways, and multifaceted functions. Through a detailed examination of its iron-chelating properties, this document elucidates the primary mechanism behind its potent antimicrobial activity. Furthermore, this guide explores its emerging roles in photoprotection and inhibition of biofilm formation. Quantitative data on pulcherrimin production are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of the biosynthetic and regulatory pathways are provided to facilitate further research and application in drug development and biotechnology.
Introduction
Pulcherrimin is a pigment formed by the non-enzymatic chelation of ferric ions (Fe³⁺) by two molecules of pulcherriminic acid.[1][2][3] This precursor, this compound, is a secondary metabolite synthesized from the cyclization of two leucine molecules.[4][5] The production of pulcherrimin is a notable characteristic of several yeast species, including those from the genera Metschnikowia, Kluyveromyces, Lipomyces, and Dipodascopsis.[1] The most prominent biological role of pulcherrimin is its antimicrobial activity, which is primarily attributed to its ability to sequester iron from the environment, thereby limiting its availability to competing microorganisms.[1][2][3][6] This iron competition mechanism makes pulcherrimin-producing yeasts effective biocontrol agents.[1][2] Beyond its antimicrobial properties, recent studies have suggested additional functions for pulcherrimin, including photoprotection and the modulation of biofilm formation.[1][6][7] This guide delves into the molecular underpinnings of these roles, providing a technical resource for researchers and professionals in the field.
Biosynthesis of this compound
The biosynthesis of this compound in yeast is a two-step enzymatic process encoded by a conserved gene cluster known as the PUL cluster.[8][9] This cluster typically contains four genes: PUL1, PUL2, PUL3, and PUL4.[8][9]
-
PUL1 : Encodes a cyclodipeptide synthase that catalyzes the initial step: the cyclization of two leucine molecules, charged to their respective tRNAs, to form cyclo(L-leucyl-L-leucyl) (also known as cyclodileucine).[4][8][10]
-
PUL2 : Encodes a cytochrome P450 oxidase that hydroxylates cyclodileucine to form this compound.[4][8][10]
-
PUL3 : Encodes a transporter protein that is involved in the export of this compound and the import of iron-bound pulcherrimin.[8][9]
-
PUL4 : A putative regulatory gene, although its precise function is less characterized.[8][9]
The expression of PUL1 and PUL2 is both necessary and sufficient for the production of this compound, as demonstrated by heterologous expression in Saccharomyces cerevisiae.[8][10] Once secreted, this compound spontaneously chelates ferric ions from the environment to form the insoluble, red-pigmented pulcherrimin.[2][3][4]
Regulation of Pulcherrimin Production
The production of pulcherrimin is a tightly regulated process influenced by environmental cues such as iron availability and cellular stress.[4][10][11] In Metschnikowia pulcherrima, the transcriptional regulator Snf2 has been identified as a key player in controlling pulcherrimin biosynthesis.[4] A mutation in the SNF2 gene leads to a pigmentless phenotype and reduced antifungal activity, indicating that Snf2 positively regulates the transcription of the PUL genes.[4]
In bacteria such as Bacillus subtilis, the regulation is more complex and involves multiple transcription factors, including ScoC , AbrB , and the pulcherrimin-specific regulator PchR , which collectively control the timing and amount of pulcherrimin produced.[12][13] While the direct homologues and the exact regulatory network in yeast are still under investigation, it is clear that pulcherrimin synthesis is a controlled process, likely to balance its antimicrobial benefits against the potential for self-induced iron starvation.[14][15]
References
- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Regulation of Pulcherrimin During <em>Bacillus subtilis</em> Biofilm Development - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Regulation of the Synthesis and Secretion of the Iron Chelator Cyclodipeptide this compound in Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ochre Revolution: A Technical Guide to Pulcherriminic Acid Producers in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulcherriminic acid, a cyclic dipeptide hydroxamate, is a secondary metabolite of significant interest due to its potent iron-chelating properties and associated antimicrobial activity. This reddish pigment, formed by the complexation of this compound with ferric iron, plays a crucial role in microbial competition and survival in the iron-limited soil environment. This technical guide provides an in-depth overview of the primary natural producers of this compound in soil, their biosynthetic pathways, regulatory mechanisms, and detailed experimental protocols for its study. Quantitative data on production yields are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.
Natural Producers of this compound in Soil
The ability to produce this compound is observed in a diverse range of soil microorganisms, primarily within the bacterial and fungal kingdoms.
Bacterial Producers
The most well-characterized bacterial producers of this compound belong to the genus Bacillus. Several species have been identified as potent producers:
-
Bacillus subtilis : Extensively studied as a model organism for this compound biosynthesis.[1][2][3][4][5][6][7][8][9]
-
Bacillus licheniformis : Known for its significant production capabilities, which have been enhanced through metabolic engineering.[7][10][11][12][13]
-
Bacillus cereus [7]
These soil-dwelling bacteria utilize this compound to sequester iron from their environment, thereby inhibiting the growth of competing microbes.[5][7][14]
Fungal Producers
Several yeast species, particularly from the phyllosphere and soil, are notable producers of this compound. These include:
-
Metschnikowia pulcherrima : A well-known biocontrol agent that leverages this compound for its antifungal activity.[10][11][12][13][15][16][17][18]
-
Kluyveromyces lactis : Another yeast species where the biosynthetic pathway for this compound has been identified.[11][12][17]
-
Rhodotorula spp. : While primarily known for producing rhodotorulic acid, some species are also associated with this compound production.[12]
-
Candida spp. [6]
-
Dipodascopsis spp. [19]
-
Lipomyces spp. [19]
Biosynthesis of this compound
The biosynthetic pathway of this compound is remarkably conserved in its core chemical steps across bacteria and fungi, though the enzymes involved are genetically distinct. The process begins with the amino acid L-leucine.[1][2]
Bacterial Biosynthesis Pathway
In Bacillus species, the synthesis is governed by the yvmC-cypX gene cluster.[7][9]
-
Cyclization : Two molecules of L-leucyl-tRNA are cyclized by the enzyme YvmC , a cyclodipeptide synthase (CDPS), to form the intermediate cyclo(L-Leu-L-Leu) (cLL).[20][4][9]
-
Oxidation : The cLL intermediate is then oxidized by CypX , a cytochrome P450 oxidase, to yield this compound.[20][4][9]
-
Export : The synthesized this compound is transported out of the cell by the exporter protein YvmA .[20][3]
Fungal Biosynthesis Pathway
In yeasts like Metschnikowia and Kluyveromyces, the biosynthesis is controlled by the PUL gene cluster.[12][17]
-
Cyclization : PUL1 catalyzes the cyclization of two L-leucine molecules to form cLL. It is functionally analogous to YvmC.[12][13]
-
Oxidation : PUL2 , a cytochrome P450 oxidase homolog, oxidizes cLL to this compound, similar to CypX.[12][13]
-
Transport : PUL3 is a transporter involved in the export of this compound and the import of the iron-bound pulcherrimin.[12][17]
Regulation of this compound Synthesis
The production of this compound is tightly regulated in response to environmental cues, particularly iron availability and cell density.
Regulation in Bacillus subtilis
In B. subtilis, the expression of the yvmC-cypX operon is controlled by a complex interplay of multiple transcriptional regulators:
-
PchR (YvmB) : A MarR-type transcriptional regulator that directly represses the operon.[20][7]
-
AbrB : A transition state regulator that also acts as a repressor.[20][7]
-
ScoC : Another transition state regulator contributing to the repression of the operon.[20][3]
The concerted action of these repressors ensures that this compound synthesis is inhibited during exponential growth and derepressed under specific conditions, such as entry into stationary phase and in response to high iron concentrations.[3]
Regulation in Metschnikowia pulcherrima
In M. pulcherrima, the transcriptional regulator Snf2 has been identified as a key player in controlling this compound biosynthesis and the associated antifungal activity.[10][11][18] A mutation in the SNF2 gene leads to a lack of pigmentation and reduced antagonistic properties.[18]
Quantitative Production of this compound
The yield of this compound can vary significantly depending on the producing organism, culture conditions, and genetic modifications.
| Organism | Production Yield (mg/L) | Conditions/Notes | Reference |
| Bacillus licheniformis | 556.1 | Metabolically engineered strain | [7] |
| Metschnikowia pulcherrima | up to 240 | Wild-type strain | [21] |
Experimental Protocols
Extraction and Purification of Pulcherrimin
This protocol is adapted from Kluyver et al. and subsequent modifications.[22]
-
Cell Harvesting : Centrifuge 50 mL of yeast or bacterial culture at 5000 x g for 10 minutes at 4°C.
-
Methanol Treatment : Resuspend the cell pellet containing the pigment in 99.8% methanol (50 mL per 10 g of wet biomass) and incubate overnight at 4°C.
-
Washing : Centrifuge the methanol-treated cells (5000 x g, 10 min, 4°C) and wash the pellet twice with 25 mL of distilled water.
-
Solubilization : The resulting pulcherrimin can be dissolved in alkaline methanol or a dilute NaOH solution for further analysis.[7]
Quantification of Pulcherrimin
Spectrophotometry is a common method for the quantification of pulcherrimin.
-
Sample Preparation : Solubilize the purified pulcherrimin in a suitable alkaline solvent.
-
Spectrophotometric Measurement : Measure the absorbance at 410 nm.[21][22] this compound itself has maximum UV absorption peaks at 243 nm, 282 nm, and 410 nm.[7]
Identification of this compound and Precursors by UPLC-HR-HESI-MS
This method is used for the sensitive detection and identification of this compound and its precursors.[10][23]
-
Metabolite Collection : Add Amberlite XAD16N beads to the culture medium to capture extracellular metabolites.
-
Elution : Elute the captured metabolites from the beads with methanol.
-
Analysis : Analyze the eluate using ultra-performance liquid chromatography-high resolution heated electrospray ionization mass spectrometry (UPLC-HR-HESI-MS).
Conclusion and Future Directions
The natural production of this compound by a range of soil bacteria and fungi underscores its ecological importance, primarily in mediating microbial competition for iron. The elucidation of the distinct biosynthetic pathways in bacteria and yeasts opens avenues for metabolic engineering to enhance production for various applications, including biocontrol in agriculture and potentially as novel antimicrobial agents in medicine. The detailed regulatory networks controlling its synthesis suggest that production can be finely tuned. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify this fascinating secondary metabolite. Future research should focus on further exploring the diversity of this compound producers in different soil ecosystems, elucidating the full spectrum of its biological activities, and optimizing its production through synthetic biology approaches.
References
- 1. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A New Approach to Producing High Yields of Pulcherrimin from Metschnikowia Yeasts [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
Pulcherriminic Acid: A Technical Guide to a Microbial Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulcherriminic acid is a cyclic dipeptide secondary metabolite produced by various bacteria and yeasts, most notably species of Bacillus and Metschnikowia. Its primary and most studied biological function is its potent ability to chelate ferric iron (Fe³⁺). This sequestration of a vital micronutrient forms the basis of its strong antimicrobial activity, as it effectively starves competing microorganisms in its vicinity. Upon chelating iron, this compound forms a characteristic, insoluble reddish-brown pigment known as pulcherrimin. Beyond its role in microbial antagonism, this compound and the resulting pulcherrimin complex have been shown to possess antioxidant properties, protecting the producer organism from oxidative stress. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, biological activities, and experimental protocols related to this compound, offering a core resource for its potential development in therapeutic and biocontrol applications.
Chemical and Physical Properties
This compound is a water-soluble cyclic dipeptide.[1] Its defining feature is the presence of two hydroxamate groups which are responsible for its high affinity for ferric iron.[2] The chelation is a non-enzymatic reaction that occurs extracellularly.[3][4]
Table 1: Chemical and Physical Properties of this compound and Pulcherrimin
| Property | This compound | Pulcherrimin |
| Molecular Formula | C₁₂H₂₀N₂O₄[1] | C₁₂H₁₈N₂O₄Fe₂/₃[1] |
| Molecular Weight | 256.30 g/mol [3] | - |
| Systematic Name | 2,5-diisobutyl-3,6-dihydroxypyrazine-1,4-dioxide | Ferric pulcherriminate |
| Appearance | Colorless/pale yellow solid[3] | Reddish-brown, insoluble precipitate[1] |
| Solubility | Soluble in water[1] | Insoluble in water and most organic solvents; soluble in strong alkaline solutions (e.g., 2M NaOH)[1] |
| UV Absorption Maxima | 243 nm, 282 nm, 410 nm (in NaOH solution)[1] | 240 nm, 280 nm, 410 nm (in NaOH solution)[5] |
Biosynthesis and Regulation
The biosynthesis of this compound originates from L-leucine and involves a two-step enzymatic pathway, though the specific enzymes differ between bacteria and yeast.[6][7]
Bacterial Biosynthesis Pathway (Bacillus spp.)
In bacteria such as Bacillus subtilis, the synthesis is well-characterized.[7] First, two molecules of leucyl-tRNA are condensed by a cyclodipeptide synthase (CDPS), YvmC, to form the intermediate cyclo(L-Leu-L-Leu) (cLL).[7][8] This intermediate is then oxidized by a cytochrome P450 oxidase, CypX, to yield this compound.[7][8] The final product is secreted out of the cell by a transporter, YvmA.[9]
Yeast Biosynthesis Pathway (Metschnikowia & Kluyveromyces spp.)
In yeasts, a functionally analogous but evolutionarily distinct set of genes, known as the PUL gene cluster, governs the pathway. PUL1 and PUL2 are the biosynthetic enzymes corresponding to YvmC and CypX, respectively.[6] The cluster also contains PUL3, which mediates the uptake of the iron-bound pulcherrimin, and PUL4, a putative regulator.[6]
Regulation in Bacillus subtilis
The synthesis of this compound in B. subtilis is tightly regulated to balance its antimicrobial benefits against the risk of self-imposed iron starvation. The yvmC-cypX operon is negatively regulated by several transcriptional regulators, including PchR, AbrB, and ScoC, which bind to the promoter region and repress transcription, particularly during the exponential growth phase.[10][11]
Biological Activities and Mechanism of Action
The primary mechanism of action for this compound's biological effects is its ability to sequester iron, making it unavailable to other organisms.[12] This leads to a range of observed activities.
Antimicrobial Activity
By forming the insoluble pulcherrimin complex, this compound depletes iron from the local environment.[12] Since iron is a critical cofactor for numerous enzymes and cellular processes, this iron starvation inhibits the growth of a wide range of fungi and bacteria.[12][13] It is important to note that pure pulcherrimin (the iron complex) does not possess antimicrobial activity; the effect is entirely due to the iron-chelating action of the precursor, this compound.[7][13]
While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported in the literature, the potent antimicrobial effect of the producing organisms has been quantified in numerous biocontrol studies.
Table 2: Quantitative Antimicrobial and Biocontrol Activity Attributed to this compound
| Producing Organism Strain | Target Pathogen | Quantitative Effect | System | Reference |
| Metschnikowia pulcherrima WT | Botrytis caroliniana | 98% reduction in growth area | Plate Assay | [7] |
| Metschnikowia pulcherrima WT | Gibberella fujikuroi | 89% reduction in growth area | Plate Assay | [7] |
| Metschnikowia pulcherrima WT | Fusarium oxysporum | 81% reduction in growth area | Plate Assay | [7] |
| Metschnikowia sp. LOCK1144 | Alternaria alternata | Significant inhibition zone | Plate Assay | [13] |
| Metschnikowia sp. LOCK1144 | Botrytis cinerea | Significant inhibition zone | Plate Assay | [13] |
| Metschnikowia pulcherrima | Candida spp. | High sensitivity (Inhibition zones of 1-2 mm) | Plate Assay | [14] |
| Bacillus licheniformis DW2 | Fusarium oxysporum | Significant inhibition of fungal growth | Plate Assay | [15] |
Antioxidant Activity
By sequestering free iron, this compound prevents the iron-catalyzed Fenton reaction, which generates highly reactive and damaging hydroxyl radicals from hydrogen peroxide.[16] This antioxidant effect protects the producing organism from oxidative stress, particularly within the complex environment of a biofilm.[17]
Biofilm Modulation
In B. subtilis, this compound-mediated iron depletion acts as a self-regulating signal that causes growth arrest at the edge of an expanding biofilm.[9][18] This prevents the biofilm from expanding beyond the zone where iron has been sequestered, effectively defending the established niche.[18] Pulcherrimin extracts have also been shown to mitigate the formation of Candida albicans biofilms and inhibit its transition to the more virulent hyphal form.[19]
Experimental Protocols
Isolation and Purification of Pulcherrimin
This protocol is adapted from methods used for isolating pulcherrimin from yeast cultures.[8]
-
Cultivation: Culture the pulcherrimin-producing organism (e.g., Metschnikowia pulcherrima) in a suitable liquid medium (e.g., YPD or minimal medium) supplemented with FeCl₃ (e.g., 0.05% w/v) to induce pigment production. Incubate for 2-3 days with shaking.[8]
-
Harvesting: Centrifuge the culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The pellet will contain cells and the insoluble pulcherrimin pigment.[8]
-
Methanol Wash: Resuspend the pellet in 99.8% methanol (e.g., 50 mL methanol per 10 g wet biomass) and incubate overnight at 4°C. This step helps to remove lipids and other impurities.[8]
-
Centrifugation and Water Wash: Centrifuge the methanol suspension (5,000 x g, 10 min, 4°C) to pellet the cells and pigment. Discard the methanol supernatant. Wash the pellet twice by resuspending in distilled water (e.g., 25 mL) and repeating the centrifugation.[8]
-
Acid/Base Purification (Optional, for higher purity): To obtain pure pulcherrimin, the washed pellet can be re-suspended in 2M NaOH to solubilize the pigment. Centrifuge to remove cell debris. Adjust the pH of the supernatant to 1.0 with HCl to precipitate the pulcherrimin. Collect the precipitate by centrifugation and wash with distilled water until the supernatant is neutral. This process can be repeated three times.[12]
-
Final Product: The resulting pellet is purified pulcherrimin, which can be frozen or lyophilized for storage.
Spectrophotometric Quantification of Pulcherrimin
This method quantifies the amount of pulcherrimin produced in a culture.[9]
-
Sample Collection: Take a known volume of culture broth (e.g., 2 mL).
-
Pelleting: Centrifuge the sample at high speed (e.g., 10,000 x g) for 2 minutes to pellet the cells and the co-precipitated pulcherrimin.
-
Solubilization: Discard the supernatant and resuspend the pellet in a basic solution to solubilize the pigment. A 2M NaOH solution is commonly used.[20]
-
Measurement: Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.[5] Use the solubilization buffer (2M NaOH) as a blank.
-
Calculation: The concentration can be determined using a standard curve prepared with purified this compound or by using a known extinction coefficient if available. Note that measurements should be taken promptly and under subdued light, as the alkaline solution can degrade over time, especially in sunlight.[20]
HPLC Analysis of this compound
This protocol allows for the detection and relative quantification of the soluble precursor, this compound, in culture supernatants.[6]
-
Sample Preparation: Grow the microbial culture and centrifuge to pellet the cells. Filter-sterilize the supernatant. The supernatant can be concentrated (e.g., 50-fold) by lyophilization and resuspension in a smaller volume of water to increase detection sensitivity.[6]
-
HPLC System: A reverse-phase HPLC system with a PDA detector is required.
-
Column: XSelect HSS PFP Column (e.g., 100 Å, 5 µm, 4.6 mm × 250 mm).[6]
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.[6]
-
Mobile Phase B: 0.1% (v/v) trifluoroacetic acid in acetonitrile.[6]
-
Conditions:
-
Gradient: A typical gradient might be:
-
Start with 95% A for 5 min.
-
Linear gradient to 5% A over 15 min.
-
Hold at 5% A for 3 min.
-
Return to 95% A over 2 min and hold to re-equilibrate.[21]
-
-
Detection: Monitor at the characteristic wavelengths for this compound (e.g., 282 nm or 410 nm). Identification is confirmed by comparing the retention time to a pure this compound standard. Further confirmation can be achieved by coupling the system to a mass spectrometer (LC-MS).[6]
Potential for Drug Development and Other Applications
The unique biological activities of this compound present several opportunities for development.
-
Agriculture and Food Industry: Its potent antifungal activity makes it a strong candidate for a natural biocontrol agent to protect crops from postharvest pathogens and as a food preservative to prevent spoilage by molds and yeasts.[1][22]
-
Antimicrobial Therapeutics: The iron-starvation strategy is a compelling alternative to conventional antibiotics, as it targets a fundamental requirement for pathogen survival. This could be particularly valuable against antibiotic-resistant strains.
-
"Trojan Horse" Drug Delivery: The this compound structure could potentially be conjugated to antibiotic molecules. Pathogens that have evolved mechanisms to uptake iron-siderophore complexes might inadvertently transport the attached antibiotic into the cell, creating a targeted delivery system.[6]
-
Antioxidant Applications: Its ability to chelate iron and prevent oxidative damage suggests potential use in applications where oxidative stress is a concern.
Conclusion
This compound is a fascinating secondary metabolite whose ecological role as an agent of microbial warfare is well-established. Its mechanism of action—iron sequestration—is both simple and highly effective, providing a broad spectrum of antimicrobial activity. The detailed understanding of its biosynthetic and regulatory pathways, particularly in model organisms like Bacillus subtilis, opens avenues for metabolic engineering to enhance production yields. While further research is needed to quantify its precise inhibitory concentrations against key human pathogens, the existing data strongly support its potential as a platform for developing novel biocontrol agents, food preservatives, and next-generation antimicrobial therapies. The protocols and data summarized in this guide provide a foundational resource for researchers aiming to explore and harness the potential of this potent microbial compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. Recent Advances in Iron Chelation and Gallium-Based Therapies for Antibiotic Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocontrol capability of local Metschnikowia sp. isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Pulcherrimin formation controls growth arrest of the Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitigating Candida albicans virulence by targeted relay of this compound during antagonistic biofilm formation by Bacillussubtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iron Competition as an Important Mechanism of Pulcherrimin-Producing Metschnikowia sp. Strains for Controlling Postharvest Fungal Decays on Citrus Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of the PUL Gene Cluster in Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The evolutionary trajectory of gene clusters in fungi offers a compelling narrative of adaptation and metabolic diversification. This technical guide provides an in-depth examination of the PUL gene cluster in budding yeasts, a key locus responsible for the biosynthesis and utilization of the iron-chelating siderophore, pulcherrimin. Through a synthesis of phylogenomic data, targeted genetic experiments, and metabolic analyses, we elucidate the structure, function, and intricate evolutionary history of this cluster. This guide details the experimental protocols that have been pivotal in characterizing the PUL genes, presents quantitative data in a comparative format, and visualizes the underlying biological pathways and evolutionary models. Understanding the dynamics of the PUL cluster, including its repeated loss in many yeast lineages and the emergence of "cheater" organisms, provides valuable insights into microbial social evolution and opens avenues for novel therapeutic strategies.
Introduction: The PUL Gene Cluster and Pulcherrimin
Secondary metabolites are crucial for how organisms interact with their environment.[1] In budding yeasts (subphylum Saccharomycotina), the PUL gene cluster orchestrates the production and uptake of pulcherrimin, an iron-binding molecule first described a century ago.[1] Pulcherrimin is a red, iron-containing pigment formed from two cyclized and modified leucine molecules.[2] Its primary role is as a siderophore, a small molecule that chelates iron from the environment and transports it back into the cell.[1] This ability to sequester iron, an essential but often scarce nutrient, can mediate antagonistic interactions between different microbial species.[2]
The PUL gene cluster is typically composed of four core genes: PUL1, PUL2, PUL3, and PUL4.[1][3] These genes are responsible for the biosynthesis of pulcherriminic acid (the iron-free precursor to pulcherrimin), its transport, and the regulation of the cluster.[1][4] The study of this cluster has revealed a fascinating evolutionary narrative of an ancestral metabolic pathway that has been repeatedly lost in numerous yeast lineages, leading to complex ecological dynamics.[1][5]
Structure and Function of the PUL Gene Cluster
The PUL gene cluster consists of four key genes whose functions have been elucidated through targeted gene replacements and comparative genomics.[1] The arrangement of these genes can vary slightly between different yeast species that retain the complete cluster.[5][6]
Table 1: Core Genes of the PUL Cluster and Their Functions
| Gene | Putative Function | Homolog in S. cerevisiae (if present) |
| PUL1 | Cyclodipeptide synthase (CDPS); catalyzes the cyclization of two leucine molecules.[5][7] This is the first step in this compound biosynthesis.[8][9] | None |
| PUL2 | Cytochrome P450 oxidase; oxidizes cyclodileucine to this compound.[7][9] This is the second step in the biosynthesis pathway.[8] | None |
| PUL3 | Putative transporter; responsible for the uptake of the iron-pulcherrimin complex.[1][3] It may also mediate the export of this compound.[9] | YNR062C[5][6] |
| PUL4 | Transcription factor; positively regulates the expression of other PUL genes, including PUL3.[1][3][5] | YNR063W[5][6] |
The Pulcherrimin Biosynthesis and Utilization Pathway
The synthesis of pulcherrimin and its subsequent use as an iron source is a coordinated process governed by the PUL gene products. The proposed pathway involves both intracellular biosynthesis and extracellular iron chelation and uptake.
Evolutionary History of the PUL Gene Cluster
Phylogenetic analyses suggest that the complete four-gene PUL cluster was present in the common ancestor of the Saccharomycotina subphylum.[2][5] However, its distribution among modern yeast species is patchy, indicating that the cluster has been repeatedly lost in many lineages throughout yeast evolution.[1][5] There is no significant evidence to suggest that the cluster was regained through horizontal gene transfer (HGT) within this subphylum.[2]
A Model of Gene Loss and the Rise of "Cheaters"
The evolutionary trajectory of the PUL cluster is a classic example of a microbial public goods system. The production of this compound represents a metabolic cost to the producer cell.[5] However, the chelated iron becomes a "public good" available to other cells in the vicinity that possess the necessary uptake machinery.
This creates an evolutionary scenario where "cheater" organisms can emerge. These are species that have lost the biosynthetic genes (PUL1 and PUL2) but retain the utilization genes (PUL3 and PUL4).[1][5] These cheaters can take up pulcherrimin-complexed iron without incurring the cost of producing the siderophore themselves.[5] The model yeast Saccharomyces cerevisiae is an example of such a cheater, possessing homologs of PUL3 and PUL4 but lacking the biosynthetic genes.[5][8]
The proposed evolutionary model involves a step-wise loss of the PUL genes:
-
Producers: Possess the complete PUL1-4 cluster.
-
Cheaters: Lose PUL1 and PUL2 but retain PUL3 and PUL4, allowing them to exploit producers.
-
Non-utilizers: Subsequently lose PUL3 and PUL4, rendering them unable to produce or utilize pulcherrimin.
Table 2: Phylogenetic Distribution of PUL Genes in Selected Yeast Genera
| Genus | Species | PUL1 | PUL2 | PUL3 | PUL4 | Phenotype |
| Kluyveromyces | K. lactis | Yes | Yes | Yes | Yes | Producer[5][6] |
| K. aestuarii | Yes | Yes | Yes | Yes | Producer[2] | |
| Metschnikowia | M. fructicola | Yes | Yes | Yes | Yes | Producer[2][8] |
| Zygotorulaspora | Z. mrakii | Yes | Yes | Yes | Yes | Producer[5][6] |
| Z. florentina | No | No | No | No | Non-producer[5][6] | |
| Saccharomyces | S. cerevisiae | No | No | Yes | Yes | Cheater/Utilizer[5][8] |
| Candida | C. auris | Yes | Yes | Yes | Yes | Cryptic Producer[2][5] |
Experimental Protocols for PUL Cluster Characterization
The functional and evolutionary characterization of the PUL gene cluster has relied on a combination of genomic and genetic techniques.
Phylogenomic Footprinting
This comparative genomics approach was used to identify the genes associated with pulcherrimin production.
Workflow:
-
Genome Sequencing: A large number of genomes (e.g., 90 genomes across the Saccharomycotina subphylum) are sequenced and assembled.[1]
-
Phylogenetic Tree Construction: A robust species tree is constructed using a set of conserved, single-copy genes (e.g., BUSCO genes).[5][6]
-
Trait Mapping: The phenotype of interest (pulcherrimin production) is mapped onto the tips of the phylogenetic tree.
-
Gene Presence/Absence Analysis: The presence or absence of every gene ortholog group is correlated with the distribution of the phenotype across the tree. Gene clusters that are exclusively present in producing species are identified as strong candidates.
Targeted Gene Replacement
To confirm the function of the candidate PUL genes, targeted gene replacement (gene knockout) experiments are performed in a genetically tractable, pulcherrimin-producing yeast species like Kluyveromyces lactis.[2][6]
Methodology:
-
Construct Deletion Cassette: A selectable marker gene (e.g., an antibiotic resistance cassette) is amplified by PCR. The primers used for this amplification include tails that are homologous to the regions immediately upstream and downstream of the target PUL gene.
-
Yeast Transformation: The deletion cassette is transformed into competent yeast cells.
-
Homologous Recombination: The yeast's native DNA repair machinery recognizes the homologous regions and replaces the target PUL gene with the selectable marker cassette.
-
Selection and Verification: Transformed cells are grown on a medium containing the selective agent (e.g., antibiotic). Successful gene replacement is verified by diagnostic PCR and phenotypic analysis.
Pulcherrimin Utilization Assay
To test the function of the putative utilization genes (PUL3, PUL4), especially in non-producing "cheater" species like S. cerevisiae, a growth assay is conducted under iron-limiting conditions.
Protocol:
-
Prepare Iron-Limited Medium: A synthetic complete (SC) medium is prepared and treated with an iron chelator, such as this compound (PA), to sequester available iron.[5][6]
-
Inoculate Strains: Wild-type and mutant strains (e.g., pul3Δ, pul4Δ) are inoculated into the PA-treated medium and a control (untreated) medium.
-
Measure Growth: Cell growth is monitored over time, typically by measuring the optical density (OD) at 600 nm.
-
Analysis: Strains with functional pulcherrimin utilization machinery (i.e., wild-type S. cerevisiae) will be able to grow in the PA-treated medium by importing the iron-pulcherrimin complex. Mutant strains lacking PUL3 or PUL4 will fail to grow.[5][6]
Table 3: Quantitative Growth Data for S. cerevisiae Mutants in PA-Treated Medium
| Strain | Gene Deleted | Growth in PA-Treated Medium | Interpretation |
| Wild-Type | None | Normal Growth | Can utilize external pulcherrimin-complexed iron.[6] |
| pul3Δ (ynr062cΔ) | YNR062C | No Growth | PUL3 homolog is essential for utilization.[5][6] |
| pul4Δ (ynr063wΔ) | YNR063W | No Growth | PUL4 homolog is essential for utilization.[5][6] |
Implications for Drug Development
The study of the PUL gene cluster and its role in iron acquisition has several implications for drug development:
-
Antifungal Targets: The enzymes in the pulcherrimin biosynthesis pathway (PUL1 and PUL2) and the transporter (PUL3) represent potential targets for novel antifungal drugs. Inhibiting iron uptake is a proven strategy for controlling microbial growth.
-
"Trojan Horse" Strategy: Siderophore uptake systems can be exploited to deliver antimicrobial agents into fungal cells. A drug could be conjugated to a pulcherrimin analog, facilitating its specific uptake by pathogens that utilize this system.
-
Biocontrol Agents: Yeasts that are prolific producers of pulcherrimin, such as certain Metschnikowia species, have potential as biocontrol agents in agriculture.[3] Their ability to sequester iron can inhibit the growth of pathogenic fungi and bacteria that are poor iron competitors.
Conclusion
The PUL gene cluster in budding yeasts is a model system for understanding the evolution of metabolic pathways, the dynamics of microbial public goods, and the genetic basis of ecological interactions. Its ancestral origin followed by widespread, lineage-specific loss highlights the plasticity of fungal genomes. The characterization of this cluster, from its discovery through phylogenomics to the functional validation of its constituent genes, showcases the power of integrating comparative genomics with classical genetic and molecular techniques. For researchers in mycology, evolutionary biology, and drug development, the story of the PUL cluster offers not only fundamental insights into microbial life but also a source of novel targets and strategies for combating fungal pathogens.
References
- 1. Functional and evolutionary characterization of a secondary metabolite gene cluster in budding yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Functional and evolutionary characterization of a secondary metabolite gene cluster in budding yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of Pulcherrimin Pigment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of pulcherrimin, a red pigment produced by various yeasts and bacteria. Pulcherrimin and its precursor, pulcherriminic acid, have garnered significant interest due to their antimicrobial, antioxidant, and photoprotective properties, making them promising candidates for applications in biotechnology and drug development. This document details the experimental protocols for the extraction, purification, and comprehensive spectroscopic characterization of this pigment, presenting quantitative data in a clear, comparative format.
Introduction to Pulcherrimin
Pulcherrimin is a ferric chelate of this compound.[1] The biosynthesis of this compound originates from the cyclization of two L-leucine molecules to form cyclo(L-leucyl-L-leucyl), which is subsequently oxidized.[2][3] This precursor, this compound (C₁₂H₂₀N₂O₄, molecular weight: 256.2980 g/mol ), is water-soluble and is secreted by microorganisms.[4][5] Extracellularly, it chelates ferric ions (Fe³⁺) in a non-enzymatic reaction to form the insoluble, reddish-brown pulcherrimin pigment.[5][6] The molecular formula of pulcherrimin has been reported as C₁₂H₁₈N₂O₄Fe₂/₃.[4] Due to its insolubility in water and most organic solvents, pulcherrimin is typically analyzed in strong alkaline solutions, such as 2M sodium hydroxide (NaOH), in which it readily dissolves.[1][7]
Experimental Protocols
Production and Extraction of Pulcherrimin
A common method for producing and extracting pulcherrimin from yeast cultures (e.g., Metschnikowia species) is outlined below.[7][8]
Protocol:
-
Culture and Harvest: Yeast cultures are grown in a suitable medium supplemented with a source of iron, such as ferric chloride (FeCl₃), to induce pigment production.[8] After a sufficient incubation period (e.g., 48 hours), the culture is centrifuged (e.g., 5000 x g for 10 minutes at 4°C) to pellet the yeast cells and the insoluble pulcherrimin.[7][8]
-
Methanol Wash: The cell pellet is treated with methanol (e.g., 99.8% methanol per 10 g of wet biomass) overnight at 4°C to remove impurities.[7] The mixture is then centrifuged again, and the supernatant is discarded.
-
Alkaline Solubilization: The pellet containing the yeast biomass and pulcherrimin is resuspended in 2M NaOH to dissolve the pigment.[8] The suspension is centrifuged (e.g., 5000 x g for 10 minutes at 4°C) to separate the solubilized pulcherrimin (in the supernatant) from the cell debris.[8]
-
Acid Precipitation: The pH of the supernatant is adjusted to 1.0 using a strong acid, such as 4M hydrochloric acid (HCl).[8] This causes the pulcherrimin to precipitate out of the solution. The mixture may be heated (e.g., 100°C for 30 minutes) to facilitate precipitation.[8]
-
Purification: The precipitated pulcherrimin is collected by centrifugation (e.g., 8000 x g for 20 minutes at 4°C) and washed multiple times with distilled water.[7][8] To achieve high purity, the dissolution in NaOH and precipitation with HCl steps can be repeated three times.[7][8]
-
Drying: The final purified pigment is dried, for instance, at 60°C for 18 hours.[7]
Spectroscopic Analysis Protocols
-
Sample Preparation: A known concentration of purified pulcherrimin is dissolved in 2M NaOH.[7]
-
Instrumentation: A standard UV-Vis spectrophotometer is used.
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200-600 nm.[9] The absorbance at 410 nm is typically used for the quantitative determination of pulcherrimin.[2][7]
-
Sample Preparation: The isolated pulcherrimin is dissolved (e.g., 5% w/v) in an alkaline deuterated solvent, such as a 2M solution of NaOH in D₂O, at 25°C.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is employed.[7]
-
Measurement: ¹H NMR spectra are recorded to identify the characteristic signals of the isobutyl groups.[7]
-
Sample Preparation: For the analysis of this compound and related compounds, metabolites can be collected on Amberlite XAD16N beads and eluted with methanol.[10]
-
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with ultra-performance liquid chromatography (UPLC), is utilized.[5][10]
-
Measurement: Mass spectra are acquired to determine the exact molecular weights and fragmentation patterns of the precursor and any degradation products.[5]
-
Sample Preparation: The dried, purified pulcherrimin powder is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, to identify characteristic functional group vibrations.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from various spectroscopic analyses of pulcherrimin.
Table 1: UV-Visible Spectroscopy Data
| Wavelength (λmax) | Solvent | Reference(s) |
| 240 nm, 280 nm, 410 nm | 2M NaOH | [2][7][11] |
| 420 nm | Alkaline Solution | [12] |
| ~390 nm, ~500 nm | Not specified | [13] |
Table 2: NMR Spectroscopy Data (¹H NMR)
| Chemical Shift (δ) | Assignment | Solvent | Reference(s) |
| Characteristic signals | CH₃, CH₂, CH of isobutyl groups | Alkaline D₂O | [7][11] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Technique | Reference(s) |
| This compound | C₁₂H₂₀N₂O₄ | 256.2982 | HRMS | [5] |
Table 4: Infrared (IR) and Raman Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| FTIR | 690 - 1627 | Characteristic absorption lines | [12] |
| FTIR | 541 | Attributed to iron | [12] |
| FTIR | 580 | Attributed to iron | [12] |
| Raman | 1405, 1435 | Main spectral lines | [5][14] |
Biosynthesis and Regulation
The biosynthesis of pulcherrimin is a well-defined pathway, primarily elucidated in Bacillus subtilis. It serves as a crucial mechanism for iron acquisition and has implications for microbial competition.
References
- 1. mdpi.com [mdpi.com]
- 2. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pulcherrimine | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photoprotective Effects of Yeast Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Solubility of Pulcherriminic Acid: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties and Experimental Methodologies Associated with a Promising Natural Antimicrobial Agent.
Introduction
Pulcherriminic acid, a cyclic dipeptide secondary metabolite produced by various bacteria and yeasts, has garnered significant interest within the scientific community. Its potent iron-chelating properties, forming the characteristic reddish, insoluble pigment pulcherrimin, underpin its broad-spectrum antimicrobial activity. This iron sequestration provides a competitive advantage to the producing microorganisms, making this compound a compelling candidate for applications in agriculture, food preservation, and medicine. However, a thorough understanding of its fundamental physicochemical properties, particularly its solubility in various solvents, is paramount for its extraction, purification, formulation, and ultimate application in both research and industrial settings.
This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. It presents available quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway, offering a critical resource for researchers, scientists, and drug development professionals.
Solubility Profile of this compound
The solubility of this compound is a subject of some conflicting reports in the scientific literature, which may be attributable to differences in experimental conditions, the purity of the compound, or the specific isomeric form being studied. A critical analysis of the available data is presented below.
Contrasting Observations in Aqueous and Organic Solvents
Several sources describe this compound as being soluble in water.[1][2][3][4][5] This property is crucial for its biological function, as it is secreted into the aqueous extracellular environment to sequester iron.[3][5]
Conversely, other studies report this compound as having low solubility or being insoluble in water and a range of common organic solvents. Specifically, it has been described as insoluble in methanol, chloroform, dichloromethane, acetonitrile, and tetrahydrofuran.[6][7] The same research indicates that it is sparingly soluble in dimethyl sulfoxide (DMSO) and fully soluble in strong organic acids like formic acid and trifluoroacetic acid.[6][7]
It is noteworthy that this compound can be dissolved in basic aqueous solutions. For instance, a buffer solution containing 0.1 M NaHCO3 and 0.01 M Na2CO3 (pH 9.06) has been used to dissolve it for experimental assays.[6] This suggests that the solubility of this compound is pH-dependent, a critical consideration for its handling and application.
Quantitative Solubility Data
While qualitative descriptions of solubility are prevalent, precise quantitative data for this compound are limited. The most consistently reported quantitative data pertains to its solubility in DMSO. The available data is summarized in the table below.
| Solvent | Reported Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (7.80 mM) | Requires sonication, warming, and heating to 60°C | [4][8][9] |
| Dimethyl Sulfoxide (DMSO) | 6000 ppm (6 mg/mL) | Not specified | [6] |
| Methanol | 500 ppm (0.5 mg/mL) | Not specified | [6] |
Table 1: Quantitative Solubility Data for this compound
It is important to note that the iron chelate of this compound, known as pulcherrimin, is consistently reported as being almost insoluble in water and common organic solvents like ethanol.[1][2][10][11] However, pulcherrimin can be readily dissolved in alkaline solutions, such as sodium hydroxide (NaOH) or alkaline methanol.[1][6][10][12][13] This property is often exploited for its extraction and quantification.
Experimental Protocols
General Protocol for Determining the Solubility of this compound
A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.[14][15][16] The following protocol is a generalized adaptation for determining the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, buffered solutions at various pH)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature and pH (if applicable).
Protocol for Extraction and Purification of Pulcherrimin
The following is a summarized protocol for the extraction and purification of pulcherrimin, the iron complex, which can be a precursor step to obtaining this compound.
Procedure:
-
Cell Harvesting: Centrifuge the microbial culture producing pulcherrimin to obtain a pellet containing cells and the insoluble pigment.
-
Methanol Wash: Treat the pellet with methanol to remove lipids and other soluble impurities.
-
Solubilization in Base: Resuspend the washed pellet in a solution of 2M NaOH to dissolve the pulcherrimin.
-
Acid Precipitation: Acidify the supernatant to a pH of approximately 1.0 using HCl. This will cause the pulcherrimin to precipitate.
-
Collection and Washing: Collect the precipitated pigment by centrifugation and wash it multiple times with distilled water to remove residual acid and salts.
-
Drying: Dry the purified pulcherrimin. To obtain this compound, further chemical steps would be required to remove the iron.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound in Bacillus subtilis is a well-characterized pathway, providing a basis for metabolic engineering and optimization of its production.
Caption: Biosynthesis and regulation of this compound.
The biosynthesis begins with the cyclization of two L-leucine molecules, which are charged to their cognate tRNA, to form cyclo(L-Leu-L-Leu).[17] This reaction is catalyzed by the enzyme YvmC. Subsequently, the cytochrome P450 monooxygenase, CypX, hydroxylates cyclo(L-Leu-L-Leu) to yield this compound.[1][17] The synthesized this compound is then secreted out of the cell by the transporter YvmA.[2][17] In the extracellular environment, it chelates ferric iron (Fe³⁺) to form the insoluble pulcherrimin complex.
The expression of the biosynthetic genes, yvmC and cypX, is tightly regulated. In Bacillus subtilis, several transcription factors, including PchR, ScoC, and AbrB, act as negative regulators, repressing the expression of the biosynthetic operon.[2][3][11] This complex regulatory network ensures that the production of the iron-chelating agent is balanced with the cell's own iron requirements.
Conclusion
This compound presents a significant opportunity for the development of novel antimicrobial agents. A clear understanding of its solubility is fundamental to advancing its research and application. This guide has consolidated the available, albeit sometimes conflicting, solubility data, highlighting the importance of pH in its aqueous solubility and providing quantitative values for its solubility in DMSO. The provided experimental protocols offer a starting point for researchers to conduct their own solubility studies and to extract and purify this valuable compound. Furthermore, the visualization of its biosynthetic pathway offers insights into its production and regulation. Further research to generate a more comprehensive and quantitative solubility profile of this compound in a wider range of pharmaceutically and industrially relevant solvents is highly encouraged. Such data will be invaluable for the formulation of stable and effective this compound-based products.
References
- 1. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus [mdpi.com]
- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulcherrimine | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Pulcherriminic Acid Production in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid is a secondary metabolite synthesized by various yeast species, notably from the genera Metschnikowia and Kluyveromyces. This molecule is a potent iron chelator, forming a characteristic red pigment called pulcherrimin upon binding with ferric ions (Fe³⁺). The ability of this compound to sequester iron from the environment is the basis for its significant antimicrobial activity against various pathogenic fungi and bacteria, making it a compound of interest for biocontrol applications and potentially as a novel therapeutic agent. Accurate quantification of this compound production is crucial for optimizing fermentation conditions, screening high-producing strains, and understanding its biosynthesis and regulation. These application notes provide detailed protocols for the quantification of this compound in yeast cultures.
Biosynthesis of this compound
In yeast, the biosynthesis of this compound begins with the cyclization of two molecules of L-leucine to form cyclo(L-leucyl-L-leucyl) (cLL).[1] This initial step is followed by a two-step oxidation to yield this compound.[1][2] The genes responsible for this pathway are organized in a PUL gene cluster, which typically includes PUL1 and PUL2, encoding the biosynthetic enzymes.[3][4][5] The cluster may also contain genes for transport (PUL3) and regulation (PUL4).[3][4][6] The transcriptional regulator Snf2 has been identified as a key factor in controlling the expression of the PUL genes and, consequently, this compound biosynthesis in Metschnikowia pulcherrima.[2][7]
References
- 1. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
Application Note: HPLC Method for the Detection and Quantification of Pulcherriminic Acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of pulcherriminic acid, a cyclic dipeptide and iron chelator produced by various yeasts and bacteria. The protocol is designed for researchers in microbiology, natural product chemistry, and drug development. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and is suitable for analyzing this compound in microbial culture supernatants.
Introduction
This compound (C₁₂H₂₀N₂O₄, Molar Mass: 256.30 g/mol ) is a secondary metabolite synthesized from two molecules of L-leucine. It is a precursor to the reddish-brown pigment pulcherrimin, which is formed when this compound chelates ferric iron (Fe³⁺). This iron-chelating property gives this compound potent antimicrobial activity by sequestering iron from the environment, making it unavailable to competing microbes. Due to its potential applications in food preservation, agriculture, and medicine, a reliable method for its quantification is essential. This document provides a detailed protocol for its analysis using RP-HPLC with UV or Mass Spectrometry (MS) detection.
Principle of the Method
Reverse-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or PFP) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. More hydrophobic molecules, like this compound, interact more strongly with the stationary phase and thus have a longer retention time. By using a gradient elution, where the concentration of the organic solvent is increased over time, compounds are eluted from the column and detected by a UV-Vis or MS detector. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard.
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS 957-86-8)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q®)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)
-
HPLC vials
Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving a precisely weighed amount in a suitable solvent. A concentration of ~2.5 mg/mL in DMSO is a good starting point.[1]
-
Working Standards: Create a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). A typical concentration range for a calibration curve might be 0.1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject the working standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Sample Preparation (from Yeast/Bacterial Culture)
This protocol is adapted from methods used for analyzing yeast culture supernatants.[1]
-
Culturing: Grow the microorganism in an appropriate liquid medium (e.g., 50 mL) under conditions that promote this compound production.[1]
-
Cell Removal: After incubation (e.g., 24 hours at 30°C), transfer the culture to centrifuge tubes and pellet the cells by centrifugation.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.
-
Sterilization & Concentration (Optional but Recommended):
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells or debris.[1]
-
For low-concentration samples, the supernatant can be concentrated. A common method is to completely freeze-dry (lyophilize) the filtered supernatant and then reconstitute the residue in a smaller volume of HPLC-grade water (e.g., resuspend 50 mL of original supernatant into 1 mL of water for a 50-fold concentration).[1]
-
-
Final Filtration: Before injection, filter the prepared sample (reconstituted or neat supernatant) through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.
HPLC Instrumentation and Conditions
Two effective methods are presented below, one using UV detection and another using MS detection.
Method 1: RP-HPLC with UV Detection (Adapted from Shimadzu-based method[1])
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: XSelect HSS PFP, 100 Å, 5 µm, 4.6 mm × 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: this compound and its iron chelate have characteristic UV absorption peaks. Monitor at 280 nm or 410 nm .[2][3] A DAD can be used to scan across a range (e.g., 220-500 nm) to confirm the spectral profile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-23 min: Hold at 95% B
-
23-25 min: Linear gradient from 95% to 5% B
-
25-30 min: Hold at 5% B (column re-equilibration)
-
Method 2: UPLC with MS Detection (Adapted from Waters-based method[4])
-
UPLC-MS System: An Ultra-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., QDA or QTOF).
-
Column: ACE Excel 3 Super C18, 3 µm, 150 mm × 4.6 mm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 130–800.
-
Target Ion: Monitor for the protonated molecule [M+H]⁺ at m/z 257.15 .[5]
-
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. The use of a DAD to match UV spectra or an MS to confirm the mass-to-charge ratio provides definitive identification.
-
Quantification: Calculate the concentration of this compound in the sample by integrating the area of the corresponding peak and applying the linear regression equation derived from the calibration curve.
Data Presentation
Table 1: Comparison of Published HPLC/UPLC Methods for this compound Analysis.
| Parameter | Method 1 (UV Detection)[1] | Method 2 (MS Detection)[4] | Method 3 (MS Detection)[6] |
|---|---|---|---|
| Column | XSelect HSS PFP (5 µm, 4.6x250 mm) | ACE Excel 3 Super C18 (3 µm, 4.6x150 mm) | HSS-T3 (1.8 µm, 2.1x100 mm) |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% FA | Water + 0.1% FA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% FA | Methanol + 0.1% FA |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C | Not Specified |
| Injection Vol. | 10 µL | 5 µL | 3 µL |
| Detector | DAD/UV (280 nm or 410 nm) | Mass Spectrometer (ESI+) | Mass Spectrometer (MS/MS) |
Mandatory Visualization
Caption: Experimental Workflow for this compound HPLC Analysis.
References
- 1. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Effects of Yeast Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Engineering E. coli for Pulcherriminic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherriminic acid, a cyclic dipeptide with potent iron-chelating properties, has garnered significant interest for its potential applications in antimicrobial therapy and as a biocontrol agent. This document provides detailed application notes and protocols for the genetic engineering of Escherichia coli as a heterologous host for the production of this compound. While native production is typically associated with Bacillus and yeast species, E. coli offers a well-characterized and rapidly manipulable platform for metabolic engineering to optimize yields of this valuable compound. These notes cover the essential genetic elements, host strain considerations, and detailed experimental protocols for expression, fermentation, and quantification.
Introduction
This compound is synthesized from two molecules of L-leucine in a two-step enzymatic pathway. The precursor, cyclo(L-Leu-L-Leu) (cLL), is first formed by a cyclodipeptide synthase (CDPS). Subsequently, a cytochrome P450 oxidase catalyzes the oxidation of cLL to this compound. In the presence of ferric iron, this compound forms a distinct reddish-brown pigment known as pulcherrimin. The primary genes involved in this pathway in Bacillus subtilis are yvmC (encoding the CDPS) and cypX (encoding the cytochrome P450 oxidase).[1] The engineering of E. coli for this compound production involves the heterologous expression of these or homologous genes.
Signaling and Biosynthetic Pathway
The biosynthetic pathway for this compound is a two-step process originating from the amino acid L-leucine. Leucyl-tRNA synthetase activates L-leucine, which is then utilized by the cyclodipeptide synthase YvmC to form the cyclic dipeptide cyclo(L-Leu-L-Leu). This intermediate is then oxidized by the cytochrome P450 oxidase CypX to yield this compound.
Data Presentation: Pulcherrimin Production in Various Microorganisms
Quantitative data on this compound (or pulcherrimin) production in genetically engineered E. coli is not extensively reported in the literature. The following table summarizes reported yields in other host organisms to provide a benchmark for production targets.
| Host Organism | Genetic Modification / Condition | Product | Titer (mg/L) | Reference |
| Bacillus licheniformis | Wild Type | Pulcherrimin | ~53 | [2] |
| Bacillus licheniformis | Optimized medium | Pulcherrimin | 331 | [2] |
| Bacillus licheniformis | Metabolically engineered | This compound | 556.1 | [3] |
| Metschnikowia pulcherrima | Wild Type, minimal medium | Pulcherrimin | 192-198 | [2] |
| Metschnikowia pulcherrima | Wild Type, 10L culture | Pulcherrimin | ~150 | [2] |
Experimental Workflow for Engineering E. coli
The overall workflow for developing an E. coli strain for this compound production involves several key stages, from the initial design and construction of expression plasmids to the final fermentation and analysis of the product.
Experimental Protocols
Protocol 1: Construction of Expression Plasmids
This protocol describes the cloning of yvmC and cypX from Bacillus subtilis into an E. coli expression vector.
Materials:
-
Bacillus subtilis genomic DNA
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NdeI, XhoI)
-
T4 DNA ligase
-
Expression vector (e.g., pETDuet-1 for co-expression)
-
Chemically competent E. coli cloning strain (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
-
Primers for yvmC and cypX (with restriction sites)
-
DNA purification kits
Procedure:
-
Gene Amplification: Amplify the coding sequences of yvmC and cypX from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the selected restriction enzymes.
-
Ligation: Ligate the digested yvmC and cypX fragments into the digested expression vector using T4 DNA ligase. If using a co-expression vector like pETDuet-1, ligate each gene into a separate multiple cloning site.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select colonies and verify the correct insertion by colony PCR and Sanger sequencing.
Protocol 2: Heterologous Expression and Fermentation
This protocol outlines the expression of this compound biosynthesis genes in E. coli and subsequent fermentation.
Materials:
-
Verified expression plasmid
-
Chemically competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
FeCl₃ solution (optional, for pulcherrimin visualization)
-
Shaking incubator
Procedure:
-
Transformation: Transform the verified expression plasmid into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 100 mL in a 500 mL flask) with the overnight culture to a starting OD₆₀₀ of ~0.1.
-
Growth and Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Post-Induction Growth: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours to allow for protein expression and product formation. For visualization of pulcherrimin, FeCl₃ can be added to the medium.
-
Harvesting: Harvest the cells by centrifugation. The supernatant can be collected for analysis of secreted product, and the cell pellet can be processed for intracellular product.
Protocol 3: Quantification of this compound
This compound can be quantified directly by HPLC, or indirectly by spectrophotometry after conversion to pulcherrimin.
Method A: Spectrophotometric Quantification of Pulcherrimin This method is suitable for rapid estimation of production.
Materials:
-
Cell culture from Protocol 2
-
2M NaOH
-
Spectrophotometer
Procedure:
-
Sample Preparation: Centrifuge 1.5 mL of the induced culture.
-
Resuspension: Discard the supernatant and resuspend the cell pellet (which contains insoluble pulcherrimin) in 0.1 mL of 2M NaOH until fully dissolved.[4]
-
Measurement: Measure the absorbance of the solution at 410 nm.[4][5] The concentration can be determined using a standard curve prepared with purified pulcherrimin or by using a known extinction coefficient if available.
Method B: HPLC Analysis of this compound
This method provides more accurate quantification of this compound.
Materials:
-
Culture supernatant or cell lysate
-
Perchloric acid
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., water and acetonitrile with formic acid)
-
This compound standard
Procedure:
-
Sample Preparation:
-
For supernatant, filter through a 0.22 µm filter.
-
For intracellular analysis, resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Centrifuge to remove cell debris.
-
Deproteinate the sample by adding cold perchloric acid, followed by centrifugation.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution at a wavelength where this compound has a maximum absorbance, such as 243 nm, 282 nm, or 410 nm.[3]
-
Identify and quantify the this compound peak by comparing the retention time and peak area to a standard.
-
Strategies for Optimizing Production in E. coli
To enhance the yield of this compound, several metabolic engineering strategies can be employed:
-
Increase Precursor Supply: Overexpress genes in the L-leucine biosynthesis pathway to increase the intracellular pool of this precursor. This may include using feedback-resistant variants of key enzymes.
-
Enhance tRNA Synthesis: Overexpression of the leucyl-tRNA synthetase (leuS) can increase the availability of leucyl-tRNA, the direct substrate for YvmC.[3]
-
Optimize Gene Expression: Use strong, inducible promoters to control the expression of yvmC and cypX. Codon optimization of these genes for E. coli expression is also recommended.
-
Host Strain Engineering: Utilize E. coli strains engineered for improved production of amino acids or those with reduced protease activity.
-
Co-factor Engineering: Cytochrome P450 enzymes require a reductase partner for activity. Co-expression of a suitable cytochrome P450 reductase may be necessary for optimal CypX function in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Assay of Pulcherriminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid is a cyclic dipeptide hydroxamic acid that acts as a potent iron chelator. Its antimicrobial activity is primarily attributed to its ability to sequester iron from the environment, making this essential nutrient unavailable to competing microorganisms. This mode of action makes this compound a compelling subject for research into novel antimicrobial agents, particularly in an era of growing antibiotic resistance. Unlike the reddish-brown pigment pulcherrimin, which is an insoluble complex of this compound and ferric ions, the acid itself is the soluble and active antimicrobial agent.[1][2] These application notes provide detailed protocols for assessing the antimicrobial and antibiofilm activities of this compound.
Mechanism of Action: Iron Sequestration
The primary mechanism by which this compound exerts its antimicrobial effect is through high-affinity chelation of ferric iron (Fe³⁺).[1][2] This process of iron starvation inhibits the growth of a wide range of bacteria and fungi that rely on iron for essential cellular processes, including DNA replication, respiration, and metabolism. The formation of the insoluble pulcherrimin pigment effectively removes iron from the local environment.[1]
Data Presentation: Quantitative Antimicrobial Activity
While extensive quantitative data for purified this compound is still emerging in the literature, the following tables summarize the reported antimicrobial activity of pulcherrimin-producing yeasts, which is attributed to the secretion of this compound. It is important to note that the iron concentration of the growth medium significantly impacts the observed antimicrobial activity.
Table 1: Zone of Inhibition Data for Pulcherrimin-Producing Metschnikowia pulcherrima Strains
| Test Organism | M. pulcherrima Strain | Inhibition Zone (mm) | Reference |
| Candida palmioleophila | VML | Present | [2] |
| Candida parapsilosis | VML | Present | [2] |
| Candida saitoana | VML | 1 | [2] |
| Zygosaccharomyces florentinus | VML | Present | [2] |
| Candida spp. | CBS 610NT | 2 | [2] |
| Pichia manshurica | CBS 610NT | Sensitive | [3] |
Note: The variability in inhibition zones highlights the strain-dependent production of this compound and the susceptibility of the target organism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. When testing an iron chelator like this compound, it is crucial to control the iron concentration in the growth medium.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
Test microorganisms (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)
-
Iron-depleted Mueller-Hinton Broth (ID-MHB) for bacteria or RPMI-1640 for fungi. To prepare ID-MHB, treat Cation-Adjusted Mueller-Hinton Broth with Chelex® 100 resin to remove iron.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the iron-depleted medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: 100 µL of iron-depleted medium + 100 µL of inoculum.
-
Sterility Control: 200 µL of iron-depleted medium.
-
Iron Reversal Control: To confirm the iron-chelating mechanism, include a set of wells with this compound dilutions supplemented with an excess of FeCl₃ (e.g., 100 µM).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess antimicrobial susceptibility.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganisms
-
Iron-depleted Mueller-Hinton Agar (ID-MHA) or other suitable agar medium with controlled iron content
-
Sterile swabs
Protocol:
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Using a sterile swab, uniformly streak the inoculum over the entire surface of the ID-MHA plate.[4]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the agar.[4]
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve this compound.
-
Positive Control: A disk with a known antibiotic.
-
Iron Reversal Control: Use an agar plate supplemented with excess FeCl₃ to observe the reduction or disappearance of the inhibition zone.
-
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[5]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Test microorganism known to form biofilms (e.g., Staphylococcus aureus, Candida albicans)
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium with controlled iron levels
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Protocol:
-
Preparation of Plates: Add 100 µL of serial dilutions of this compound in the appropriate growth medium to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of an overnight culture of the test microorganism adjusted to a 0.5 McFarland standard.
-
Controls: Include growth controls (medium + inoculum) and sterility controls (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS). Be careful not to disturb the biofilm.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate.
-
Staining: Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[6]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[7]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-590 nm using a microplate reader.[6][8] The absorbance is proportional to the amount of biofilm formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and antimicrobial action of this compound.
References
- 1. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pulcherriminic Acid as a Biocontrol Agent Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid, a cyclic dipeptide hydroxamic acid, has emerged as a promising natural biocontrol agent against a wide range of fungal pathogens. Produced by various yeasts, notably species of Metschnikowia, and some bacteria like Bacillus subtilis, its primary mechanism of action involves the chelation of iron from the environment.[1][2][3] this compound is secreted into the surrounding medium where it binds with ferric ions (Fe³⁺) to form a characteristic red, insoluble pigment called pulcherrimin.[1][2][3] This sequestration of iron effectively creates an iron-deficient environment, inhibiting the growth and spore germination of competing microorganisms that rely on this essential element.[1][2] This document provides detailed application notes and protocols for the production, purification, and evaluation of this compound as a biocontrol agent.
Mechanism of Action
The antagonistic activity of this compound is primarily attributed to its high affinity for ferric iron. By forming the insoluble pulcherrimin complex, it depletes the availability of free iron in the substrate, thereby impeding the growth of various pathogenic fungi.[4] This iron competition is a key mechanism in the biocontrol of postharvest fungal diseases. While iron chelation is the main accepted mechanism, some studies suggest that precursors to pulcherrimin might also possess antimicrobial properties independent of iron levels.[5][6]
Data Presentation: Antifungal Activity of this compound-Producing Yeasts
The following tables summarize the quantitative data on the inhibitory effects of this compound-producing yeasts against various fungal pathogens, as reported in the literature.
Table 1: In Vitro Antifungal Activity of Metschnikowia pulcherrima
| Fungal Pathogen | Yeast Strain | Assay Type | Inhibition Metric | Result | Reference |
| Botrytis caroliniana | M. pulcherrima WT | Binary Competition Assay | Growth Area Reduction | 98% | |
| Botrytis caroliniana | M. pulcherrima W8 (pigmentless mutant) | Binary Competition Assay | Growth Area Reduction | 80% | |
| Gibberella fujikuroi | M. pulcherrima WT | Binary Competition Assay | Growth Area Reduction | 89% | |
| Gibberella fujikuroi | M. pulcherrima W8 (pigmentless mutant) | Binary Competition Assay | Growth Area Reduction | 56% | |
| Fusarium oxysporum | M. pulcherrima WT | Binary Competition Assay | Growth Area Reduction | 81% | |
| Fusarium oxysporum | M. pulcherrima W8 (pigmentless mutant) | Binary Competition Assay | Growth Area Reduction | 45% |
Table 2: In Vitro Inhibition Zones of Metschnikowia sp. Against Citrus Postharvest Pathogens
| Fungal Pathogen | Yeast Strain | Assay Type | Inhibition Zone Width (mm) | Reference |
| Penicillium digitatum | Metschnikowia sp. isolates | Agar Diffusion Assay | ≥ 11.00 | [2] |
| Penicillium italicum | Metschnikowia sp. isolates | Agar Diffusion Assay | ≥ 11.00 | [2] |
| Geotrichum citri-aurantii | Metschnikowia sp. isolates | Agar Diffusion Assay | ≥ 16.00 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and generalized experimental workflows.
Caption: Biosynthesis of this compound in Yeast.
Caption: In Vitro Antifungal Assay Workflow.
Caption: In Vivo Biocontrol Assay Workflow.
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol is adapted for the production of this compound from Metschnikowia pulcherrima. Since this compound is secreted into the medium, the focus is on the culture supernatant.
1.1. Materials
-
Metschnikowia pulcherrima strain
-
Minimal Medium Broth: 1% glucose (w/v), 0.3% (NH₄)₂SO₄ (w/v), 0.1% KH₂PO₄ (w/v), 0.05% MgSO₄·7H₂O (w/v), 0.05% yeast extract (w/v)
-
Sterile culture flasks
-
Shaking incubator
-
Refrigerated centrifuge
-
Sterile centrifuge tubes
-
0.22 µm sterile filters
-
Solvents for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
1.2. Procedure
-
Inoculate a starter culture of M. pulcherrima in 10 mL of minimal medium broth and incubate at 25°C with shaking (150-200 rpm) for 24-48 hours.
-
Use the starter culture to inoculate a larger volume (e.g., 1 L) of minimal medium broth in a suitably sized flask.
-
Incubate the production culture at 25°C with shaking (150-200 rpm) for 48-72 hours.
-
After incubation, harvest the culture supernatant by centrifuging the culture at 5,000 x g for 15 minutes at 4°C to pellet the yeast cells.
-
Carefully decant the supernatant and filter-sterilize it using a 0.22 µm filter to remove any remaining cells.
-
To extract the this compound, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic phases and evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be further purified using chromatographic techniques or lyophilized for storage.
Protocol 2: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)
This protocol details a common method for assessing the antifungal activity of this compound against a target fungal pathogen.
2.1. Materials
-
Purified this compound or culture supernatant containing it
-
Target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
2.2. Procedure
-
Prepare a spore suspension of the target fungal pathogen (e.g., 1 x 10⁶ spores/mL in sterile water with 0.05% Tween 80).
-
Evenly spread 100 µL of the fungal spore suspension onto the surface of a PDA plate using a sterile swab to create a lawn.
-
Aseptically create wells in the agar plate using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution (at various concentrations) or the culture supernatant into each well. Use a suitable solvent or sterile medium as a negative control.
-
Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 20-25°C) for 3-7 days, or until the fungal lawn has fully developed in the control plates.
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antifungal activity.
Protocol 3: In Vivo Biocontrol Assay on Apples
This protocol describes a method to evaluate the efficacy of this compound in controlling postharvest rot on apples.
3.1. Materials
-
Healthy, uniform apples (e.g., 'Golden Delicious')
-
This compound solution or a suspension of the producing yeast (e.g., M. pulcherrima at 1 x 10⁸ cells/mL)
-
Spore suspension of a pathogenic fungus (e.g., Penicillium expansum at 1 x 10⁵ spores/mL)
-
Sterile water
-
Sodium hypochlorite solution (1%)
-
Sterile wounding tool (e.g., a nail or cork borer)
-
Micropipettes and sterile tips
-
Humid chambers or plastic boxes
-
Incubator or a room with controlled temperature and humidity
3.2. Procedure
-
Surface sterilize the apples by washing them with tap water, followed by immersion in a 1% sodium hypochlorite solution for 2 minutes, and then rinsing with sterile water. Allow the apples to air dry in a sterile environment.
-
Create uniform wounds (e.g., 5 mm deep and 3 mm wide) on the equatorial region of each apple using a sterile tool.
-
Pipette a known volume (e.g., 20 µL) of the this compound solution or the biocontrol yeast suspension into each wound. For the control group, apply sterile water.
-
Allow the treated wounds to dry for 1-2 hours.
-
Inoculate each wound with a known volume (e.g., 20 µL) of the fungal pathogen spore suspension.
-
Place the apples in humid chambers and incubate at a suitable temperature (e.g., 20-25°C) for 7-14 days.
-
Measure the diameter of the resulting lesion (rot) at regular intervals.
-
Calculate the biocontrol efficacy using the formula: Efficacy (%) = [(Dc - Dt) / Dc] x 100, where Dc is the average lesion diameter in the control group and Dt is the average lesion diameter in the treated group.
Protocol 4: Quantification of this compound by HPLC
This is a general guideline for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization may be required.
4.1. Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard of known concentration
-
Samples for analysis (e.g., purified extract from Protocol 1)
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare the samples by dissolving the extracted this compound in the mobile phase and filtering through a 0.22 µm syringe filter.
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, and increasing the proportion of B over time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: this compound has absorption maxima at approximately 243 nm, 282 nm, and 410 nm.[1] 282 nm may be a suitable wavelength for quantification.
-
-
Inject the standard solutions to create a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by using the calibration curve.
Conclusion
This compound presents a compelling case as a natural and effective biocontrol agent against a variety of fungal pathogens. Its iron-chelating mechanism of action is a well-established principle in microbial antagonism. The protocols outlined in this document provide a framework for researchers and drug development professionals to produce, evaluate, and quantify this compound, facilitating further research and development of this promising biocontrol agent for applications in agriculture and food preservation.
References
Application Notes and Protocols for Heterologous Expression of Polysaccharide Utilization Loci (PUL) Genes in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysaccharide Utilization Loci (PULs) are clusters of co-regulated genes found in certain bacteria, particularly in the phylum Bacteroidetes, that orchestrate the breakdown of complex carbohydrates.[1] The heterologous expression of these PULs in a robust and well-characterized host like Saccharomyces cerevisiae offers a powerful platform for studying polysaccharide metabolism, discovering novel carbohydrate-active enzymes (CAZymes), and engineering yeast for consolidated bioprocessing of lignocellulosic biomass into biofuels and other valuable chemicals. This document provides a detailed protocol for the expression of bacterial PUL genes in S. cerevisiae.
Key Considerations for PUL Expression in Yeast
Successfully expressing a multi-gene bacterial PUL in S. cerevisiae requires careful planning and execution. Key considerations include:
-
Codon Optimization: Bacterial gene sequences should be optimized for expression in yeast to avoid issues with codon bias, which can lead to poor translation efficiency.
-
Vector Selection: The choice of expression vector is critical and depends on the size of the PUL and the desired level of expression. Options range from high-copy episomal plasmids for individual gene expression to integrative vectors or Yeast Artificial Chromosomes (YACs) for large gene clusters.[2][3][4][5]
-
Promoter Selection: A variety of constitutive and inducible promoters are available for controlling gene expression in yeast. Inducible promoters, such as the galactose-inducible GAL1 promoter, allow for temporal control of gene expression.[6]
-
Gene Assembly: Assembling a multi-gene PUL construct requires robust DNA assembly methods. Techniques like Gibson Assembly, USER cloning, or in vivo assembly in yeast can be employed to construct large expression cassettes.[7][8][9][10]
-
Host Strain Selection: The choice of S. cerevisiae strain can impact expression levels and post-translational modifications. Strains with specific auxotrophic markers are often used for plasmid selection and maintenance.
Experimental Workflow
The overall workflow for expressing PUL genes in S. cerevisiae involves several key steps, from initial gene synthesis to functional characterization of the engineered yeast.
Caption: Experimental workflow for heterologous expression of PUL genes in S. cerevisiae.
Detailed Experimental Protocols
Protocol 1: PUL Gene Cluster Assembly
This protocol describes the assembly of a multi-gene PUL into a yeast expression vector using in vivo homologous recombination in S. cerevisiae.
Materials:
-
Codon-optimized PUL gene fragments (as linear DNA)
-
Yeast expression vector (linearized, with ends homologous to the first and last PUL gene fragments)
-
S. cerevisiae host strain (e.g., BY4741)
-
Lithium Acetate/Polyethylene Glycol (LiAc/PEG) transformation reagents
-
Selective growth media
Method:
-
Preparation of DNA Fragments:
-
Synthesize the codon-optimized PUL genes as individual linear DNA fragments.
-
Design 40-60 bp of overlapping homologous sequences between adjacent gene fragments.
-
Design the ends of the first and last gene fragments to have 40-60 bp of homology with the linearized yeast expression vector.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the LiAc/PEG method.
-
Co-transform the competent yeast cells with the linearized vector and all the PUL gene fragments in equimolar amounts.
-
-
Selection and Verification:
-
Plate the transformed cells on selective agar plates corresponding to the auxotrophic marker on the expression vector.
-
Incubate at 30°C for 2-3 days until colonies appear.
-
Pick individual colonies and verify the correct assembly of the PUL gene cluster by colony PCR and subsequent sequencing of the assembled construct.
-
Protocol 2: Protein Expression and Functional Analysis
This protocol outlines the steps for inducing the expression of the PUL genes and assaying the enzymatic activity of the expressed proteins.
Materials:
-
Verified engineered S. cerevisiae strain harboring the PUL expression construct
-
Yeast extract-peptone-dextrose (YPD) medium
-
Yeast extract-peptone-galactose (YPG) medium (for galactose-inducible promoters)
-
Specific polysaccharide substrate (e.g., xylan, pectin, starch)
-
DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar quantification
-
Chromogenic substrates (e.g., p-nitrophenyl-β-D-xylopyranoside for xylanase activity)
-
Spectrophotometer
-
HPLC system
Method:
-
Protein Expression:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective liquid medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into a larger volume of expression medium (e.g., YPG for galactose induction) to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking for 48-72 hours to allow for protein expression.
-
-
Enzyme Activity Assay (using chromogenic substrates):
-
Harvest the yeast cells by centrifugation. The supernatant can be used to assay for secreted enzymes, while the cell pellet can be lysed to assay for intracellular enzymes.
-
Prepare a reaction mixture containing the cell lysate or supernatant, a suitable buffer, and the chromogenic substrate.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and measure the absorbance of the released product (e.g., p-nitrophenol at 405 nm).
-
Calculate the specific activity of the enzyme.
-
-
Polysaccharide Degradation Assay:
-
Growth Assay:
-
Culture the engineered yeast strain in a minimal medium where the sole carbon source is the target polysaccharide.
-
Monitor cell growth over time by measuring the OD600. An increase in OD600 indicates that the expressed PUL enzymes are functional and can support yeast growth on the complex carbohydrate.
-
Quantitative Data Presentation
The following table presents a hypothetical but representative dataset illustrating the kind of quantitative results that can be obtained from these experiments.
| Engineered Strain | Target Polysaccharide | Specific Enzyme Activity (U/mg protein) | Polysaccharide Degradation (%) | Final Cell Density (OD600) on Polysaccharide |
| Control (empty vector) | Xylan | < 0.1 | < 1 | 0.2 ± 0.05 |
| PUL-Strain-1 | Xylan | 15.2 ± 1.8 | 65 ± 5 | 2.5 ± 0.3 |
| Control (empty vector) | Pectin | < 0.1 | < 1 | 0.2 ± 0.04 |
| PUL-Strain-2 | Pectin | 8.7 ± 0.9 | 42 ± 4 | 1.8 ± 0.2 |
Signaling and Regulatory Considerations
While bacterial PULs have their own regulatory systems, their expression in yeast will be governed by the chosen yeast promoters. For more complex applications, it may be desirable to engineer synthetic signaling pathways in yeast that respond to the presence of specific polysaccharides or their degradation products, thereby mimicking the natural regulation of PULs.
Caption: A conceptual signaling pathway for autoregulation of PUL gene expression in yeast.
Conclusion
The heterologous expression of PUL genes in Saccharomyces cerevisiae is a promising strategy for a variety of biotechnological applications. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to successfully engineer yeast for the degradation and utilization of complex polysaccharides. Careful design of expression constructs, selection of appropriate molecular tools, and thorough functional characterization are essential for achieving robust and efficient polysaccharide-degrading yeast strains.
References
- 1. Polysaccharide Utilization Loci: Fueling Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Yeast artificial chromosome - Wikipedia [en.wikipedia.org]
- 4. Yeast Artificial Chromosome (YAC) [genome.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of recombinant multi-protein complexes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YLC-assembly: large DNA assembly via yeast life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembling Large DNA Segments in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. research-collection.ethz.ch [research-collection.ethz.ch]
Application Notes and Protocols: Large-Scale Fermentation for Pulcherriminic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid, a cyclic dipeptide iron chelator, has garnered significant interest for its potential applications in the food, agriculture, and pharmaceutical industries due to its antimicrobial properties.[1][2] Produced by various microorganisms, including bacteria of the genus Bacillus and yeasts such as Metschnikowia and Kluyveromyces, this compound exerts its antimicrobial effect by sequestering iron from the environment, thereby limiting its availability to competing microbes.[1][3][4][5] This document provides detailed protocols and application notes for the large-scale fermentation of this compound, summarizing key production data and outlining the biosynthetic pathway.
Quantitative Data on this compound Production
The production of this compound can vary significantly depending on the microbial strain, fermentation medium, and cultivation conditions. The following tables summarize reported yields from various studies to provide a comparative overview.
Table 1: this compound Production in Bacterial Fermentations
| Microorganism | Fermentation Scale | Medium Highlights | Key Findings | This compound Yield (mg/L) | Reference |
| Bacillus licheniformis | Shake Flask | Optimized medium | Optimized fermentation engineering strategies | 331.2 | [6] |
| Bacillus licheniformis W4/pHY-yvmA | Shake Flask | Not specified | Metabolic engineering and overexpression of yvmA transporter | 556.1 | [2][6] |
| Bacillus licheniformis DW2 | Not specified | Not specified | Wild-type strain | ~53 | [4] |
Table 2: Pulcherrimin Production in Yeast Fermentations
| Microorganism | Fermentation Scale | Medium Highlights | Key Findings | Pulcherrimin Yield (mg/L) | Reference |
| Metschnikowia pulcherrima | 10 L Culture | Not specified | Not specified | ~150 | [4] |
| Metschnikowia sp. (NCYC 2321, LOCK D10) | Not specified | Minimal medium with glucose, 0.05% FeCl₃, and 0.1% Tween 80 | Supplementation with Tween-80 improved yield | 230-240 | [4][7] |
| Metschnikowia sp. (NCYC 2321, NCYC 747, LOCK D9, LOCK D10) | Not specified | Minimal medium | Minimal medium showed higher production than rich YPD broth | 192-198 | [4] |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of Bacillus licheniformis for this compound Production
This protocol is a generalized procedure based on common practices for Bacillus fermentation and findings from metabolic engineering studies.[6]
1. Media Preparation:
-
Seed Medium: Luria-Bertani (LB) broth (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).
-
Production Medium: A defined or semi-defined medium is recommended for large-scale production to ensure consistency. A starting point could be a glucose-based medium supplemented with a nitrogen source (e.g., ammonium sulfate), phosphate, and trace elements. Iron concentration is a critical parameter and should be optimized, as both limitation and excess can negatively impact production.[8]
2. Inoculum Development:
-
Step 1: Inoculate a single colony of B. licheniformis into 10 mL of seed medium in a 50 mL tube. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Step 2: Transfer the seed culture to a 1 L shake flask containing 200 mL of seed medium. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Step 3: Use the second-stage seed culture to inoculate the production bioreactor at a 5-10% (v/v) ratio.
3. Bioreactor Setup and Operation:
-
Bioreactor: A stirred-tank bioreactor with automated control of pH, temperature, and dissolved oxygen (DO) is required.
-
Parameters:
-
Temperature: 37°C
-
pH: Maintain at 7.0 using automated addition of an acid (e.g., 2M HCl) and a base (e.g., 2M NaOH).
-
Dissolved Oxygen (DO): Maintain at >20% saturation by controlling the agitation speed and airflow rate. A typical starting point would be an agitation of 300-500 rpm and an airflow of 1-2 vvm (volume of air per volume of medium per minute).
-
-
Fed-Batch Strategy: To achieve high cell densities and yields, a fed-batch strategy is recommended. Once the initial carbon source (e.g., glucose) is depleted, a concentrated feed solution is added. The feed rate should be carefully controlled to avoid overflow metabolism.
4. Downstream Processing (Extraction and Purification):
-
Step 1: Cell Separation: Centrifuge the fermentation broth to separate the cells from the supernatant, where the this compound is secreted.
-
Step 2: Acidification and Extraction: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., HCl). Extract the this compound using a solvent such as ethyl acetate. Repeat the extraction multiple times for better recovery.
-
Step 3: Solvent Evaporation: Evaporate the solvent from the pooled organic phases under reduced pressure to obtain a crude extract.
-
Step 4: Purification: The crude extract can be further purified using techniques like column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).
Protocol 2: Large-Scale Fermentation of Metschnikowia sp. for Pulcherrimin Production
This protocol is based on findings that demonstrate high yields of pulcherrimin in minimal media.[4]
1. Media Preparation:
-
Seed Medium: Yeast Peptone Dextrose (YPD) broth (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).
-
Production Medium (Minimal): A minimal medium containing glucose as the carbon source, a nitrogen source (e.g., ammonium sulfate), phosphate, and trace elements. Key supplements include:
-
FeCl₃: ~0.05%
-
Tween-80: ~0.1% (v/v) to enhance cell permeability.[4]
-
2. Inoculum Development:
-
Step 1: Inoculate a single colony of Metschnikowia sp. into 10 mL of YPD broth in a 50 mL tube. Incubate at 25-30°C with shaking at 180 rpm for 24-48 hours.
-
Step 2: Transfer the seed culture to a 1 L shake flask containing 200 mL of YPD broth. Incubate under the same conditions for 24-48 hours.
-
Step 3: Inoculate the production bioreactor with the second-stage seed culture at a 5-10% (v/v) ratio.
3. Bioreactor Setup and Operation:
-
Bioreactor: A stirred-tank bioreactor with pH, temperature, and DO control.
-
Parameters:
-
Temperature: 25-30°C
-
pH: Maintain at a slightly acidic to neutral pH (e.g., 5.5-6.5).
-
Dissolved Oxygen (DO): Maintain at >20% saturation through control of agitation and aeration.
-
4. Downstream Processing (Extraction and Purification of Pulcherrimin):
-
Step 1: Cell and Pigment Collection: Centrifuge the fermentation broth. The pellet will contain both the yeast cells and the insoluble pulcherrimin pigment.
-
Step 2: Methanol Treatment: Treat the pellet with methanol at 4°C overnight to permeabilize the cells.
-
Step 3: Alkaline Solubilization: After centrifugation and washing, resuspend the biomass in 2M NaOH to solubilize the pulcherrimin.
-
Step 4: Acid Precipitation: Adjust the pH of the supernatant to 1.0 with 4M HCl and heat at 100°C for 30 minutes to precipitate the pigment.
-
Step 5: Washing: Collect the precipitate by centrifugation and wash it multiple times with distilled water to remove impurities.
Biosynthetic Pathway of this compound
The biosynthesis of this compound from L-leucine is a well-characterized pathway in both bacteria and yeast, although the enzymes involved are not homologous.[9][10][11] In Bacillus, the pathway involves the cyclization of two tRNA-charged leucine molecules, followed by oxidation.[1]
Caption: Biosynthetic pathway of this compound and formation of pulcherrimin.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Multistep Metabolic Engineering of Bacillus licheniformis To Improve this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pulcherriminic Acid as a Novel Iron Biosensor
Introduction
Pulcherriminic acid is a naturally occurring cyclic dipeptide siderophore produced by various microorganisms, including yeasts of the Metschnikowia genus and bacteria such as Bacillus subtilis.[1] This molecule exhibits a high affinity and specificity for ferric iron (Fe³⁺). Upon binding with iron, this compound forms a distinct, deep-red colored, insoluble complex known as pulcherrimin.[2][3] This robust and visually striking reaction provides the basis for a novel colorimetric biosensor for the detection and quantification of iron. The formation of pulcherrimin can be monitored spectrophotometrically, offering a straightforward and sensitive method for iron analysis.[2][3][4][5]
Principle of Detection
The application of this compound as an iron biosensor is based on a direct chelation reaction. This compound specifically binds to ferric iron (Fe³⁺) in a non-enzymatic reaction, leading to the formation of the insoluble pulcherrimin pigment.[1][6] This pigment has a characteristic maximum absorbance at approximately 410 nm.[2][4][5] By measuring the absorbance of the pulcherrimin complex at this wavelength, the concentration of iron in a sample can be accurately determined. For quantitative analysis, the insoluble pulcherrimin can be solubilized in a dilute alkaline solution, such as 2 mM sodium hydroxide (NaOH), prior to spectrophotometric measurement.[4]
Applications
The this compound-based iron biosensor has potential applications in various fields:
-
Environmental Monitoring: Assessing bioavailable iron concentrations in water and soil samples. Iron is a crucial micronutrient that can influence microbial populations and primary productivity in ecosystems.[7]
-
Biotechnology and Fermentation: Monitoring iron levels in microbial culture media. Iron is an essential cofactor for many enzymes, and its concentration can significantly impact microbial growth and metabolite production.[5]
-
Drug Development: Screening for compounds that interfere with iron uptake or metabolism. Siderophore-based iron acquisition is a key virulence factor for many pathogenic microorganisms, making it an attractive target for novel antimicrobial agents.
-
Chemical Research: A simple and effective colorimetric reagent for the quantification of ferric iron in various chemical solutions.
Advantages
-
High Specificity: this compound demonstrates a high affinity for ferric iron.
-
Sensitivity: The intense color of the pulcherrimin complex allows for sensitive detection of iron.
-
Simplicity: The assay is straightforward and relies on a simple colorimetric measurement that can be performed with a standard spectrophotometer.
-
Visual Detection: The formation of the red precipitate allows for qualitative visual confirmation of the presence of iron.
Quantitative Data Summary
The following tables summarize quantitative data related to pulcherrimin production in response to iron concentrations as reported in the literature. This data illustrates the relationship between iron availability and the formation of the detectable pulcherrimin complex.
Table 1: Effect of Ferric Chloride (FeCl₃) Concentration on this compound Production by Bacillus licheniformis
| FeCl₃ Concentration (mg/L) | This compound Production (A₄₁₀) |
| 3 | 0.11 |
| 10 | 0.18 |
| 20 | 0.24 |
| 40 | 1.56 |
Data extracted from a study on Bacillus licheniformis, where this compound production was quantified by measuring the absorbance of the culture at 410 nm after 36 hours of cultivation.[5]
Table 2: Pulcherrimin Productivity of Different Metschnikowia Strains
| Metschnikowia Strain | Pulcherrimin Productivity (mg/L) |
| Weak Producer | 46 |
| Moderate Producer | 148 |
| High Producer | 198 |
Data from a study characterizing pulcherrimin production in different strains of Metschnikowia sp.[3]
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Iron Using this compound
This protocol describes a method for the quantitative determination of ferric iron (Fe³⁺) in an aqueous sample using this compound.
Materials:
-
This compound solution (prepared in a suitable buffer, e.g., MES buffer, pH 6.5)
-
Ferric iron (Fe³⁺) standard solutions of known concentrations
-
2 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Microcentrifuge tubes
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of iron standard solutions with concentrations ranging from 0 to 100 µM (or a range appropriate for the expected sample concentration) by diluting a stock solution of FeCl₃ in deionized water. b. In separate microcentrifuge tubes, add a fixed volume of each iron standard to a fixed volume of the this compound solution. c. Incubate the mixtures at room temperature for 30 minutes to allow for the formation of the pulcherrimin precipitate. d. Centrifuge the tubes to pellet the pulcherrimin precipitate. e. Carefully remove the supernatant. f. Resuspend the pellet in a fixed volume of 2 mM NaOH to solubilize the pulcherrimin. g. Measure the absorbance of each solution at 410 nm using a spectrophotometer. Use 2 mM NaOH as a blank. h. Plot a standard curve of absorbance at 410 nm versus the concentration of iron.
-
Sample Analysis: a. Prepare the unknown sample. If the sample is expected to have a high iron concentration, it may need to be diluted with deionized water to fall within the range of the standard curve. b. Repeat steps 1b to 1g for the unknown sample. c. Determine the iron concentration in the unknown sample by interpolating its absorbance value on the standard curve.
Protocol 2: Production and Purification of this compound from Bacillus subtilis
This protocol provides a general method for the production and extraction of this compound for use as a biosensor reagent.
Materials:
-
Bacillus subtilis strain capable of producing this compound
-
Luria-Bertani (LB) medium supplemented with excess FeCl₃ (e.g., 100 µM)
-
Shaking incubator
-
Centrifuge and centrifuge bottles
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cultivation: a. Inoculate a starter culture of Bacillus subtilis in LB broth and grow overnight. b. Inoculate a larger volume of LB broth supplemented with FeCl₃ with the overnight culture. c. Incubate at 37°C with shaking for 48-72 hours. The formation of a red precipitate (pulcherrimin) indicates the production of this compound.
-
Extraction: a. Centrifuge the culture to pellet the cells and the pulcherrimin precipitate. b. Discard the supernatant. c. Resuspend the pellet in deionized water and acidify to a low pH (e.g., pH 2-3) with HCl to dissolve the pulcherrimin and protonate the this compound. d. Extract the aqueous solution multiple times with an equal volume of ethyl acetate. e. Pool the organic phases.
-
Purification: a. Dry the pooled ethyl acetate extract over anhydrous sodium sulfate. b. Evaporate the solvent using a rotary evaporator to obtain a crude extract. c. Purify the this compound from the crude extract using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in chloroform). d. Collect the fractions containing this compound and evaporate the solvent. e. The purity of the final product can be assessed by techniques such as HPLC and NMR.
Visualizations
References
- 1. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. asdlib.org [asdlib.org]
Application Notes and Protocols for the Extraction and Purification of Pulcherriminic Acid from Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulcherriminic acid is a secondary metabolite synthesized by various microorganisms, including yeasts of the Metschnikowia clade and bacteria such as Bacillus subtilis.[1][2] This molecule and its iron chelate, the red pigment pulcherrimin, have garnered significant interest due to their potential applications in drug development, biocontrol, and agriculture.[2][3] this compound's ability to chelate iron makes it a potent antimicrobial agent by creating an iron-depleted environment, thereby inhibiting the growth of competing microbes.[4][5] These application notes provide detailed protocols for the extraction and purification of this compound from microbial cultures, along with quantitative data and workflow visualizations to aid researchers in obtaining this valuable compound for further study and application.
Principle of Extraction and Purification
The extraction and purification of this compound leverages its chemical properties and its formation of the insoluble pigment pulcherrimin in the presence of ferric ions.[4] The general strategy involves separating the microbial biomass containing the pigment from the culture medium, followed by a series of solubilization and precipitation steps to isolate the pure compound. Pulcherrimin, being insoluble in water and most organic solvents, can be readily collected with the cell pellet.[3][4] It is, however, soluble in strong alkaline solutions, which facilitates its separation from the cellular debris.[6] Subsequent acidification precipitates the purified this compound, which can then be collected, washed, and dried.
Experimental Protocols
Protocol 1: Extraction and Purification from Yeast Cultures (Metschnikowia sp.)
This protocol is adapted from methods described for Metschnikowia yeasts, which are known for their high-yield production of pulcherrimin.[4][7]
Materials:
-
Yeast culture producing pulcherrimin (e.g., Metschnikowia pulcherrima)
-
99.8% Methanol
-
2M Sodium Hydroxide (NaOH)
-
4M Hydrochloric Acid (HCl)
-
Distilled water
-
Centrifuge and appropriate centrifuge tubes
-
pH meter or pH strips
-
Drying oven or moisture analyzer
Procedure:
-
Harvesting Cells and Pigment:
-
Methanol Wash:
-
Treat the pellet with 50 mL of 99.8% methanol per 10 g of wet yeast biomass.[4][7]
-
Incubate overnight at 4°C. This step helps to remove lipids and other soluble impurities.
-
Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.[4][7]
-
Discard the methanol supernatant and wash the pellet twice with 25 mL of distilled water.[4][7]
-
-
Solubilization of Pulcherrimin:
-
Acid Precipitation:
-
Purification and Drying:
-
Wash the precipitate three times with 25 mL of distilled water to remove any remaining salts and acid.[4][7]
-
To achieve high purity, repeat the steps of dissolution in 2M NaOH (Step 3) and precipitation with 4M HCl (Step 4) three times.[7]
-
Finally, collect the purified pigment by centrifugation and dry it at 60°C for 18 hours.[7]
-
Protocol 2: Quantification of Pulcherrimin
This protocol outlines the spectrophotometric method for quantifying the amount of pulcherrimin produced.
Materials:
-
Purified pulcherrimin (for standard curve)
-
2M NaOH
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Dissolve a known weight of purified pulcherrimin in 2M NaOH to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Measure the absorbance of each standard at 410 nm using a spectrophotometer, with 2M NaOH as the blank.[7]
-
Plot a standard curve of absorbance versus concentration.
-
-
Quantification of Unknown Sample:
-
Take a known volume of the culture or the solubilized pulcherrimin solution (from Step 3 of the extraction protocol).
-
If using a culture sample, pellet the cells and pigment, and dissolve the pellet in a known volume of 2M NaOH.
-
Measure the absorbance of the sample at 410 nm.
-
Use the standard curve to determine the concentration of pulcherrimin in the sample.
-
Data Presentation
Table 1: Production of Pulcherrimin by Various Yeast Strains
| Yeast Strain | Culture Medium | Supplements | Pulcherrimin Yield (mg/L) | Reference |
| Metschnikowia sp. (Best Producer) | Minimal Medium with Glucose | 0.05% FeCl₃, 0.1% Tween 80 | up to 240 | [7] |
| Metschnikowia sp. LOCK1144 | Minimal Medium with Glucose | 0.05% FeCl₃ | 198 | [4] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the successful extraction and purification of this compound from microbial cultures. The robustness of these methods, particularly with high-yielding yeast strains, allows for the generation of significant quantities of this compound for research and development purposes. The antimicrobial properties of this compound, stemming from its iron-chelating ability, make it a promising candidate for the development of novel antifungal and antibacterial agents. Further characterization of the purified compound using techniques such as NMR and mass spectrometry is recommended to confirm its identity and purity.[7][8]
References
- 1. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Approach to Producing High Yields of Pulcherrimin from Metschnikowia Yeasts [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Synthesis of Pulcherriminic Acid Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid, a cyclic dipeptide derivative, and its analogs have garnered significant interest in the scientific community, particularly for their potential applications in drug development. These compounds exhibit notable biological activities, primarily attributed to their ability to chelate iron. This iron-chelating property is the basis for their potent antimicrobial and antifungal activities, making them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, catering to researchers in academia and industry.
Biosynthesis of this compound
In nature, this compound is synthesized by various microorganisms, including bacteria and yeasts, from the amino acid L-leucine.[1][2] The biosynthetic pathway involves the initial formation of a cyclic dipeptide, cyclo(L-Leu-L-Leu) (cLL), which serves as a key precursor.[1][3][4][5]
In bacteria such as Bacillus subtilis, the synthesis is primarily governed by the yvmC-cypX operon.[6] The enzyme YvmC, a cyclodipeptide synthase, catalyzes the formation of cLL from two molecules of L-leucyl-tRNA. Subsequently, the cytochrome P450 oxidase, CypX, oxidizes cLL to this compound.[3][6]
In yeasts like Metschnikowia pulcherrima and Kluyveromyces lactis, a cluster of genes, designated as PUL (PUL1, PUL2, PUL3, and PUL4), is responsible for this compound biosynthesis. PUL1 and PUL2 are the core biosynthetic enzymes.
Chemical Synthesis of this compound
A multi-step chemical synthesis provides a reliable route to this compound and its derivatives, allowing for greater control and the potential for structural modifications. The overall strategy commences with the cyclization of L-leucine to form the diketopiperazine core, followed by a series of transformations including aromatization, chlorination, oxidation, and finally, nucleophilic substitution to yield the target molecule.
Experimental Protocols
Protocol 1: Synthesis of cyclo(L-Leu-L-Leu)
This protocol describes the thermal cyclization of L-leucine to form the corresponding diketopiperazine.
Materials:
-
L-leucine
-
Ethylene glycol
-
Ethanol (for recrystallization)
-
Reaction flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a reaction flask, add L-leucine and ethylene glycol.
-
Flush the reaction vessel with a gentle stream of nitrogen.
-
Heat the reaction mixture to 175 °C and maintain this temperature for 5 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to yield cyclo(L-Leu-L-Leu) as white crystals.[1]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| cyclo(L-Leu-L-Leu) | C₁₂H₂₂N₂O₂ | 226.32[7] | ~49[1] | 277-278[1] | ¹H NMR (CDCl₃): δ 5.92 (s, 1H), 4.12 (dd, J = 9.2, 7.4 Hz, 1H), 4.02 (dd, J = 9.6, 3.8 Hz, 1H), 3.65–3.50 (m, 2H), 2.40–2.31 (m, 1H), 2.19–2.11 (m, 1H), 2.11–1.97 (m, 2H), 1.97–1.84 (m, 1H), 1.81–1.69 (m, 2H), 1.57–1.48 (m, 1H), 1.00 (d, J = 6.6 Hz, 3H), 0.96 (d, J = 6.5 Hz, 3H).¹³C NMR (CDCl₃): δ 170.15, 166.16, 59.00, 53.40, 45.52, 38.63, 28.12, 24.73, 23.30, 22.75, 21.20. |
Protocol 2: Synthesis of 2,5-Diisobutyl-3,6-dichloropyrazine
This protocol involves the aromatization of cyclo(L-Leu-L-Leu) followed by chlorination.
Materials:
-
cyclo(L-Leu-L-Leu)
-
Phosphorus oxychloride (POCl₃)[2]
-
Phosphorus pentachloride (PCl₅) (optional, can be used as a mixture with POCl₃ for stronger chlorination)[8]
-
Appropriate solvent (e.g., DMF)
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
Procedure: Note: This is a generalized procedure, and optimization may be required.
-
In a reaction flask under a nitrogen atmosphere, dissolve cyclo(L-Leu-L-Leu) in a suitable solvent like DMF.
-
Carefully add phosphorus oxychloride (POCl₃). A mixture of POCl₃ and PCl₅ can also be used.[8]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data |
| 2,5-Diisobutyl-3,6-dichloropyrazine | C₁₂H₁₈Cl₂N₂ | 261.19 | Not explicitly reported | ¹H NMR (CDCl₃): δ 2.80 (d, 2H, J = 7.2 Hz), 2.60 (d, 2H, J = 7.2 Hz), 2.28–2.15 (m, 1H), 2.15–2.02 (m, 1H), 0.96 (d, 6H, J = 6.7 Hz), 0.93 (d, 6H, J = 6.6 Hz).¹³C NMR (CDCl₃): δ 154.31, 152.60, 148.33, 141.96, 43.67, 43.33, 29.02, 28.13, 22.57, 22.42. |
Protocol 3: Synthesis of this compound
This protocol details the oxidation of the dichloropyrazine intermediate followed by hydrolysis to yield this compound.
Materials:
-
2,5-Diisobutyl-3,6-dichloropyrazine
-
m-Chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agent
-
Potassium tert-butoxide (KOtBu)
-
Benzylic alcohol
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Reaction flask with a nitrogen inlet
Procedure:
-
Oxidation: Dissolve 2,5-diisobutyl-3,6-dichloropyrazine in a suitable solvent and treat with an oxidizing agent like m-CPBA to form 2,5-diisobutyl-3,6-dichloropyrazine-1,4-dioxide. Purify the product after workup.
-
Hydrolysis/Deprotection: a. Dissolve the 2,5-diisobutyl-3,6-dichloropyrazine-1,4-dioxide and potassium tert-butoxide in dry THF under an argon atmosphere. b. Add benzylic alcohol dropwise and stir the mixture overnight at room temperature. c. Quench the reaction with water and extract with dichloromethane. d. Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain a crude oil. e. Dissolve the crude oil in a 1:1 mixture of TFA and anisole and stir for 3 hours at room temperature. f. Evaporate the solvent and add diethyl ether to precipitate the product. g. Filter the precipitate, wash with cooled dichloromethane, and dry under reduced vacuum to obtain this compound as a yellow solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data |
| This compound | C₁₂H₂₀N₂O₄ | 256.30[3] | 19 (from dioxide) | ¹H NMR (DMSO-d₆): δ 2.67 (d, 4H, J = 7.2 Hz), 2.16–2.06 (m, 2H), 0.89 (d, 12H, J = 6.6 Hz).¹³C NMR (DMSO-d₆): δ 145.53, 129.63, 33.41, 26.22, 22.39.[1]UV-Vis (max, nm): 243, 282, 410[3][6] |
Applications in Research and Drug Development
The synthetic protocols outlined above provide a robust platform for the production of this compound and its derivatives. This accessibility facilitates further research into their biological activities and potential therapeutic applications.
-
Antimicrobial Drug Discovery: The potent iron-chelating ability of this compound derivatives makes them excellent candidates for the development of new antimicrobial agents. By sequestering iron, which is an essential nutrient for microbial growth, these compounds can inhibit the proliferation of a broad spectrum of bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: The chemical synthesis route allows for the systematic modification of the this compound scaffold. Researchers can synthesize a library of analogs with variations in the alkyl side chains and substitutions on the pyrazine ring. These analogs can then be screened for their antimicrobial activity to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.
-
Mechanism of Action Studies: Access to synthetic this compound and its derivatives is crucial for elucidating their precise mechanism of action. Researchers can investigate their effects on microbial iron metabolism, biofilm formation, and other virulence factors.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound and its derivatives, intended to support researchers in the fields of medicinal chemistry, microbiology, and drug development. The detailed protocols and compiled quantitative data offer a solid foundation for the production and further investigation of these promising bioactive molecules. The ability to chemically synthesize and modify these compounds opens up new avenues for the discovery of novel anti-infective agents and for a deeper understanding of their biological functions.
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus [mdpi.com]
- 7. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
Application Notes and Protocols for Investigating the Gene Regulation of Pulcherriminic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherriminic acid is a cyclic dipeptide with potent iron-chelating properties, leading to the formation of the characteristic red pigment, pulcherrimin. This molecule and its biosynthetic pathway are of significant interest due to their antimicrobial and antioxidant activities, making them attractive targets for drug development and biocontrol applications. The synthesis of this compound is tightly regulated at the genetic level in various microorganisms, including bacteria of the Bacillus genus and yeasts such as Metschnikowia. Understanding this regulatory network is crucial for manipulating its production for biotechnological purposes.
These application notes provide a comprehensive overview of the key genes, regulatory pathways, and experimental protocols to investigate the genetic regulation of this compound synthesis.
Gene Regulation of this compound Synthesis
The biosynthesis of this compound is primarily controlled by a conserved gene cluster. In Bacillus species, this cluster includes yvmC (a cyclodipeptide synthase) and cypX (a cytochrome P450 monooxygenase). The equivalent genes in yeast are designated PUL1 and PUL2, respectively. The expression of these core biosynthetic genes is modulated by a complex interplay of transcriptional regulators in response to environmental cues, particularly iron availability and cellular growth phase.
Key Genes and Regulators in Bacillus subtilis and Bacillus licheniformis
| Gene/Regulator | Function | Regulation of this compound Synthesis |
| yvmC-cypX | Biosynthetic gene cluster encoding the enzymes for this compound synthesis.[1] | Negatively regulated by AbrB, YvnA, and YvmB (PchR).[2] |
| yvmA | Encodes a putative MFS transporter responsible for this compound secretion.[1] | Negatively regulated by YvmB.[1] |
| AbrB | Global transition state regulator. | A direct negative regulator that binds to the promoter of the yvmC-cypX operon.[2][3] It also represses the expression of yvnA.[2] |
| YvnA | Transcriptional regulator. | A negative regulator of yvmB expression. Its own expression is repressed by AbrB and in iron-limiting conditions.[2] |
| YvmB (PchR) | MarR-family transcriptional regulator. | A direct negative regulator of the yvmC-cypX and yvmA genes.[1][2] |
| ScoC | Transition state regulator. | A negative regulator of this compound production.[4] |
Key Regulators in Metschnikowia pulcherrima
| Gene/Regulator | Function | Regulation of this compound Synthesis |
| PUL1 & PUL2 | Biosynthetic genes for this compound synthesis. | Positively regulated by Snf2. |
| PUL3 | Transporter for iron-bound pulcherrimin uptake. | Positively regulated by Snf2. |
| PUL4 | Putative transcriptional regulator. | Transcription is less affected by Snf2 mutation compared to other PUL genes.[5] |
| Snf2 | Transcriptional regulator (part of a chromatin remodeling complex). | A key positive regulator of PUL1, PUL2, and PUL3 gene transcription. A mutation in SNF2 leads to a significant reduction in their expression.[3][5][6][7] |
Quantitative Data on Gene Expression
The following table summarizes the relative transcription levels of genes involved in this compound synthesis in B. licheniformis in response to the deletion or overexpression of the global regulator AbrB.
| Gene | Function | Relative Transcription Level (ΔabrB vs. Wild-Type) | Relative Transcription Level (abrB Overexpression vs. Wild-Type) |
| yvmC | This compound synthase | 28.85 | 0.08 |
| yvmB | Transcriptional repressor | 0.29 | 2.67 |
| yvmA | Transporter | 1.97 | 0.38 |
| yvnA | Transcriptional repressor | 2.18 | 0.12 |
| Data adapted from Wang et al.[2] |
Signaling Pathways and Regulatory Networks
Regulation in Bacillus licheniformis
The regulatory network controlling this compound synthesis in B. licheniformis is a multi-layered cascade. The global regulator AbrB acts as a primary repressor, directly inhibiting the transcription of the biosynthetic operon yvmC-cypX. Additionally, AbrB represses another regulator, YvnA. YvnA, in turn, represses the expression of YvmB. YvmB is a direct repressor of both the biosynthetic genes and the transporter gene yvmA. Iron availability also plays a role, with iron-limiting conditions leading to the downregulation of YvnA.[2]
Regulation in Bacillus subtilis
In B. subtilis, this compound synthesis is also under negative control by multiple transition state regulators. AbrB, ScoC, and the specific repressor PchR (YvmB) all contribute to inhibiting the expression of the yvmC-cypX operon, particularly during the exponential growth phase.[4]
Regulation in Metschnikowia pulcherrima
In the yeast M. pulcherrima, the transcriptional regulator Snf2 is a key activator of this compound biosynthesis. Snf2, likely as part of a chromatin remodeling complex, positively regulates the transcription of the biosynthetic genes PUL1 and PUL2, as well as the transporter gene PUL3.[3][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific strains and laboratory conditions.
Experimental Workflow: From Gene Deletion to Phenotypic Analysis
Protocol 1: Gene Deletion in Bacillus subtilis
This protocol describes the creation of a markerless gene deletion mutant using homologous recombination.
Materials:
-
B. subtilis strain to be modified
-
Plasmids for constructing the deletion cassette (e.g., pMAD or similar temperature-sensitive vectors)
-
PCR primers for amplifying upstream and downstream homology arms and an antibiotic resistance cassette
-
Appropriate antibiotics for selection
-
Competent B. subtilis cells
-
LB medium and agar plates
Method:
-
Construct the Deletion Cassette:
-
Design primers to amplify ~1 kb regions upstream and downstream of the target gene (e.g., pchR).
-
Amplify an antibiotic resistance cassette (e.g., erythromycin resistance) flanked by lox sites.
-
Use splicing by overlap extension (SOEing) PCR to fuse the upstream arm, the resistance cassette, and the downstream arm into a single linear DNA fragment.
-
-
Clone into a Temperature-Sensitive Plasmid:
-
Ligate the SOEing PCR product into a temperature-sensitive shuttle vector.
-
Transform the ligation product into E. coli for plasmid propagation and verification by sequencing.
-
-
Transformation into B. subtilis:
-
Prepare competent B. subtilis cells.
-
Transform the constructed plasmid into the competent cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for single-crossover integration events.
-
-
Induce Double Crossover:
-
Inoculate a single colony from the selection plate into LB broth without antibiotics and grow at the non-permissive temperature (e.g., 37°C or 40°C) to induce the second crossover event and plasmid loss.
-
Plate serial dilutions of the culture onto LB agar and incubate at the non-permissive temperature.
-
-
Screen for Deletion Mutants:
-
Replica-plate colonies onto LB agar with and without the antibiotic to identify clones that have lost the resistance cassette.
-
Confirm the gene deletion by PCR using primers flanking the target gene region and by sequencing the PCR product.
-
Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for quantifying the transcript levels of target genes (e.g., yvmC, cypX).
Materials:
-
Bacterial cultures grown under desired conditions
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Method:
-
RNA Extraction:
-
Harvest bacterial cells from mid-log or stationary phase cultures by centrifugation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction), following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with random hexamers or gene-specific reverse primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Use a housekeeping gene (e.g., gyrA) as an internal control for normalization.
-
Perform the qPCR on a real-time PCR system with a typical cycling program:
-
Initial denaturation: 95°C for 5-10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to detect the direct binding of a transcription factor (e.g., AbrB) to a promoter region (e.g., PyvmC).
Materials:
-
Purified transcription factor protein
-
DNA probe corresponding to the promoter region of interest, labeled with biotin or a radioactive isotope
-
Unlabeled specific and non-specific competitor DNA
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE buffer
-
Detection system for the labeled probe (chemiluminescence or autoradiography)
Method:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative binding site in the promoter region.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 3' or 5' end of the probe with biotin or a radioactive isotope using a terminal transferase or kinase reaction, respectively.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up the binding reactions in a final volume of 20 µL.
-
Combine the binding buffer, poly(dI-dC), and the labeled probe.
-
For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA before adding the protein.
-
Add varying concentrations of the purified transcription factor.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent detection kit (for biotin) or by exposing the gel to an X-ray film (for radioactivity).
-
A "shifted" band indicates the formation of a protein-DNA complex.
-
Protocol 4: lacZ Reporter Assay for Promoter Activity
This protocol measures the in vivo activity of a promoter by fusing it to a promoterless lacZ gene.
Materials:
-
B. subtilis strain
-
A plasmid vector for creating lacZ fusions (e.g., containing a promoterless lacZ gene and an integration cassette)
-
PCR primers to amplify the promoter region of interest (e.g., PyvmC)
-
Restriction enzymes and T4 DNA ligase
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) or a fluorescent substrate for β-galactosidase
-
Z-buffer
Method:
-
Construct the Reporter Plasmid:
-
Amplify the promoter region of the target gene by PCR.
-
Clone the amplified promoter fragment upstream of the promoterless lacZ gene in the reporter plasmid.
-
Verify the construct by sequencing.
-
-
Create the Reporter Strain:
-
Transform the constructed plasmid into the desired B. subtilis strain.
-
Select for transformants where the construct has integrated into the chromosome (e.g., at the amyE locus) via homologous recombination.
-
-
β-Galactosidase Assay:
-
Grow the reporter strain under various conditions (e.g., with and without a potential inducer, or in wild-type vs. regulator mutant backgrounds).
-
Harvest cells at different growth phases.
-
Permeabilize the cells (e.g., with toluene or SDS/chloroform).
-
Add the substrate (ONPG) and incubate at a defined temperature.
-
Stop the reaction by adding a high pH solution (e.g., Na2CO3).
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, normalizing for cell density and reaction time.
-
Conclusion
The investigation of gene regulation in this compound synthesis offers a fascinating glimpse into the intricate molecular networks that govern microbial metabolism and competition. The protocols and data presented here provide a solid foundation for researchers to explore this pathway further, potentially leading to the development of novel antimicrobial agents and the optimization of microbial strains for industrial applications. By combining genetic, molecular, and biochemical approaches, a deeper understanding of this important secondary metabolite can be achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Pulcherriminic Acid Production in Kluyveromyces lactis: A Technical Support Center
For researchers, scientists, and drug development professionals working with Kluyveromyces lactis to produce the iron-chelating compound pulcherriminic acid, this technical support center provides essential guidance. Here, you will find troubleshooting advice for common experimental hurdles and frequently asked questions to streamline your research and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is the genetic basis for this compound production in Kluyveromyces lactis?
A1: this compound biosynthesis in K. lactis is governed by a four-gene cluster known as the PUL cluster.[1] This cluster contains PUL1 and PUL2, the core biosynthetic genes, as well as PUL3, which is involved in the transport of the iron-bound form (pulcherrimin), and PUL4, a putative transcriptional regulator.[1][2] The precursor for this compound is cyclo-L-leucyl-L-leucyl (cLL), which is synthesized from two leucine molecules.[3]
Q2: What is the role of iron in this compound production and visualization?
A2: Iron is essential for the visualization of this compound production. This compound itself is colorless, but it chelates ferric iron (Fe³⁺) to form a distinct red-colored pigment called pulcherrimin.[4] This color formation is a common method for visually screening for producing colonies. The concentration of iron in the growth medium can significantly influence the intensity of the red color.[1]
Q3: My K. lactis culture is not producing the characteristic red pigment. What are the possible reasons?
A3: Several factors could lead to a lack of red pigment production:
-
Insufficient Iron: The most common reason is a lack of sufficient ferric iron in the growth medium. This compound is colorless, and the red pigment only forms in the presence of iron.
-
Genetic Issues: Mutations in the PUL gene cluster, particularly in the biosynthetic genes PUL1 or PUL2, will abolish production.
-
Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can influence gene expression and enzyme activity, leading to reduced or no production.
-
Precursor Limitation: Insufficient availability of the amino acid leucine, the precursor for this compound, can be a bottleneck.[3]
Q4: Can this compound production be optimized by altering the growth medium?
A4: Yes, optimizing the growth medium is a key strategy for enhancing this compound yield. Important factors to consider include:
-
Carbon Source: The choice and concentration of the carbon source can impact precursor availability and overall metabolic activity.
-
Nitrogen Source: Different nitrogen sources can influence the synthesis of amino acids, including the precursor leucine.[5]
-
Iron Concentration: While essential for pigment formation, excessively high iron concentrations can be inhibitory to some yeast strains.[6] The optimal iron concentration needs to be determined empirically.
Q5: What are common contaminants in K. lactis fermentations and how do they affect production?
A5: Common contaminants in yeast fermentations include other yeasts (like Candida or Pichia), molds (Aspergillus, Penicillium), and bacteria (Lactobacillus, E. coli).[7][8] These contaminants can negatively impact this compound production by:
-
Nutrient Competition: Contaminants compete for essential nutrients, limiting the resources available for K. lactis growth and secondary metabolite production.[7]
-
Altering Culture Conditions: Some contaminants can alter the pH of the medium, which can inhibit K. lactis growth and enzyme function.[7]
-
Producing Inhibitory Compounds: Certain microbes can produce toxins or other compounds that inhibit the growth of K. lactis.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Red Pigment Formation | 1. Insufficient iron in the medium.2. Suboptimal pH of the medium.3. Incorrect incubation temperature.4. Genetic mutation in the PUL cluster. | 1. Supplement the medium with sterile FeCl₃ solution to a final concentration of 10-20 µg/mL.[1][9]2. Adjust the medium pH to a range of 4.0-5.5.[9]3. Ensure the incubation temperature is optimal for K. lactis growth and production (typically 28-30°C).[9]4. Sequence the PUL gene cluster to check for mutations. |
| Inconsistent this compound Yield | 1. Variability in inoculum preparation.2. Inconsistent media composition.3. Fluctuations in fermentation parameters (pH, temperature, aeration). | 1. Standardize inoculum preparation by using a consistent cell density and physiological state.2. Prepare media from fresh, high-quality reagents and ensure accurate measurements.3. Use a well-controlled fermenter to maintain stable pH, temperature, and dissolved oxygen levels. |
| Poor Cell Growth | 1. Nutrient-poor medium.2. Presence of inhibitory compounds.3. Suboptimal physical parameters (pH, temperature).4. Contamination. | 1. Optimize the concentrations of carbon and nitrogen sources.2. Ensure all glassware is thoroughly cleaned and rinsed to remove any residual detergents or inhibitors.3. Verify and adjust the pH and temperature to the optimal range for K. lactis.4. Check for contamination by microscopy and plating on selective media. Implement aseptic techniques rigorously.[7] |
| Difficulty in Extracting and Quantifying this compound | 1. Inefficient extraction from the culture supernatant.2. Degradation of the compound during processing.3. Issues with the analytical method (e.g., HPLC). | 1. Use an appropriate organic solvent for extraction, such as ethyl acetate or butanol.2. Keep samples on ice and minimize exposure to light and extreme pH during extraction.3. Refer to a validated HPLC protocol for this compound quantification.[9] Ensure proper column selection, mobile phase composition, and detector settings. |
Experimental Protocols
Protocol 1: Screening for this compound Production on Agar Plates
This protocol is designed for rapid visual screening of K. lactis colonies for this compound production.
Materials:
-
Yeast extract Peptone Dextrose (YPD) agar plates
-
Sterile ferric chloride (FeCl₃) solution (10 mg/mL)
-
K. lactis strains for screening
-
Sterile inoculation loops or toothpicks
Procedure:
-
Prepare YPD agar plates and allow them to solidify.
-
Prepare a stock solution of FeCl₃ and sterile filter it.
-
Spread 100 µL of the FeCl₃ solution onto the surface of the YPD plates to achieve a final concentration of approximately 10-20 µg/mL. Allow the plates to dry.
-
Using a sterile loop or toothpick, streak the K. lactis strains onto the iron-supplemented plates.
-
Incubate the plates at 28-30°C for 2-4 days.
-
Observe the colonies for the development of a red pigment, indicating the production of pulcherrimin. The intensity of the color can provide a qualitative measure of production.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a method for the quantitative analysis of this compound from a liquid culture of K. lactis.
Materials:
-
K. lactis liquid culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (or another suitable mobile phase modifier)
-
This compound standard
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Centrifuge a known volume of the K. lactis culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to approximately pH 3 with a suitable acid.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Mix vigorously and then separate the phases.
-
Collect the organic (ethyl acetate) phase and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.[9]
-
-
HPLC Analysis:
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of methanol or acetonitrile with 0.1% formic acid.
-
Inject the prepared sample and the standards.
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 320 nm).
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from leucine via the action of PUL1 and PUL2 enzymes.
Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for troubleshooting low this compound yield in K. lactis.
References
- 1. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multistep Metabolic Engineering of Bacillus licheniformis To Improve this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Common Microbial Contamination in Large-Scale Fermenters | Meckey [meckey.com]
- 8. Impact on Human Health of Microorganisms Present in Fermented Dairy Products: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming low pulcherriminic acid production in recombinant strains
Welcome to the technical support center for overcoming low pulcherriminic acid production in recombinant strains. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My recombinant strain is producing very low or undetectable levels of this compound. What are the initial troubleshooting steps?
A1: Low production of this compound can stem from several factors. Begin by verifying the following:
-
Genetic Integrity: Confirm the correct insertion and sequence of your biosynthetic genes (yvmC-cypX for bacterial systems, PUL1 and PUL2 for yeast systems) through sequencing.[1][2][3]
-
Codon Optimization: If expressing genes in a heterologous host (e.g., Metschnikowia genes in S. cerevisiae), ensure codons have been optimized for the expression host. For instance, the CTG codon is translated as serine in S. cerevisiae but as leucine in Metschnikowia pulcherrima.[3]
-
Promoter Strength: Ensure that the promoters driving the expression of your biosynthetic genes are active and strong enough under your experimental conditions. Consider using well-characterized strong promoters if expression is low.[4]
-
Media Composition: The composition of your culture medium is critical. Ensure adequate precursor (L-leucine) availability and check the iron concentration. While iron is required to form the colored pulcherrimin complex, high initial concentrations can sometimes be inhibitory to production.[5]
Q2: How does the choice of expression system (e.g., bacteria vs. yeast) affect this compound production?
A2: Both bacterial and yeast systems have been successfully engineered for this compound production, but they utilize different, unrelated gene clusters.[2]
-
Bacterial Systems (Bacillus subtilis, B. licheniformis): Biosynthesis relies on the yvmC-cypX gene cluster.[1][6] Bacillus species have a complex native regulatory network involving negative regulators like AbrB, PchR, and ScoC that can suppress gene expression.[6][7][8] Overcoming this native repression is a key strategy for high yields.
-
Yeast Systems (Saccharomyces cerevisiae): Production is achieved by heterologously expressing the PUL1 and PUL2 genes from yeasts like Kluyveromyces lactis or Metschnikowia pulcherrima.[2][3][9] A significant bottleneck in yeast can be the expression level of PUL1.[2][10] Increasing the gene copy number of PUL1 and PUL2 has been shown to be effective.[2][3]
Q3: What is the role of precursor supply and how can I enhance it?
A3: this compound is synthesized from two molecules of L-leucine.[1][11] Therefore, an insufficient intracellular supply of L-leucine or its charged tRNA (leucyl-tRNA) can be a major bottleneck.
-
Enhancing L-leucine Pool: Overexpress genes involved in the leucine biosynthetic pathway (e.g., ilvBHC-leuABCD and ilvD in Bacillus).[4][12]
-
Blocking Degradation: Delete genes responsible for leucine degradation, such as the bkdAB genes which encode a branched-chain α-keto acid dehydrogenase.[4][12]
-
Increasing Leucyl-tRNA: Overexpress the leucyl-tRNA synthetase gene (leuS) to increase the pool of charged tRNAs available for the cyclodipeptide synthase (YvmC or Pul1).[1][4][12]
Q4: Can media optimization alone significantly improve my yield?
A4: Yes, media composition plays a crucial role. In some Metschnikowia strains, switching from a rich medium (YPD) to a minimal medium supplemented with iron and Tween-80 dramatically increased production.[5][13]
-
Iron Concentration: The optimal iron concentration can be strain-dependent. While necessary for forming the final red pulcherrimin pigment, excessive iron can be inhibitory.[5][6] A typical starting concentration for supplementation is 0.05% (w/v) FeCl₃.[5][14]
-
Carbon Source: Glucose is a commonly used carbon source.[5]
-
Additives: The addition of surfactants like Tween-80 (e.g., at 0.1% v/v) has been shown to increase the permeability of cell walls and can improve yields, potentially by enhancing secretion or nutrient uptake.[5][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No visible red pigment (pulcherrimin) | 1. No this compound is being produced. 2. Insufficient iron in the medium to form the colored complex. | 1. Verify gene expression via RT-qPCR. Analyze supernatant for this compound and its precursor cyclo(L-Leu-L-Leu) via HPLC or LC-MS.[15] 2. Supplement the growth medium with a sterile solution of FeCl₃ to a final concentration of 20-50 µg/mL.[2][5] |
| Low this compound yield | 1. Insufficient precursor (L-leucine or leucyl-tRNA) supply. 2. Low expression of biosynthetic genes (yvmC-cypX or PUL1/PUL2). 3. Negative regulation is suppressing gene expression (in Bacillus). 4. Product is not being efficiently exported from the cell. | 1. Overexpress leucine biosynthesis genes (ilv/leu operons) and leucyl-tRNA synthetase (leuS).[4][12] 2. Place genes under the control of a stronger promoter or increase the gene copy number using high-copy plasmids.[2][3][4] 3. Create knockout mutations of negative regulators like abrB, pchR, or scoC.[6][7] 4. Overexpress the transporter gene (yvmA in Bacillus or PUL3 in yeast).[2][4][12] |
| Strain exhibits poor growth after genetic modification | 1. Metabolic burden from overexpression of heterologous genes. 2. Toxicity of this compound or its precursors at high intracellular concentrations. 3. Excessive iron sequestration leading to iron starvation for the producer cell.[6] | 1. Use inducible promoters to decouple growth and production phases. 2. Enhance product secretion by overexpressing transporter genes (yvmA or PUL3).[4][10] 3. Modulate the expression of the biosynthetic pathway to balance production with cell viability. Ensure sufficient, but not excessive, iron is available. |
Data Summary: Metabolic Engineering Strategies in B. licheniformis
The following table summarizes the stepwise improvements in this compound production achieved through metabolic engineering of Bacillus licheniformis.
| Strain ID | Genetic Modification(s) | This compound Titer (mg/L) | Fold Increase vs. Parent |
| DWc9n* (Parent) | Base strain with some initial modifications. | ~127.3 | 1.0 |
| W2 | Overexpressed ilvBHC-leuABCD & ilvD; Deleted bkdAB. | 189.9 | ~1.5x |
| W3 | W2 background + Overexpressed leuS. | 367.7 | ~2.9x |
| W4 | W3 background + Replaced native yvmC-cypX promoter with strong PbacA promoter. | 507.4 | ~4.0x |
| W4/pHY-yvmA | W4 background + Overexpressed transporter yvmA. | 556.1 | ~4.4x |
(Data synthesized from Wang et al., 2020)[4][12][16]
Visualizations
Biosynthetic and Regulatory Pathways
Caption: Overview of this compound biosynthesis and regulation.
Caption: Troubleshooting workflow for low this compound yield.
Key Experimental Protocols
Protocol 1: Quantification of Pulcherrimin by Spectrophotometry
This protocol is adapted for quantifying the final iron-pulcherrimin complex, which is useful for rapid screening of pigmented strains.
Materials:
-
Bacterial or yeast culture producing pulcherrimin (red/maroon pellet or supernatant).
-
2M NaOH solution.
-
Microcentrifuge and tubes.
-
Spectrophotometer and cuvettes.
Methodology:
-
Harvest 1 mL of your culture by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Discard the supernatant. Re-suspend the cell pellet in 1 mL of 2M NaOH. This step lyses the cells and solubilizes the water-insoluble pulcherrimin pigment.[14]
-
Centrifuge the mixture again (e.g., 8,000 x g for 20 minutes) to pellet any cell debris.[14]
-
Carefully transfer the colored supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at 410 nm (A410) using 2M NaOH as a blank.[7][17][18]
-
The A410 reading is proportional to the concentration of pulcherrimin. For absolute quantification, a standard curve using purified this compound complexed with iron is required.
Protocol 2: UPLC-MS Analysis for this compound and Precursors
This method allows for the specific detection and quantification of this compound and its direct precursor, cyclo(L-Leu-L-Leu), which is essential for troubleshooting pathway bottlenecks.
Materials:
-
Culture supernatant.
-
Amberlite XAD16N beads (or equivalent adsorbent resin).
-
Methanol (HPLC grade).
-
UPLC-MS system with a C18 reverse-phase column.
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).
-
Standards for this compound and cyclo(L-Leu-L-Leu) for quantification.[19]
Methodology:
-
Metabolite Extraction:
-
Add Amberlite XAD16N beads to your liquid culture and incubate with shaking to capture secreted metabolites.
-
Alternatively, centrifuge cells and use the filtered supernatant.
-
Elute the captured metabolites from the beads using methanol.[15]
-
Evaporate the methanol and re-suspend the dried extract in a known volume of mobile phase A.
-
-
UPLC-MS Analysis:
-
Inject the prepared sample onto the UPLC-MS system.
-
Perform a gradient elution from low to high organic solvent (e.g., 5% to 95% acetonitrile over 10-15 minutes).
-
Monitor for the expected mass-to-charge ratios (m/z) of this compound and cyclo(L-Leu-L-Leu) in positive ion mode.
-
Quantify the compounds by comparing the peak areas from your samples to those of a standard curve prepared with pure compounds.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Metabolic Engineering of Bacillus licheniformis To Improve this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Multistep Metabolic Engineering of Bacillus licheniformis To Improve this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pulcherriminic Acid Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pulcherriminic acid extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and quantification of this compound.
1. Low or No Yield of this compound
-
Question: I am getting a very low yield, or no reddish precipitate (pulcherrimin) after adding ferric ions. What could be the issue?
-
Answer: Low yield can stem from several factors throughout the experimental process, from microbial culture to extraction.
-
Suboptimal Culture Conditions: The production of this compound is highly dependent on the microbial strain and culture conditions. Ensure that the medium composition, pH, temperature, and aeration are optimal for your specific Bacillus or Metschnikowia strain. For instance, some Bacillus subtilis strains require a carbohydrate source like starch for significant production.[1][2] The presence of sufficient L-leucine, the precursor amino acid, is also critical.[1][2]
-
Iron Concentration in Culture Medium: Excessive iron in the initial growth medium can sometimes inhibit the biosynthesis of this compound. Conversely, the characteristic red pigment, pulcherrimin, will only form in the presence of ferric ions (Fe³⁺).[3][4] If you are aiming to isolate this compound, it is advisable to maintain a low iron concentration during cultivation and introduce ferric chloride during the extraction phase to precipitate the pulcherrimin.
-
Inefficient Cell Lysis: If the this compound is primarily intracellular, incomplete cell lysis will result in a low yield. Ensure your chosen lysis method (e.g., sonication, enzymatic digestion) is effective for your microbial strain.
-
Extraction Inefficiency: this compound is known for its poor solubility in water and many organic solvents.[5][6] Extraction with a strong alkaline solution, such as 2M NaOH, is often necessary to solubilize the compound from the cell pellet.[4][7]
-
Degradation of this compound: this compound can degrade, especially in strong alkaline solutions over time or when exposed to direct sunlight.[5][8] Minimize the exposure time to harsh conditions and light.
-
2. Solubility Issues
-
Question: I am struggling to dissolve the extracted this compound precipitate. Which solvents are recommended?
-
Answer: this compound's solubility is a known challenge.
-
Recommended Solvents: It is sparingly soluble in DMSO and soluble in strong acids like formic acid and trifluoroacetic acid.[5] For quantification, it is commonly dissolved in alkaline solutions such as 2M NaOH.[4][7]
-
Solvents to Avoid: this compound is generally insoluble in water and common organic solvents like methanol, chloroform, dichloromethane, and acetonitrile.[5]
-
3. Product Degradation
-
Question: My extracted product seems to be degrading, indicated by a loss of color or inconsistent analytical results. How can I prevent this?
-
Answer: Degradation can occur due to chemical instability under certain conditions.
-
Alkaline Instability: While necessary for extraction, prolonged exposure to strong alkaline solutions (e.g., 1.0 M NaOH) can lead to the decomposition of this compound.[5] It is advisable to perform the alkaline extraction step efficiently and proceed to neutralization or further purification promptly.
-
Light Sensitivity: Some studies suggest that this compound may be sensitive to light, which can induce its degradation.[9] It is good practice to conduct extraction and storage in the dark or under amber light conditions.
-
Storage Conditions: For long-term storage, it is recommended to keep the purified this compound as a dry powder at -20°C.[10] In solvent, storage at -80°C is preferable to -20°C to minimize degradation.[10]
-
4. Interference in Spectrophotometric Quantification
-
Question: I am quantifying my this compound yield using a spectrophotometer at 410 nm, but I suspect interference. What could be causing this and how can I mitigate it?
-
Answer: Spectrophotometric measurements can be prone to interference from other cellular components.
-
Precursor Interference: The precursor to this compound, cyclo-L-leucyl-L-leucyl, can interfere with absorbance measurements.[8] A wash step with boiling 95% ethyl alcohol can be used to remove this interfering compound from the cell pellet before alkaline extraction.[8]
-
Cellular Debris: Incomplete pelleting of cells and debris after lysis can lead to light scattering and artificially high absorbance readings. Ensure thorough centrifugation and carefully collect the supernatant for measurement.
-
Leaching from Plastics: Chemicals can leach from plastic microcentrifuge tubes, especially during heating or sonication, and absorb UV light, leading to inaccurate readings.[11] It is advisable to use high-quality, nuclease-free tubes and to be mindful of potential leaching when interpreting results.
-
Blanking: Always use the same alkaline solvent as a blank to zero the spectrophotometer before measuring your samples.
-
Quantitative Data Summary
The yield of this compound can vary significantly based on the microbial strain and cultivation conditions. The following tables summarize reported yields.
| Microorganism | Yield (mg/L) | Key Culture Conditions |
| Metschnikowia sp. | 192 - 198 | Minimal medium |
| Metschnikowia sp. | 230 - 240 | Minimal medium with 0.1% Tween-80 |
| Bacillus licheniformis | ~53 | Not specified |
| Bacillus licheniformis | 331 | Optimized with glucose, (NH₄)₂SO₄, and Tween-80 |
Table 1: Reported Pulcherrimin Yields from Yeast and Bacteria.[7]
Experimental Protocols
Protocol 1: Extraction and Quantification of Pulcherrimin from Metschnikowia sp.
This protocol is adapted from methods used for Metschnikowia yeasts.[7][12]
-
Cell Harvesting: Centrifuge 50 mL of the yeast culture at 5000 x g for 10 minutes at 4°C.
-
Methanol Wash (Optional): To remove interfering compounds, treat the pellet with 99.8% methanol (50 mL per 10 g of wet biomass) overnight at 4°C. Centrifuge again to collect the pellet and wash twice with distilled water.
-
Alkaline Lysis and Extraction: Resuspend the cell pellet in 2M NaOH and centrifuge at 5000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 1.0 using 4M HCl. This will precipitate the this compound.
-
Heating: Incubate the mixture at 100°C for 30 minutes.
-
Collection of Precipitate: Centrifuge at 8000 x g for 20 minutes at 4°C to collect the pigment precipitate.
-
Washing: Wash the pellet three times with 25 mL of distilled water to remove excess acid and salts.
-
Purification (Optional): For higher purity, the steps of dissolution in 2M NaOH and precipitation with 4M HCl can be repeated three times.[7]
-
Quantification: Dissolve a known amount of the final dried precipitate in 2M NaOH. Measure the absorbance at 410 nm using a spectrophotometer.[13] A standard curve can be prepared using purified pulcherrimin.
Protocol 2: Extraction of this compound Metabolites from Bacillus subtilis
This protocol is a general method for extracting metabolites, including this compound, for analysis.
-
Culture Collection: After the desired incubation period (e.g., 6 or 16 hours), collect 15 mL of the bacterial culture by centrifugation at 4200 x g for 3 minutes.
-
Extraction Buffer: Resuspend the cell pellet in 200 µL of cold extraction buffer (acetonitrile:methanol:water, 40:40:20).
-
Supernatant Collection: Centrifuge the mixture in a microcentrifuge at 15,000 x g for 30 seconds.
-
Storage: Transfer the supernatant containing the extracted metabolites to a new 1.5 mL microcentrifuge tube and store at -80°C until analysis (e.g., by UHPLC-MS).
Visualizations
Biosynthetic Pathway of this compound in Bacillus subtilis
Caption: Biosynthesis and regulation of this compound in Bacillus subtilis.
General Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound.
References
- 1. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pulcherriminic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pulcherriminic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, light exposure, temperature, and the presence of metal ions, particularly ferric iron (Fe³⁺). It is known to be a small molecule organic cyclization with high stability and protease resistance.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to degradation in highly alkaline conditions. It has been reported to decompose quickly in a 1.0 M NaOH solution.[2] While it is soluble in basic aqueous solutions, strong alkaline conditions should be avoided for long-term storage.[2] As the pH of a solution containing pulcherrimin decreases, the reddish-brown precipitate of its iron complex, pulcherrimin, may gradually appear if iron is present.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and can degrade upon exposure to light. This light-induced degradation is a spontaneous process. Therefore, it is recommended to protect solutions of this compound from light to ensure its stability.
Q4: What is the role of ferric iron (Fe³⁺) in the stability of this compound?
A4: this compound has a high affinity for and chelates ferric iron (Fe³⁺) to form a reddish-brown, insoluble complex called pulcherrimin.[1][3][4] This complex is more stable than this compound itself under certain conditions. The formation of pulcherrimin effectively sequesters iron from the environment.[5]
Q5: What are the optimal storage conditions for this compound solutions?
A5: Based on its known instabilities, it is recommended to store this compound solutions in a cool, dark place. To avoid degradation, storage in strongly alkaline solutions should be avoided. For short-term use, a buffered solution at a slightly acidic to neutral pH may be suitable, provided it is protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of activity or degradation of this compound in solution over a short period. | - Exposure to light.- High pH of the solution.- Elevated storage temperature. | - Store solutions in amber vials or wrap containers in aluminum foil to protect from light.- Ensure the pH of the solution is not strongly alkaline. Adjust to a neutral or slightly acidic pH if compatible with the experimental setup.- Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Precipitate formation in a this compound solution. | - Presence of ferric iron (Fe³⁺) leading to the formation of insoluble pulcherrimin.- Low solubility of this compound in the chosen solvent. | - If iron is not part of the experiment, use iron-free reagents and glassware.- this compound is sparingly soluble in water and many organic solvents but is soluble in DMSO and formic acid.[2] Consider using a more suitable solvent or a buffered solution at a pH where it remains soluble. |
| Inconsistent results in bioassays. | - Degradation of this compound stock solution.- Interaction with components of the assay medium (e.g., metal ions). | - Prepare fresh stock solutions regularly and store them appropriately.- Analyze the composition of the assay medium for potential interfering substances, particularly ferric iron. |
| Color change of the solution to reddish-brown. | - Chelation of ferric iron (Fe³⁺) by this compound to form pulcherrimin. | - This is an expected reaction in the presence of Fe³⁺. If this is not desired, ensure all components of your experiment are free of iron contamination. |
Quantitative Data on this compound Stability
Currently, there is limited quantitative kinetic data available in the public domain on the thermal and broad-range pH stability of this compound. Most available information is qualitative. The following table summarizes the known stability characteristics.
| Factor | Condition | Observed Effect on this compound | Reference |
| pH | 1.0 M NaOH | Rapid decomposition. | [2] |
| Decreasing pH (in the presence of Fe³⁺) | Gradual precipitation of pulcherrimin. | [1] | |
| Light | Exposure to light | Spontaneous degradation. | |
| Metal Ions | Presence of Fe³⁺ | Forms a stable, insoluble reddish-brown complex (pulcherrimin). | [1][3][4] |
| Solubility | Water, Methanol, Chloroform, Dichloromethane, Acetonitrile, Tetrahydrofuran | Insoluble. | [2] |
| DMSO | Sparingly soluble. | [2] | |
| Formic acid, Trifluoroacetic acid | Soluble. | [2] | |
| Basic aqueous solutions | Soluble, but may decompose at high pH. | [2] |
Experimental Protocols
Protocol 1: General Assessment of this compound Stability by UPLC-MS/MS
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Materials and Reagents:
- This compound standard
- HPLC-grade solvents (acetonitrile, methanol, water)
- Formic acid (for mobile phase)
- Buffers of various pH values (e.g., citrate, phosphate)
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for forced degradation
- Hydrogen peroxide (H₂O₂) for oxidative stress
- UPLC-MS/MS system with a C18 column
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is stable, such as DMSO, and protect it from light.
3. Stress Conditions (Forced Degradation):
- Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 40°C).
- Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature.
- Oxidative Degradation: Treat a solution of this compound with a low concentration of H₂O₂ (e.g., 3%) at room temperature.
- Thermal Degradation: Incubate solutions of this compound at various temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment, protected from light.
- Photostability: Expose a solution of this compound to a light source (e.g., UV lamp or natural light) and compare it with a sample kept in the dark.
4. Sample Analysis by UPLC-MS/MS:
- At specified time points, withdraw aliquots from the stressed samples.
- Neutralize the acidic and alkaline samples before injection.
- Dilute the samples to a suitable concentration for analysis.
- Inject the samples into the UPLC-MS/MS system.
- Chromatographic Conditions (Example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate this compound from its degradation products.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Mass Spectrometry Conditions:
- Use electrospray ionization (ESI) in positive or negative mode.
- Monitor the parent ion of this compound and potential degradation products using Multiple Reaction Monitoring (MRM) for quantification.
5. Data Analysis:
- Quantify the remaining this compound at each time point by comparing the peak area to a calibration curve.
- Calculate the degradation rate constant (k) and half-life (t₁/₂) for each stress condition.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound from L-leucine involves a series of enzymatic steps. This pathway is crucial for understanding the production of this compound in microorganisms.
Caption: Biosynthesis pathway of this compound and its chelation with iron.
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting stability studies on this compound.
Caption: Logical workflow for assessing the stability of this compound.
References
Technical Support Center: Improving the Efficiency of the yvmC/cypX Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the yvmC/cypX pathway in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the yvmC/cypX pathway?
The yvmC/cypX pathway is responsible for the biosynthesis of pulcherriminic acid. This process begins with the cyclization of two leucyl-tRNA molecules into cyclo-L-leucyl-L-leucyl (cLL) by the enzyme YvmC, a cyclodipeptide synthase. Subsequently, the cytochrome P450 enzyme, CypX, oxidizes cLL to form this compound.[1][2][3] this compound is a known iron chelator and the precursor to the red pigment pulcherrimin, which is formed non-enzymatically in the presence of ferric iron.[4][5][6]
Q2: How is the expression of the yvmC-cypX operon regulated?
The expression of the yvmC-cypX operon is under the control of a complex regulatory network. Key negative regulators include AbrB, YvnA, and YvmB (also known as PchR).[1] YvmB directly represses the transcription of the operon. Oxidative stress can induce the expression of the pathway by causing the dimerization of YvmB, which in turn reduces its DNA-binding affinity. Iron concentration also plays a role; however, iron starvation does not appear to directly induce the expression of the yvmC-cypX operon.[7]
Q3: What are the substrates and cofactors for YvmC and CypX?
-
YvmC: The substrate for YvmC is leucyl-tRNA.
-
CypX: The substrate for CypX is cyclo-L-leucyl-L-leucyl (cLL). As a cytochrome P450 enzyme, CypX requires a reducing equivalent, typically supplied by an electron transfer partner system such as NADPH-cytochrome P450 reductase.
Q4: Can the yvmC/cypX pathway be expressed in a heterologous host?
Yes, the yvmC/cypX pathway has been successfully expressed in heterologous hosts such as Saccharomyces cerevisiae and Escherichia coli.[8][9] However, optimizing expression and yield in a heterologous system often requires codon optimization of the genes for the chosen host and careful selection of expression vectors and culture conditions.
Troubleshooting Guides
Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Inefficient Gene Expression | 1. Codon Optimization: Ensure the coding sequences of yvmC and cypX are optimized for the codon usage of your expression host. 2. Promoter Strength: Use a strong, inducible promoter suitable for your expression system to drive the transcription of the operon. 3. Vector Choice: For co-expression, consider using a vector designed for expressing multiple proteins, ensuring both genes are efficiently transcribed.[10][11] |
| Inactive Enzymes | 1. Protein Expression and Purification: Verify the expression of both YvmC and CypX via SDS-PAGE and Western blot. If purifying the enzymes, follow a protocol optimized for these specific proteins to ensure they are folded correctly and active. 2. Cofactor Availability: For in vivo experiments, ensure the host organism has a sufficient pool of leucyl-tRNA. For in vitro assays with purified CypX, provide a suitable electron transfer system (e.g., NADPH, cytochrome P450 reductase). |
| Suboptimal Fermentation/Culture Conditions | 1. Media Composition: Optimize the culture medium. For example, the presence of certain amino acids and a slightly inhibitory concentration of iron can enhance production in some organisms.[4] 2. Aeration and pH: Ensure adequate aeration and maintain an optimal pH for your expression host, as these factors can significantly impact enzyme activity and overall yield. 3. Induction Conditions: Optimize the concentration of the inducer (e.g., IPTG) and the temperature and duration of induction. |
| Product Degradation or Export Issues | 1. Product Stability: Assess the stability of this compound under your experimental conditions. 2. Transporter Co-expression: In some native producers, a transporter protein (YvmA) is involved in the secretion of this compound.[1] If product accumulation is intracellular and causing toxicity, consider co-expressing a suitable transporter. |
Quantitative Data
Table 1: Reported Yields of Pulcherrimin/Pulcherriminic Acid in Different Systems
| Organism/System | Product | Yield | Reference |
| Metschnikowia sp. | Pulcherrimin | Up to 240 mg/L | [4][5] |
| Bacillus licheniformis (optimized) | Pulcherrimin | 331 mg/L | [5] |
| M. pulcherrima | Pulcherrimin | ~150 mg/L | [5] |
Table 2: Kinetic Parameters of CypX
| Substrate | Kd (Binding Affinity) |
| cyclo-L-leucyl-L-leucyl | 24.5 ± 0.5 µM |
Experimental Protocols
Protocol 1: Heterologous Expression of yvmC and cypX in E. coli
-
Vector Construction:
-
Clone the codon-optimized coding sequences of yvmC and cypX into a co-expression vector (e.g., a pETDuet vector). Place each gene under the control of a T7 promoter. Incorporate a His-tag on one or both proteins for purification.
-
-
Transformation:
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Protein Purification (for His-tagged proteins):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound proteins with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified fractions by SDS-PAGE.
-
Protocol 2: In Vitro Activity Assay for CypX
This protocol is adapted from general cytochrome P450 activity assays and should be optimized for CypX.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
Purified CypX (concentration to be optimized)
-
Purified cytochrome P450 reductase (molar ratio to CypX to be optimized)
-
Substrate: cyclo-L-leucyl-L-leucyl (cLL) (concentration range to determine kinetic parameters)
-
-
-
Reaction Initiation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Analysis:
-
Centrifuge the terminated reaction to precipitate the protein.
-
Analyze the supernatant for the presence of this compound using HPLC-UV or LC-MS.
-
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
For culture supernatants, centrifuge to remove cells and filter through a 0.22 µm filter.
-
For in vitro reactions, terminate the reaction and centrifuge to remove protein as described above.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. (The exact gradient should be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has a maximum absorbance (e.g., around 340 nm, although a full UV-Vis spectrum should be determined for the pure compound).
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject samples and standards onto the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound and pulcherrimin.
Caption: Experimental workflow for heterologous expression and analysis.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron Competition as an Important Mechanism of Pulcherrimin-Producing Metschnikowia sp. Strains for Controlling Postharvest Fungal Decays on Citrus Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Vectors for co-expression of an unrestricted number of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pulcherriminic Acid Fermentation Scale-Up
Welcome to the technical support center for challenges in scaling up pulcherriminic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental scale-up.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield
You are observing significantly lower than expected or highly variable yields of this compound upon scaling up your fermentation from bench-top to pilot scale.
Possible Causes and Solutions:
-
Suboptimal Iron Concentration: The concentration of iron ions in the fermentation medium is critical for pulcherrimin formation. While this compound is an iron chelator, both iron limitation and excess can be detrimental.
-
Troubleshooting Steps:
-
Analyze Iron Concentration: Determine the iron concentration in your current fermentation medium.
-
Optimize Iron Supplementation: Conduct small-scale experiments to test a range of ferric chloride (FeCl₃) concentrations. Some studies suggest that the highest production occurs when the iron concentration is slightly inhibitory.[1] For instance, in Bacillus licheniformis, this compound synthesis rapidly increased in media with 20 to 40 mg/liter FeCl₃.[2] In contrast, for some Metschnikowia species, supplementing with 5-50 mg/L FeCl₃ stimulated cell proliferation but did not significantly impact this compound production.[3]
-
Monitor Pigment Formation: Observe the color of the culture. A gradual reduction in the pigmented halo and a shift in colony color from white to dark red can indicate changes in iron availability and pulcherrimin formation.[3]
-
-
-
Inadequate Medium Composition: The composition of the culture medium significantly influences pulcherrimin production. Rich media, such as YPD broth, may not be optimal for high-yield production.
-
Troubleshooting Steps:
-
Evaluate Minimal Medium: Test a minimal medium formulation. For several Metschnikowia strains, pulcherrimin formation was significantly higher in a minimal medium compared to a rich YPD broth.[1]
-
Supplement with Tween-80: The addition of Tween-80 has been shown to improve pulcherrimin formation. Supplementing a minimal medium with 0.1% (v/v) Tween-80 increased pulcherrimin yield in Metschnikowia species.[1][4]
-
Consider Precursor Amino Acids: The biosynthesis of this compound originates from L-leucine.[5] Ensure your medium has an adequate supply of this precursor.
-
-
-
Improper Aeration and Agitation: Oxygen availability and mixing are critical parameters in fermentation that can be challenging to maintain during scale-up.[6][7]
-
Troubleshooting Steps:
-
Monitor Dissolved Oxygen (DO): Continuously monitor the DO levels in your fermenter. Insufficient oxygen can limit microbial growth and, consequently, product formation.
-
Optimize Agitation Speed: Adjust the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the cells, which can negatively impact their viability and productivity.[8][9]
-
Adjust Aeration Rate: Modify the aeration rate to maintain optimal DO levels. The interplay between agitation and aeration is crucial for efficient fermentation.[8][10]
-
-
Troubleshooting Workflow for Low Pulcherrimin Yield
Caption: Troubleshooting workflow for addressing low pulcherrimin yield.
Issue 2: Difficulty in Downstream Processing and Product Recovery
You are facing challenges with the extraction and purification of this compound from the fermentation broth at a larger scale.
Possible Causes and Solutions:
-
Inefficient Extraction Method: Pulcherrimin is insoluble in water, which complicates its extraction from the aqueous fermentation broth.[11]
-
Troubleshooting Steps:
-
Cell Pellet Extraction: Centrifuge the culture to separate the cell biomass and the insoluble pulcherrimin.[1]
-
Methanol Treatment: Treat the cell pellet with methanol at a low temperature (e.g., 4°C) overnight. This has been shown to be an effective method for extraction.[1]
-
Washing Steps: After methanol treatment, wash the remaining cell debris with distilled water to remove impurities.[1]
-
-
-
Product Degradation: this compound and its iron chelate, pulcherrimin, may be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Control pH and Temperature: During extraction and purification, maintain optimal pH and temperature to minimize product degradation.
-
Minimize Processing Time: The prolonged duration of downstream processing at a large scale can increase the risk of product degradation.[7] Streamline your extraction and purification steps to reduce the overall processing time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal microbial strain for large-scale this compound production?
A1: Several yeast species of the genus Metschnikowia and some bacteria like Bacillus licheniformis and Bacillus subtilis are known producers of this compound.[1][11] The choice of strain can significantly impact the final yield. For instance, different strains of Metschnikowia exhibit varying levels of pulcherrimin production under the same culture conditions.[1] It is recommended to screen several strains to identify the best producer for your specific process.
Q2: How does iron concentration specifically affect this compound synthesis versus cell growth?
A2: The effect of iron concentration can be complex and may differ between microbial species. In Bacillus licheniformis, while this compound synthesis was significantly influenced by iron concentration, the cell density did not show significant differences under the tested conditions, suggesting that the produced this compound did not cause iron starvation that affected cell growth.[2] However, in some cases, excessive this compound synthesis in iron-limiting environments can be damaging to the producer strain.[2]
Q3: Can this compound production be induced in non-producing strains like Saccharomyces cerevisiae?
A3: Yes, heterologous production of this compound in Saccharomyces cerevisiae has been successfully demonstrated. This was achieved by integrating multiple copies of the PUL1 and PUL2 genes from Metschnikowia pulcherrima into the S. cerevisiae genome.[12][13] This approach opens up possibilities for engineering well-characterized industrial strains for optimized production.
Q4: What are the key challenges when moving from a shake flask to a large-scale fermenter?
A4: The primary challenges in scaling up fermentation include:
-
Maintaining Process Consistency: Small variations in parameters like temperature, pH, dissolved oxygen, and agitation can have a significant impact on results at a larger scale.[6]
-
Technical Complexity: Managing factors such as oxygen transfer rates, nutrient delivery, and integrating multiple sensors becomes more difficult in larger vessels.[6][14]
-
Optimizing Yield and Productivity: Overcoming physical limitations related to mixing, heat transfer, and foam formation is crucial for maximizing yield.[6][14]
-
Contamination Control: The risk of contamination increases with larger culture volumes and longer production times.[7]
Data Presentation
Table 1: Effect of Media Composition on Pulcherrimin Production by Metschnikowia Strains
| Strain | Medium | Pulcherrimin Yield (mg/L) | Reference |
| NCYC 2321 | Minimal Medium | 192-198 | [1][15] |
| NCYC 2321 | Minimal Medium + 0.1% Tween-80 | 230-240 | [1][4] |
| LOCK D10 | Minimal Medium | 192-198 | [1][15] |
| LOCK D10 | Minimal Medium + 0.1% Tween-80 | 230-240 | [1][4] |
| Various | Rich YPD Broth | Significantly lower | [1] |
Table 2: Influence of Ferric Chloride (FeCl₃) Concentration on this compound Production
| Organism | FeCl₃ Concentration (mg/L) | Observation | Reference |
| Bacillus licheniformis DW2 | 3 - 10 | Low levels of this compound synthesized. | [2] |
| Bacillus licheniformis DW2 | 20 - 40 | Rapid increase in this compound synthesis. | [2] |
| Metschnikowia pulcherrima | 5 - 50 | Markedly stimulated cell proliferation, no significant effect on PA production. | [3] |
| Metschnikowia sp. | 100 | Highest yield of pulcherrimin observed. | [5] |
Experimental Protocols
Protocol 1: Pulcherrimin Extraction and Quantification
This protocol is adapted from methods described for Metschnikowia yeasts.[1][16]
1. Culture Centrifugation:
-
Take a 50 mL sample of the yeast culture.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
2. Methanol Extraction:
-
To the pellet containing yeast cells and the pigment, add 50 mL of 99.8% methanol per 10 g of wet yeast biomass.
-
Incubate overnight at 4°C.
3. Cell Washing:
-
Centrifuge the methanol-treated suspension at 5000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 25 mL of distilled water.
4. Quantification:
-
The extracted pulcherrimin can be solubilized in a basic solution (e.g., 2 mM NaOH).[17]
-
Measure the absorbance of the solubilized pigment spectrophotometrically at a wavelength of 410 nm.[1][4] The purified pigment also exhibits maximum absorption at 240 nm and 280 nm.[4]
This compound Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound.
Logical Relationship of Fermentation Parameters
Caption: Interplay of key fermentation parameters affecting pulcherrimin yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the Synthesis and Secretion of the Iron Chelator Cyclodipeptide this compound in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 9. Effect of aeration and agitation on yeast inulinase production: a biocalorimetric investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of agitation speed and aeration rate on fructosyltransferase production of Aspergillus oryzae IPT-301 in stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pulcherriminic Acid
Welcome to the technical support center for pulcherriminic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental challenges and questions related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: Degradation of this compound has been observed under certain conditions, leading to the formation of several products. High-resolution mass spectrometry (UPLC-HR-HESI-MS) has identified potential degradation products, suggesting pathways that include hydroxylation, ring opening, and decarboxylation. While the exact structures are yet to be fully elucidated, two primary degradation products have been proposed based on their molecular formulas[1]:
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Degradation Product 1 (DP1): C₁₂H₂₂N₂O₅ (suggested to involve hydroxylation and/or ring opening)
-
Degradation Product 2 (DP2): C₁₁H₂₀N₂O₃ (suggested to be a result of a decarboxylation event)
Further structural analysis, such as through NMR spectroscopy, would be required for definitive structure elucidation.
Q2: Under what conditions does this compound degrade?
A2: this compound is known to be sensitive to specific environmental factors, primarily light and high pH.
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Photodegradation: Exposure to light can induce the degradation of this compound.[2][3] It is advisable to protect solutions of this compound from light to prevent photodegradation.
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Alkaline Hydrolysis: this compound is susceptible to degradation in strong alkaline solutions. It has been noted to break down in 2 M NaOH solution, especially when exposed to sunlight.
The iron-chelated form, pulcherrimin, is reported to be more stable than the free acid.[3]
Q3: How can I analyze the degradation of this compound?
A3: The most effective technique for analyzing this compound and its degradation products is Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HR-MS).[1] This method allows for the separation of the parent compound from its degradation products and provides accurate mass data to help in their identification.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability assays.
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Possible Cause 1: Uncontrolled Light Exposure. this compound is photosensitive.[2][3] Inconsistent exposure to ambient or direct light during experiments can lead to variable degradation.
-
Solution: Protect all samples from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled and consistent lighting conditions.
-
-
Possible Cause 2: pH Fluctuations. The stability of this compound is pH-dependent. Small changes in buffer pH can affect the rate of degradation, especially in alkaline conditions.
-
Solution: Ensure that the pH of all solutions is accurately measured and buffered. Use high-quality buffering agents and verify the pH before and after the experiment.
-
-
Possible Cause 3: Low Solubility. this compound has low solubility in water and many common organic solvents, but it is soluble in alkaline solutions and some acids like formic and trifluoroacetic acid.[4] This can lead to incomplete dissolution and inaccurate concentration measurements.
-
Solution: Ensure complete dissolution of this compound in an appropriate solvent system. For analytical purposes, dissolution in a small amount of DMSO followed by dilution in the mobile phase may be an option, but solvent effects on stability should be considered.
-
Issue 2: Difficulty in detecting degradation products.
-
Possible Cause 1: Low Concentration of Degradation Products. The degradation products may be present at very low concentrations, below the detection limit of the analytical method.
-
Solution: Concentrate the sample before analysis. Solid-phase extraction (SPE) could be a viable option for pre-concentration. Optimize the mass spectrometer settings for high sensitivity.
-
-
Possible Cause 2: Inappropriate Analytical Column or Mobile Phase. The chromatographic conditions may not be suitable for separating the degradation products from the parent compound or other matrix components.
-
Solution: Screen different reverse-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., gradients of acetonitrile or methanol with formic acid or ammonium formate) to achieve optimal separation.
-
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Notes |
| pH | ||
| Acidic (e.g., pH 3-5) | Generally Stable | |
| Neutral (e.g., pH 7) | Moderately Stable | |
| Alkaline (e.g., pH > 9) | Unstable | Degradation rate increases with increasing pH. |
| Light | ||
| Dark | Stable | Recommended storage condition. |
| Ambient Light | Moderately Stable | Gradual degradation can occur. |
| Direct Sunlight | Unstable | Rapid degradation observed.[3] |
| Temperature | ||
| Refrigerated (4°C) | Stable | Recommended for long-term storage of solutions. |
| Room Temperature (20-25°C) | Moderately Stable | Stability is dependent on pH and light exposure. |
| Elevated Temperature (>40°C) | Likely Unstable | Systematic studies are lacking, but degradation is expected to accelerate. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general approach for investigating the degradation of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid, hydrochloric acid, sodium hydroxide
-
Phosphate buffer solutions of various pH
-
Amber HPLC vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., DMSO or a slightly acidic aqueous solution, protected from light).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature for various time points, protecting from light.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide. Incubate at room temperature for various time points, protecting from light.
-
Photodegradation: Expose a solution of this compound in a transparent vial to a light source (e.g., a UV lamp or natural sunlight) for various time points. A dark control should be run in parallel.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) in the dark for various time points.
4. Sample Analysis by UPLC-MS:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated UPLC-MS method. A typical method might involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
optimizing culture conditions for maximum pulcherrimin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximum pulcherrimin production.
Frequently Asked Questions (FAQs)
Q1: What is pulcherrimin and why is it important?
A1: Pulcherrimin is a red pigment produced by various microorganisms, notably yeasts of the Metschnikowia genus and some bacteria like Bacillus subtilis.[1][2][3] It is a chelate of pulcherriminic acid and ferric ions.[1] Its significance lies in its strong antimicrobial properties, which are attributed to its ability to deplete iron from the surrounding environment, making it unavailable for competing microbes.[1][2] This has led to research into its potential applications in biocontrol, as a natural food preservative, and in pharmaceuticals.[3][4]
Q2: Which microorganisms are known to produce pulcherrimin?
A2: Pulcherrimin is primarily produced by yeasts belonging to the Metschnikowia pulcherrima clade.[1] Several species within the Metschnikowia, Kluyveromyces, Lipomyces, and Dipodascopsis genera have been identified as producers.[2] Additionally, some bacteria, including Bacillus subtilis and Bacillus licheniformis, are also known to synthesize pulcherrimin.[2][5]
Q3: What is the basic biosynthetic pathway of pulcherrimin?
A3: The biosynthesis of pulcherrimin starts with the cyclization of two molecules of L-leucine to form cyclo-L-leucyl-L-leucyl.[6][7] This intermediate is then oxidized to this compound.[5][8] In the presence of ferric ions (Fe³⁺) in the extracellular environment, this compound chelates the iron to form the insoluble red pigment, pulcherrimin.[5] In yeast, the genes PUL1 and PUL2 are responsible for this process, while in Bacillus, the genes are yvmC and cypX.[4][9]
Troubleshooting Guide
Issue 1: Low or No Pulcherrimin Production
Possible Cause 1.1: Inappropriate Culture Medium
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Recommendation: Pulcherrimin production is often higher in minimal media compared to rich media like YPD.[2] A typical minimal medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), essential salts, and a small amount of yeast extract.[1][2]
Possible Cause 1.2: Suboptimal Iron Concentration
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Recommendation: Iron is essential for the formation of pulcherrimin. Ensure the medium is supplemented with a source of ferric ions, such as ferric chloride (FeCl₃).[1][2] The optimal concentration can be strain-dependent, but concentrations around 0.05% (w/v) FeCl₃ have been shown to be effective.[2] Note that very high iron concentrations can be inhibitory.[2][10]
Possible Cause 1.3: Incorrect pH of the Medium
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Recommendation: The pH of the culture medium can significantly influence yeast growth and, consequently, pulcherrimin production. The optimal pH range for the growth of Metschnikowia pulcherrima has been observed to be between 5.0 and 7.5.[11] It is advisable to buffer the medium or monitor and adjust the pH during cultivation.
Possible Cause 1.4: Inadequate Aeration
-
Recommendation: Aeration is crucial for the growth of the yeast and the biosynthesis of this compound, which requires molecular oxygen for one of the conversion steps.[6][7][8] Ensure adequate shaking of liquid cultures (e.g., 125-130 rpm) to provide sufficient oxygen.[1][2]
Possible Cause 1.5: Suboptimal Incubation Temperature
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Recommendation: The incubation temperature affects both yeast growth and enzyme activity. A temperature of 25°C has been frequently used for successful pulcherrimin production in Metschnikowia species.[1][2] Some studies suggest that temperatures up to 30°C can also be effective.[10][12]
Issue 2: Difficulty in Extracting and Quantifying Pulcherrimin
Possible Cause 2.1: Inefficient Extraction from Cell Pellet
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Recommendation: Pulcherrimin is insoluble in water and most organic solvents.[1] An effective method for extraction involves treating the cell pellet with methanol overnight at 4°C to permeabilize the cells.[2]
Possible Cause 2.2: Loss of Pigment During Purification
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Recommendation: A common purification protocol involves dissolving the pigment in an alkaline solution (e.g., 2M NaOH) and then precipitating it by acidifying the supernatant (e.g., with HCl to pH 1.0) and heating.[2][13] This process should be repeated multiple times to increase purity.[2][13] Careful centrifugation is required to collect the precipitated pigment at each step.
Possible Cause 2.3: Inaccurate Quantification
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Recommendation: For spectrophotometric quantification, purified pulcherrimin should be dissolved in 2M NaOH.[2][5] The absorbance is then measured at a wavelength of 410 nm.[1][2][5] It is important to create a standard curve with known concentrations of purified pulcherrimin for accurate quantification.[2]
Data Presentation
Table 1: Comparison of Pulcherrimin Production in Different Media
| Medium Type | Key Components | Typical Pulcherrimin Yield (mg/L) | Reference |
| Minimal Medium | 1% Glucose, 0.3% (NH₄)₂SO₄, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.05% Yeast Extract, 0.05% FeCl₃ | 192 - 198 | [2] |
| Minimal Medium + 0.1% Tween 80 | 1% Glucose, 0.3% (NH₄)₂SO₄, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.05% Yeast Extract, 0.05% FeCl₃, 0.1% Tween 80 | 230 - 240 | [2] |
| Rich Medium (YPD) | 1% Yeast Extract, 2% Peptone, 2% Dextrose | Significantly lower than minimal medium | [2] |
Table 2: Influence of Culture Conditions on Pulcherrimin Production
| Parameter | Condition | Effect on Production | Reference |
| Temperature | 25°C | Optimal for many Metschnikowia strains | [1][2] |
| 30°C | Can also be effective | [10][12] | |
| pH | 5.0 - 7.5 | Optimal range for M. pulcherrima growth | [11] |
| Aeration (Shaking) | 125 - 130 rpm | Provides necessary oxygen for biosynthesis | [1][2] |
| Iron (FeCl₃) | 0.05% (w/v) | Effective concentration for high yield | [2] |
Experimental Protocols
Protocol 1: Cultivation for Pulcherrimin Production
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Prepare Minimal Medium: Dissolve 10 g glucose, 3 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 0.5 g yeast extract in 1 L of distilled water.
-
Autoclave the medium and allow it to cool.
-
Add Ferric Chloride: Aseptically add a filter-sterilized solution of FeCl₃ to a final concentration of 0.05% (w/v).
-
(Optional) Add Tween 80: For potentially enhanced yield, add filter-sterilized Tween 80 to a final concentration of 0.1% (v/v).[2]
-
Inoculation: Inoculate the medium with a fresh culture of the desired yeast strain.
-
Incubation: Incubate at 25°C for 48 hours with shaking at 130 rpm.[1]
Protocol 2: Extraction and Purification of Pulcherrimin
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Harvest Cells: Centrifuge 50 mL of the culture at 5,000 x g for 10 minutes at 4°C.[1][2]
-
Methanol Treatment: Resuspend the cell pellet in 50 mL of 99.8% methanol per 10 g of wet biomass and incubate overnight at 4°C.[2]
-
Wash Cells: Centrifuge the methanol-treated cells at 5,000 x g for 10 minutes at 4°C and wash the pellet twice with distilled water.[2]
-
Solubilization: Resuspend the pellet in 2M NaOH and centrifuge to remove cell debris.[2]
-
Precipitation: Transfer the supernatant to a new tube, adjust the pH to 1.0 with 4M HCl, and incubate at 100°C for 30 minutes.[2][13]
-
Collect Pigment: Centrifuge at 8,000 x g for 20 minutes at 4°C to collect the pulcherrimin precipitate.[2][13]
-
Purification Cycles: Repeat steps 4-6 three times to increase the purity of the pigment.[2][13]
-
Drying: Dry the final pigment pellet at 60°C for 18 hours.[2]
Protocol 3: Quantification of Pulcherrimin
-
Prepare Standard Curve: Prepare a series of known concentrations of purified pulcherrimin by dissolving it in 2M NaOH.
-
Measure Absorbance: Measure the absorbance of the standards and the unknown sample at 410 nm using a spectrophotometer.[2][5]
-
Calculate Concentration: Determine the concentration of the unknown sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Biosynthesis and formation of pulcherrimin.
Caption: Troubleshooting workflow for low pulcherrimin yield.
References
- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. yissum.co.il [yissum.co.il]
- 4. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of culture media and pH on the biomass production and biocontrol efficacy of a Metschnikowia pulcherrima strain to be used as a biofungicide for postharvest disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
resolving analytical issues in pulcherriminic acid quantification
Welcome to the technical support center for the analytical quantification of pulcherriminic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and pulcherrimin?
A1: this compound (PA) is a colorless secondary metabolite. It acts as an iron chelator, binding to ferric iron (Fe³⁺) to form pulcherrimin, a characteristic red, insoluble pigment.[1][2][3] This transformation is a critical factor in analytical quantification, as the solubility and properties of the analyte change significantly upon iron binding.
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenges stem from its chemical properties:
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Poor Solubility : this compound is insoluble in water and many common organic solvents, which complicates sample preparation and chromatographic analysis.[4] It is sparingly soluble in DMSO and soluble in basic aqueous solutions or acids like formic and trifluoroacetic acid.[4]
-
Insolubility of Pulcherrimin : The iron-bound form, pulcherrimin, is a precipitate, making it difficult to analyze directly in solution without specific solubilization steps.[1][2]
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Chemical Instability : this compound is known to decompose quickly in strong alkaline solutions (e.g., 1.0 M NaOH), which must be considered when choosing solubilization agents.[4]
-
Complex Biological Matrix : Quantification from microbial cultures involves separating the analyte from numerous other cellular and media components, which can interfere with analysis.
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: While the search results do not specify long-term storage conditions, based on its chemical properties, it is recommended to store this compound standards dissolved in a suitable solvent like DMSO at -20°C or below in airtight containers to prevent degradation. Samples should be processed as quickly as possible or frozen at -80°C to minimize potential degradation.
Q4: Can I quantify this compound using a simple spectrophotometric method?
A4: Yes, a spectrophotometric method can be used, primarily for the iron-bound pulcherrimin. The insoluble pulcherrimin can be sedimented with cells, solubilized in a basic solution (e.g., 2 mM NaOH), and then quantified by measuring its absorbance at 410 nm.[5] However, this method is less specific than chromatographic techniques and may be subject to interference from other compounds that absorb at this wavelength.
Troubleshooting Guides
Section 1: Sample Preparation & Extraction
Issue: Low recovery of this compound from culture.
This guide addresses common causes for inefficient extraction of this compound from yeast or bacterial cultures.
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Cell Lysis | Ensure the chosen extraction method effectively disrupts the microbial cells. For yeast, a methanol/water mixture (1:1) has been used successfully after pelleting the cells.[4] | This compound is a secondary metabolite that needs to be efficiently released from the cellular environment. |
| Precipitation as Pulcherrimin | If the culture medium is rich in iron, most of the this compound will be in the form of the insoluble red pulcherrimin precipitate.[1] | The extraction protocol must account for this by either solubilizing the pulcherrimin or extracting the remaining free acid. Consider using an iron-chelating agent during extraction if you are only targeting the free acid. |
| Analyte Degradation | Avoid using strong bases (e.g., >0.1 M NaOH) for extraction, as this compound is unstable in highly alkaline conditions.[4] | Degradation will lead to an underestimation of the true concentration. |
| Inappropriate Solvent | This compound has poor solubility. Ensure the extraction solvent is appropriate. Methanol/water mixtures or freeze-drying the supernatant followed by resuspension in a suitable solvent (like a buffered solution or DMSO) can be effective.[4][6] | The solvent must be capable of solubilizing the target analyte for efficient extraction. |
Section 2: HPLC & LC-MS Analysis
Issue: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
This guide provides solutions for common chromatographic issues during this compound analysis.
| Possible Cause | Troubleshooting Step | Explanation |
| Secondary Silanol Interactions (Peak Tailing) | 1. Lower Mobile Phase pH : Use an acidic modifier like formic acid or trifluoroacetic acid (0.1% is common) to suppress the ionization of residual silanols on the silica-based column packing.[7] 2. Use a High-Purity, End-Capped Column : Modern, high-purity silica columns have fewer active silanol sites, reducing the potential for tailing.[8] | Acidic silanol groups on the column can interact with polar analytes, causing peak tailing. Suppressing their ionization minimizes this effect. |
| Column Overload (Peak Fronting) | 1. Dilute the Sample : Inject a more diluted sample. 2. Reduce Injection Volume : Decrease the volume of sample injected onto the column. | Injecting too much sample can saturate the stationary phase at the column inlet, leading to a fronting peak shape.[7] |
| Sample Solvent Incompatibility (Broad or Split Peaks) | Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase. If using DMSO to dissolve the standard, ensure the injection volume is small to avoid solvent effects. | A strong injection solvent can cause the analyte to travel through the column inlet too quickly, resulting in band broadening and poor peak shape. |
| Column Contamination or Void | 1. Use a Guard Column : A guard column protects the analytical column from particulates and strongly retained compounds.[9] 2. Flush the Column : Flush the column with a strong solvent to remove contaminants.[8] 3. Replace Column : If pressure is high and flushing does not resolve the issue, the column frit may be blocked or a void may have formed, requiring column replacement.[10] | Contamination or physical degradation of the column bed can lead to distorted peak shapes. |
Issue: Inconsistent or drifting retention times.
| Possible Cause | Troubleshooting Step | Explanation |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing solvents or after a gradient elution. Allow at least 10-15 column volumes to pass through.[8] | Insufficient equilibration leads to a changing stationary phase environment, causing retention times to shift. |
| Mobile Phase Composition Change | 1. Prepare Fresh Mobile Phase Daily : Evaporation of the more volatile organic component can alter the mobile phase composition and strength.[8] 2. Ensure Proper Mixing : If using an on-line mixer, ensure it is functioning correctly. | Small changes in the mobile phase organic-to-aqueous ratio can cause significant shifts in retention for reversed-phase chromatography. |
| Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature throughout the analysis.[8] | Retention times can be sensitive to temperature changes. A stable temperature ensures reproducibility. |
| Pump or System Leaks | Check for leaks throughout the HPLC system, from the pump heads to the detector. Look for salt buildup around fittings, which indicates a slow leak.[10] | A leak will cause the flow rate to be lower or more variable than the setpoint, leading to longer and inconsistent retention times. |
Experimental Protocols & Workflows
General Workflow for this compound Quantification
This diagram outlines the typical experimental process from sample collection to data analysis.
Caption: Workflow for this compound quantification.
Protocol 1: Extraction from Yeast Supernatant
This protocol is adapted from methods used for analyzing secreted metabolites.[6]
-
Inoculate 50 mL of appropriate culture medium (e.g., SC Urea medium) with the yeast strain.
-
Incubate at 30°C for 24-48 hours with shaking.
-
Centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant and filter-sterilize it using a 0.22 µm filter.
-
Freeze the filtered supernatant completely using a freeze-dryer (lyophilizer).
-
Re-suspend the resulting powder in 1 mL of sterile water (or mobile phase solvent) to achieve a 50-fold concentration.
-
The concentrated sample is now ready for HPLC or LC-MS analysis.
Protocol 2: HPLC-UV Method Parameters
The following table provides a starting point for developing an HPLC-UV method for this compound, based on published literature.[6][11]
| Parameter | Recommended Setting |
| Column | XSelect HSS PFP, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 243 nm, 282 nm, or 410 nm[3] |
Protocol 3: UPLC-MS Method Parameters
For higher sensitivity and specificity, an LC-MS method is recommended.[6]
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH300 C4, 1.7 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 5% B to 70% B over 7 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) for m/z of this compound |
This compound Biosynthesis Pathway
This diagram illustrates the simplified biosynthetic pathway of this compound in Bacillus species.
Caption: Biosynthesis of this compound in Bacillus.
References
- 1. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. agilent.com [agilent.com]
- 10. realab.ua [realab.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Pulcherrimin Precipitation in Bioreactors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing pulcherrimin precipitation in bioreactors.
Frequently Asked Questions (FAQs)
Q1: What is pulcherrimin and why does it precipitate?
A1: Pulcherrimin is a red pigment produced by various yeasts (e.g., Metschnikowia) and bacteria (e.g., Bacillus subtilis). Its formation occurs in a two-step process. First, the microorganism secretes a colorless precursor molecule called pulcherriminic acid, which is synthesized from two molecules of leucine. Subsequently, this compound chelates ferric iron (Fe³⁺) from the surrounding environment, forming the insoluble, red pulcherrimin pigment. This insolubility is the direct cause of its precipitation in the bioreactor.[1][2][3]
Q2: What are the primary consequences of pulcherrimin precipitation in a bioreactor?
A2: Uncontrolled pulcherrimin precipitation can lead to several operational issues, including:
-
Fouling: The pigment can adhere to and coat surfaces within the bioreactor, such as pH probes, dissolved oxygen sensors, impellers, and viewing ports, leading to inaccurate readings and reduced efficiency.
-
Downstream Processing Challenges: The insoluble pigment can clog filtration systems and complicate purification processes.
-
Inconsistent Product Yield: By sequestering iron, pulcherrimin can impact microbial metabolism and potentially affect the yield of the desired product.[2][4]
-
Biomass Accumulation: The precipitate can become entrapped within the biomass, leading to the formation of large aggregates.
Q3: What are the key factors that influence the rate of pulcherrimin precipitation?
A3: The rate of precipitation is directly linked to the rate of pulcherrimin production. Key influencing factors include:
-
Iron Availability: The concentration of ferric iron in the culture medium is a critical determinant. While essential for pulcherrimin formation, excessive iron concentrations can sometimes be inhibitory to the microorganisms.[4]
-
Culture Medium Composition: Minimal media often result in higher pulcherrimin yields compared to rich media like YPD.[4] The presence of specific amino acids can also play a role.
-
Microorganism Strain: Different species and even different strains of the same species can have vastly different pulcherrimin production capabilities.
-
pH: Pulcherrimin's solubility is pH-dependent. It is largely insoluble at neutral pH but becomes soluble in highly alkaline conditions (e.g., pH > 10).[1][5][6]
-
Temperature: The optimal temperature for microbial growth and enzymatic activity will also affect the rate of pulcherrimin synthesis.
Q4: Can pulcherrimin production be monitored during a bioreactor run?
A4: Yes. While real-time, in-line monitoring is challenging due to the pigment's insolubility, at-line measurements can be performed. A common method involves taking a sample from the bioreactor, centrifuging to pellet the cells and the insoluble pulcherrimin, and then dissolving the pellet in a strong alkaline solution (e.g., 2M NaOH). The concentration of the solubilized pulcherrimin can then be quantified by measuring the absorbance at a wavelength of 410 nm using a spectrophotometer.[2][4]
Pulcherrimin Biosynthesis and Precipitation Pathway
The following diagram illustrates the key steps leading to the formation and precipitation of pulcherrimin.
Caption: Pathway from leucine to pulcherrimin precipitation.
Troubleshooting Guide
Problem: Significant red precipitate is observed, leading to fouling of sensors and other equipment.
This is a common issue when working with pulcherrimin-producing microorganisms. The following troubleshooting workflow can help identify the cause and implement a solution.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting precipitation.
Data & Experimental Protocols
Table 1: Factors Influencing Pulcherrimin Production
| Parameter | Observation | Recommended Action for Control | Reference |
| Iron (Fe³⁺) Concentration | Production is dependent on iron, but high concentrations can be inhibitory. | Titrate iron concentration to find the minimum level required for cell health without promoting excessive pulcherrimin. Start with concentrations around 0.05% w/v FeCl₃ and adjust as needed. | [4] |
| Culture Medium | Minimal media generally yield higher pulcherrimin production than rich media (e.g., YPD). | If pulcherrimin is an undesirable byproduct, consider using a richer, more complex medium. If it is the desired product, a minimal medium is preferable. | [4] |
| pH | Pulcherrimin is insoluble at neutral pH but soluble in strong alkaline conditions. | Maintaining the bioreactor pH in the neutral range (6.0-7.5) will favor precipitation. If the process allows, a slight increase in pH might reduce the rate of precipitation, but solubility significantly increases only at very high pH levels. | [1][5][6] |
| Additives | Tween-80 has been shown to increase pulcherrimin yield, possibly by increasing cell wall permeability. | Avoid supplements like Tween-80 if pulcherrimin production is to be minimized. | [4] |
Experimental Protocol: Quantification of Pulcherrimin from a Bioreactor Sample
This protocol details the steps to quantify the amount of pulcherrimin in a sample from your bioreactor.
Materials:
-
Sample from the bioreactor (e.g., 10 mL)
-
Centrifuge and appropriate centrifuge tubes
-
2M Sodium Hydroxide (NaOH) solution
-
Spectrophotometer and cuvettes
-
Micropipettes
Methodology:
-
Sample Collection: Aseptically withdraw a known volume of culture from the bioreactor.
-
Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at 4°C. This will pellet the microbial cells along with the insoluble pulcherrimin precipitate.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Solubilization: Resuspend the pellet in a known volume of 2M NaOH. Vortex thoroughly to ensure the complete dissolution of the pulcherrimin, which will result in a clear, red-colored solution.
-
Clarification: Centrifuge the sample again at 10,000 x g for 5 minutes to pellet any remaining cell debris or other insoluble material.
-
Spectrophotometry: Carefully transfer the colored supernatant to a cuvette. Measure the absorbance at 410 nm. Use 2M NaOH as a blank.
-
Calculation: The concentration of pulcherrimin can be determined by comparing the absorbance value to a standard curve prepared with purified pulcherrimin. If a standard is not available, the absorbance units can be used for relative quantification across different samples and time points.
Workflow for Pulcherrimin Quantification:
Caption: Step-by-step workflow for quantifying pulcherrimin.
References
- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Relevant Fouling in Membrane Bioreactors: Influencing Factors, Characterization, and Fouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pulcherriminic Acid and Siderophore Iron Uptake
For Researchers, Scientists, and Drug Development Professionals
Iron is a critical nutrient for nearly all forms of life, playing a vital role in numerous cellular processes. However, its bioavailability is often limited in the environment. Microorganisms have evolved sophisticated strategies to acquire this essential element, primarily through the production of iron-chelating molecules. This guide provides a detailed comparison of two such strategies: the pulcherriminic acid system, predominantly found in Bacillus species and some yeasts, and the well-characterized siderophore-mediated iron uptake systems utilized by a broad range of bacteria and fungi.
At a Glance: this compound vs. Siderophores
| Feature | This compound System | Siderophore Systems |
| Primary Function | Iron sequestration and competition | Iron acquisition and transport |
| Iron Complex Solubility | Forms an insoluble reddish-brown precipitate (pulcherrimin) with Fe(III)[1][2] | Typically form soluble complexes with Fe(III) |
| Iron Uptake Mechanism | Indirect; iron can be retrieved from the pulcherrimin complex by other siderophores (e.g., bacillibactin in B. subtilis)[1][3] | Direct uptake of the iron-siderophore complex via specific membrane transporters[4] |
| Biosynthesis Precursors | Primarily L-leucine[5] | Diverse precursors, including amino acids (e.g., ornithine, lysine), citrate, and others |
| Regulatory Control | In B. subtilis, negatively regulated by transcription factors ScoC, AbrB, and PchR in response to nutrient availability and other signals[1][3][5][6][7] | Primarily regulated by iron availability via the Ferric Uptake Regulator (Fur) in bacteria and GATA-type transcription factors in fungi |
Quantitative Comparison of Iron Binding
A direct quantitative comparison of the iron binding affinity of this compound with that of siderophores is challenging due to the insoluble nature of the pulcherrimin-iron complex. While the strong iron-chelating ability of this compound is well-documented, a precise stability constant (log K) or pFe value has not been reported in the reviewed literature. Siderophores, in contrast, have been extensively studied, and their iron binding affinities are well-quantified.
| Siderophore | Producing Organism (Example) | Iron Binding Group | Stability Constant (log K) | pFe |
| Enterobactin | Escherichia coli | Catecholate | ~52 | 35.5 |
| Bacillibactin | Bacillus subtilis | Catecholate | - | - |
| Ferrichrome | Ustilago sphaerogena (fungus) | Hydroxamate | ~29.1 | 25.4 |
| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | ~30.6 | 26.6 |
Biosynthesis and Iron Uptake Mechanisms
This compound
The biosynthesis of this compound in Bacillus subtilis begins with the cyclization of two L-leucine molecules to form cyclo(L-leucyl-L-leucyl), a reaction catalyzed by a cyclodipeptide synthase. This intermediate is then oxidized to this compound.[5] Once secreted, this compound chelates extracellular Fe(III), forming the insoluble pigment pulcherrimin.[2] This sequestration of iron creates an iron-depleted environment, inhibiting the growth of competing microorganisms.[2]
Interestingly, B. subtilis can retrieve iron from this insoluble complex using its own siderophore, bacillibactin.[1][3] This suggests a two-step iron acquisition strategy where this compound acts as a localized iron sink, which can then be tapped into by a dedicated uptake system.
Siderophores
Siderophore biosynthesis is a more diverse process, broadly categorized into two pathways: non-ribosomal peptide synthetase (NRPS)-dependent and NRPS-independent pathways. These pathways assemble various precursors into a wide array of chemical structures with high affinity for Fe(III).
Once secreted, siderophores scavenge Fe(III) from the environment, forming soluble iron-siderophore complexes. These complexes are then recognized and actively transported into the cell through specific outer membrane receptors. In Gram-negative bacteria, this transport is often energized by the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is shuttled to the cytoplasm via ABC transporters.[4] Inside the cell, iron is released from the siderophore, often through reduction of Fe(III) to Fe(II) or enzymatic degradation of the siderophore.
Regulatory Pathways
The production of both this compound and siderophores is tightly regulated to ensure iron homeostasis and prevent toxicity from iron overload.
Regulation of this compound Biosynthesis in Bacillus subtilis
The synthesis of this compound is controlled by the yvmC-cypX operon. This operon is under the negative control of three key transcription factors:
-
PchR: A MarR-family regulator that represses the operon.
-
AbrB: A transition state regulator that also acts as a repressor.[1][3][5][6][7]
-
ScoC: Another transition state regulator contributing to the repression.[1][3][5][6][7]
The repressive effects of these transcription factors are relieved in response to specific environmental cues, such as nutrient limitation, allowing for the production of this compound.[6]
Caption: Regulation of this compound biosynthesis in B. subtilis.
Regulation of Siderophore Biosynthesis
In Bacteria: The primary regulator of siderophore biosynthesis is the Ferric Uptake Regulator (Fur) . In iron-replete conditions, Fur binds to Fe(II) and acts as a transcriptional repressor, binding to "Fur boxes" in the promoter regions of siderophore biosynthesis and transport genes, thereby blocking their expression. Under iron-limiting conditions, Fe(II) dissociates from Fur, leading to its inactivation and the subsequent transcription of the siderophore-related genes.
Caption: Fur-mediated regulation of siderophore biosynthesis in bacteria.
In Fungi: A similar regulatory logic is employed, but the key players are GATA-type transcription factors . These proteins act as repressors in iron-rich conditions, binding to GATA sequences in the promoters of genes involved in siderophore biosynthesis and uptake. When iron is scarce, these repressors are inactivated, allowing for gene expression.
Caption: GATA factor-mediated regulation of siderophore biosynthesis in fungi.
Experimental Protocols
Quantification of this compound Production
This protocol is adapted from methods used to quantify pulcherrimin, the iron-bound form of this compound.
Principle: Pulcherrimin is insoluble in neutral aqueous solutions but can be solubilized in a basic solution, allowing for spectrophotometric quantification.
Protocol:
-
Grow the this compound-producing strain in an appropriate liquid medium under conditions that induce production.
-
Harvest the cells and the insoluble pulcherrimin by centrifugation.
-
Wash the pellet with distilled water to remove any soluble pigments.
-
Resuspend the pellet in a known volume of 2 M NaOH to solubilize the pulcherrimin.
-
Centrifuge to remove cell debris.
-
Measure the absorbance of the supernatant at 410 nm.
-
Quantify the concentration of pulcherrimin using a standard curve prepared with purified pulcherrimin.
Chrome Azurol S (CAS) Assay for Iron Chelation
The CAS assay is a universal method for detecting and quantifying siderophores and can be adapted to assess the iron-chelating activity of this compound.
Principle: The CAS dye forms a stable, blue-colored complex with Fe(III). In the presence of a stronger iron chelator, iron is removed from the CAS complex, resulting in a color change to orange/yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare the CAS assay solution, which contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffered solution.
-
Add a known volume of the cell-free supernatant containing the secreted chelator to the CAS assay solution.
-
Incubate the mixture for a sufficient time to allow for iron exchange.
-
Measure the decrease in absorbance at 630 nm.
-
The percentage of siderophore units can be calculated relative to a reference without the chelator.
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This assay directly measures the uptake of iron into microbial cells.
Principle: Cells are incubated with radiolabeled iron (⁵⁵Fe) complexed with the chelator of interest. The amount of radioactivity incorporated into the cells over time is measured.
Protocol:
-
Grow the microbial culture under iron-limiting conditions to induce the expression of iron uptake systems.
-
Harvest and wash the cells to remove any residual iron and media components.
-
Prepare the ⁵⁵Fe-chelator complex. For this compound, this would involve adding ⁵⁵FeCl₃ to a suspension of the insoluble pulcherrimin. For siderophores, ⁵⁵FeCl₃ is added to a solution of the purified siderophore.
-
Initiate the uptake experiment by adding the ⁵⁵Fe-chelator complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The rate of iron uptake can be calculated and normalized to cell number or protein concentration.
Caption: Workflow for a radiolabeled iron (⁵⁵Fe) uptake assay.
Conclusion
This compound and siderophores represent two distinct and effective strategies for managing iron in microbial communities. While siderophores are primarily geared towards the direct uptake of solubilized iron, this compound functions mainly as a potent iron-sequestering agent, creating a competitive advantage by limiting iron availability to other organisms. The ability of some bacteria to then mobilize iron from the insoluble pulcherrimin complex highlights the intricate and multifaceted nature of microbial iron acquisition. Understanding the nuances of these systems is crucial for research in microbial ecology, pathogenesis, and the development of novel antimicrobial agents that target these essential pathways.
References
- 1. Item - Model of Pulcherrimin Regulation by ScoC, AbrB, and PchR. - Public Library of Science - Figshare [plos.figshare.com]
- 2. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferri-bacillibactin uptake and hydrolysis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antifungal Potential of Pulcherriminic Acid: A Comparative Overview
For Immediate Release
AUSTIN, TX – [Current Date] – While in vitro studies have long suggested the antifungal potential of pulcherriminic acid, its in vivo efficacy remains a critical area of investigation for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the current understanding of this compound's antifungal activity, primarily observed through the lens of this compound-producing microorganisms, and contrasts it with established antifungal agents. This report also outlines a proposed experimental framework for the in vivo validation of this compound.
Unveiling the Antifungal Mechanism of this compound
This compound, a cyclic dipeptide synthesized by various yeasts and bacteria, notably Metschnikowia pulcherrima and Bacillus subtilis, exhibits a unique mechanism of antifungal action. The prevailing hypothesis is that this compound chelates ferric iron (Fe³⁺) from the environment, forming an insoluble red pigment called pulcherrimin.[1][2][3] This sequestration of iron, an essential nutrient for fungal growth and virulence, effectively creates an iron-depleted environment, thereby inhibiting the proliferation of pathogenic fungi.[1][2][3]
Studies on M. pulcherrima have demonstrated that mutant strains incapable of producing this compound exhibit significantly reduced antifungal activity against various plant pathogenic fungi and Candida species.[1][4][5] This provides strong evidence for the central role of this compound in the antagonistic capabilities of these microorganisms.
Current State of In Vivo Research: A Gap in Knowledge
To date, direct in vivo studies validating the antifungal efficacy of purified this compound administered as a therapeutic agent in animal models of systemic fungal infections are lacking in published literature. The majority of the research has focused on the biocontrol applications of this compound-producing organisms on plant surfaces.[1]
One study utilized a Caenorhabditis elegans model to investigate the interactions between Bacillus subtilis (a this compound producer), Candida albicans, and the host organism.[6] While insightful, this invertebrate model does not fully replicate the complexities of fungal infections in mammals.
This absence of robust in vivo data in vertebrate models represents a significant gap in the preclinical development of this compound as a potential antifungal drug. To address this, a standardized approach to in vivo validation is necessary.
Proposed In Vivo Experimental Workflow for this compound Validation
To rigorously assess the in vivo antifungal potential of this compound, a phased experimental workflow is proposed, leveraging established murine models of systemic candidiasis and aspergillosis. This allows for a direct comparison with standard-of-care antifungal drugs like fluconazole and amphotericin B.
Proposed workflow for in vivo validation of this compound.
Detailed Experimental Protocols
Phase 1: Acute Toxicity and Pharmacokinetics
-
Acute Toxicity Study:
-
Animal Model: Healthy BALB/c mice (n=5 per group).
-
Drug Administration: Single intravenous (IV) or intraperitoneal (IP) injection of this compound at escalating doses.
-
Parameters Monitored: Survival, clinical signs of toxicity, body weight changes, and gross pathology at 14 days post-administration.
-
Objective: Determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
-
Pharmacokinetic (PK) Study:
-
Animal Model: Healthy BALB/c mice.
-
Drug Administration: A single non-toxic dose of this compound (IV or IP).
-
Sample Collection: Serial blood sampling at various time points post-administration. Collection of major organs (kidneys, liver, lungs, brain, spleen) at the terminal time point.
-
Analysis: Quantification of this compound concentrations in plasma and tissue homogenates using LC-MS/MS.
-
Objective: Determine key PK parameters such as half-life, clearance, volume of distribution, and tissue penetration.
-
Phase 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
-
Fungal Strain: Candida albicans SC5314.
-
Animal Model: Immunocompetent BALB/c mice.
-
Infection: Intravenous injection of 1-5 x 10⁵ CFU of C. albicans via the lateral tail vein.
-
Treatment Groups:
-
This compound (at various doses, based on PK/PD modeling).
-
Fluconazole (e.g., 10 mg/kg, oral or IP) as a positive control.[7]
-
Vehicle control (placebo).
-
-
Treatment Regimen: Treatment initiated 24 hours post-infection and continued for 7-14 days.
-
Endpoints:
-
Survival: Monitored daily for 21-28 days.
-
Fungal Burden: On day 3 or 5 post-infection, a subset of mice from each group is euthanized, and kidneys and brains are harvested, homogenized, and plated for CFU determination.
-
Histopathology: Organs are fixed in formalin, sectioned, and stained (e.g., with PAS or GMS) to visualize fungal invasion and tissue damage.
-
Phase 3: In Vivo Efficacy in a Murine Model of Systemic Aspergillosis
-
Fungal Strain: Aspergillus fumigatus Af293.
-
Animal Model: Immunocompromised mice (e.g., cyclophosphamide-induced neutropenia).
-
Infection: Intranasal or intravenous inoculation with 1-5 x 10⁶ conidia of A. fumigatus.
-
Treatment Groups:
-
This compound (at various doses).
-
Amphotericin B (e.g., 1-3 mg/kg, IV or IP) as a positive control.
-
Vehicle control (placebo).
-
-
Treatment Regimen: Treatment initiated 24 hours post-infection and continued for 7-10 days.
-
Endpoints:
-
Survival: Monitored daily for 14-21 days.
-
Fungal Burden: On day 3 or 4 post-infection, lungs and brains are harvested for CFU quantification.
-
Histopathology: Examination of lung and brain tissue for fungal hyphae and inflammation.
-
Comparative Data Summary: this compound vs. Standard Antifungals
The following tables provide a comparative summary of the known antifungal activity of this compound (via its producing organisms) and the established in vivo efficacy of fluconazole and amphotericin B.
Table 1: Comparison of Antifungal Activity
| Feature | This compound (from producing organisms) | Fluconazole | Amphotericin B |
| Mechanism of Action | Iron Chelation | Inhibits ergosterol synthesis (14α-demethylase) | Binds to ergosterol, forming pores in the fungal membrane |
| Spectrum of Activity | Broad antifungal activity reported in vitro | Primarily active against yeasts (Candida, Cryptococcus) | Broad-spectrum, including yeasts and molds (Aspergillus) |
| In Vivo Efficacy Data | Limited to biocontrol and invertebrate models | Well-established in murine models of candidiasis | Well-established in murine models of candidiasis and aspergillosis |
| Resistance | Not well characterized | Increasing resistance in Candida species | Resistance is rare |
Table 2: Quantitative In Vivo Efficacy Data for Standard Antifungals (Murine Models)
| Antifungal Agent | Fungal Pathogen | Animal Model | Key Efficacy Endpoint | Reference |
| Fluconazole | Candida albicans | Normal and neutropenic mice | Significant reduction in kidney fungal burden | [7] |
| Fluconazole | Candida albicans | Immunocompetent mice | Increased survival rates | [8] |
| Amphotericin B | Candida albicans | Normal and neutropenic mice | Greater reduction in kidney fungal burden compared to triazoles in normal mice | [7] |
| Amphotericin B | Aspergillus fumigatus | Immunocompromised mice | Increased survival and reduced fungal load in lungs and kidneys | [1] |
Signaling Pathway and Mechanism of Action
The proposed antifungal action of this compound is not dependent on a specific signaling pathway within the fungus but rather on the deprivation of an essential external resource.
Mechanism of this compound's antifungal action.
Conclusion and Future Directions
This compound presents an intriguing, indirect mechanism of antifungal activity through iron sequestration. While in vitro and biocontrol studies are promising, the lack of in vivo data in relevant animal models of systemic fungal disease is a major hurdle to its development as a therapeutic agent. The proposed experimental workflow provides a clear roadmap for the systematic evaluation of this compound's in vivo efficacy and safety.
Future research should focus on:
-
Conducting the proposed in vivo studies to generate robust efficacy and safety data.
-
Investigating the potential for synergistic effects when combined with existing antifungal drugs.
-
Exploring drug delivery strategies to optimize the pharmacokinetic and pharmacodynamic properties of this compound.
By systematically addressing these research questions, the true therapeutic potential of this compound as a novel antifungal agent can be elucidated.
References
- 1. Efficacy of Amphotericin B at Suboptimal Dose Combined with Voriconazole in a Murine Model of Aspergillus fumigatus Infection with Poor In Vivo Response to the Azole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Pulcherriminic Acid-Producing Yeasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomics of yeast species known to produce pulcherriminic acid (PA), a secondary metabolite with potential applications in biocontrol and drug development. By examining the genetic makeup of these yeasts, we can gain insights into the biosynthesis, regulation, and evolution of this intriguing compound.
Comparative Genomics of PA-Producing and Non-Producing Yeasts
This compound production is not widespread among yeasts and is primarily associated with species in the genera Metschnikowia, Kluyveromyces, and Zygotorulaspora. A comparative analysis of the genomes of these yeasts, alongside non-producing species, reveals key genetic determinants of PA biosynthesis.
Data Presentation: Genomic Characteristics
The following table summarizes the genomic features of selected PA-producing and non-producing yeast species.
| Feature | Metschnikowia pulcherrima (NRRL Y-7111) | Kluyveromyces lactis (NRRL Y-1140) | Zygotorulaspora mrakii (NRRL Y-12654) | Saccharomyces cerevisiae (S288C) | Candida albicans (SC5314) |
| PA Production | Yes | Yes | Yes | No | No |
| Genome Size (Mb) | ~15.5[1] | ~10.7[2] | ~10.2[3] | ~12.1[4][5] | ~14.3 - 14.9[6][7] |
| Number of Chromosomes | Not fully assembled[1] | 6[2] | Not fully assembled[3] | 16[5] | 8[7] |
| GC Content (%) | 46[1] | 39[2] | 40[3] | 38.5[4] | 33.5[6][7] |
| Number of Protein-Coding Genes | Not explicitly stated | ~5,084[8] | ~5,247[9] | ~6,021[10] | ~6,035 - 6,107[7][11] |
| PUL Gene Cluster | Present | Present | Present | Partial (PUL3, PUL4 homologs)[10] | Absent |
The this compound (PA) Biosynthesis Pathway
The biosynthesis of this compound in yeasts is governed by a conserved gene cluster known as the PUL cluster. This cluster typically contains four genes: PUL1, PUL2, PUL3, and PUL4.[10]
-
PUL1 : Encodes a cyclodileucine synthetase, which catalyzes the formation of cyclo(Leu-Leu) from two L-leucine molecules.[12]
-
PUL2 : Encodes a cytochrome P450 monooxygenase that oxidizes cyclo(Leu-Leu) to this compound.[12]
-
PUL3 : Encodes a transporter protein responsible for the uptake of iron-bound pulcherrimin.[10]
-
PUL4 : Encodes a putative transcription factor that regulates the expression of the other PUL genes.[10]
The biosynthesis of pulcherrimin, the red pigment, occurs spontaneously in the presence of ferric ions (Fe³⁺) from two molecules of this compound.
This compound Biosynthesis Pathway
Organization of the PUL Gene Cluster
The arrangement of the PUL genes can vary slightly between different yeast species, but they are typically found clustered together in the genome. This clustering suggests a coordinated regulation and a common evolutionary origin.
PUL Gene Cluster Organization
Regulation of this compound Production
The production of PA is a regulated process, influenced by factors such as iron availability and the genetic background of the yeast. In Metschnikowia pulcherrima, the transcriptional regulator Snf2 has been identified as a key player in controlling PA biosynthesis.[13] Snf2 is a component of the SWI/SNF chromatin remodeling complex, which alters chromatin structure to regulate gene expression.[13] A mutation in the SNF2 gene leads to a loss of PA production, indicating that Snf2 positively regulates the expression of the PUL genes.[13][14][15]
Snf2 Regulatory Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments in the comparative genomics of PA-producing yeasts.
Experimental Workflow for Comparative Genomics
A typical workflow for the comparative genomic analysis of yeasts is outlined below.
Experimental Workflow
High-Molecular-Weight Genomic DNA Extraction from Yeast
This protocol is suitable for obtaining high-quality genomic DNA for long-read sequencing.
-
Cell Culture and Lysis:
-
Grow a 50 mL yeast culture to the desired cell density.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in a spheroplasting buffer containing an enzyme like Zymolyase to digest the cell wall. Incubate until spheroplasts are formed.
-
Gently lyse the spheroplasts using a lysis buffer containing a detergent (e.g., SDS) and proteinase K.
-
-
DNA Purification:
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other cellular debris.
-
Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol to remove residual salts.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
Treat with RNase A to remove contaminating RNA.
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Check DNA integrity by agarose gel electrophoresis.
-
Quantification of this compound by HPLC-MS/MS
This method allows for the sensitive and specific quantification of PA in yeast culture supernatants.
-
Sample Preparation:
-
Centrifuge the yeast culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering compounds.
-
-
HPLC Separation:
-
Column: Use a C18 reverse-phase column suitable for the separation of small polar molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the this compound.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific instrument and conditions.
-
Quantification: Generate a standard curve using a certified this compound standard of known concentrations. The concentration of PA in the samples is determined by comparing their peak areas to the standard curve.
-
Conclusion
The comparative genomics of this compound-producing yeasts provides a powerful framework for understanding the genetic basis of this important secondary metabolite. The identification and characterization of the PUL gene cluster, along with its regulatory elements like Snf2, open up new avenues for metabolic engineering and the development of novel applications in biotechnology and medicine. The experimental protocols outlined in this guide provide a starting point for researchers to further explore the fascinating world of yeast secondary metabolism.
References
- 1. Metschnikowia pulcherrima genome assembly ASM3058342v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 2. Kluyveromyces lactis genome assembly ASM251v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. Zygotorulaspora mrakii genome assembly ASM3057063v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 4. Saccharomyces cerevisiae S288C genome assembly R64 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Candida albicans SC5314 genome assembly ASM18296v2 - NCBI - NLM [ncbi.nlm.nih.gov]
- 7. Candida albicans SC5314 genome assembly ASM18296v3 - NCBI - NLM [ncbi.nlm.nih.gov]
- 8. KEGG GENOME: Kluyveromyces lactis [kegg.jp]
- 9. Taxonomy browser Taxonomy Browser (Zygotorulaspora mrakii) [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. uniprot.org [uniprot.org]
- 12. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Pulcherriminic Acid Versus Other Iron Chelators: A Comparative Guide to Microbial Inhibition
An Objective Analysis for Researchers and Drug Development Professionals
Iron is an indispensable nutrient for the vast majority of microorganisms, playing a critical role in fundamental cellular processes such as respiration, DNA synthesis, and managing oxidative stress. Consequently, the ability to acquire iron from the environment is a key determinant of microbial survival and virulence. This has led to the evolution of sophisticated iron acquisition systems in microbes, including the secretion of high-affinity iron-chelating molecules known as siderophores. The strategic withholding of iron, termed nutritional immunity, is also a key defense mechanism employed by hosts to combat invading pathogens.
This guide provides a comparative analysis of pulcherriminic acid, a naturally occurring iron chelator, against other well-known microbial and synthetic iron chelators. We will delve into their mechanisms of action, present available experimental data on their microbial inhibitory effects, and provide detailed experimental protocols for their evaluation.
The Contenders: A Look at Different Iron Chelators
This compound: The Insoluble Iron Sequestrator
This compound is a cyclodipeptide produced by various yeasts, most notably of the Metschnikowia genus, and some bacteria, including Bacillus subtilis.[1][2] Its primary mechanism of antimicrobial action is the chelation of ferric iron (Fe³⁺) from the surrounding environment.[3][4][5] Unlike many siderophores that are taken up by the producing microorganism after binding iron, the this compound-iron complex forms a highly insoluble, reddish-brown pigment called pulcherrimin.[4][5] This sequestration effectively renders iron unavailable to other microorganisms, leading to their growth inhibition.[3][4][5]
Other Microbial Iron Chelators: The Siderophores
Siderophores are a diverse group of small molecules produced by bacteria and fungi to scavenge iron from their environment. They exhibit an exceptionally high affinity for ferric iron. Common examples include:
-
Deferoxamine: A hydroxamate-type siderophore produced by the bacterium Streptomyces pilosus. It is used clinically to treat iron overload. Some microorganisms can utilize deferoxamine as an iron source, which can limit its antimicrobial efficacy.
Synthetic Iron Chelators
These are chemically synthesized molecules designed to bind iron and are primarily used in clinical settings for treating iron overload diseases. Their potential as antimicrobial agents is also an active area of research. Notable examples include:
-
Deferiprone: An orally active iron chelator that is used in the treatment of thalassemia.
-
Ethylenediaminetetraacetic acid (EDTA): A polyaminocarboxylic acid that can chelate various divalent and trivalent metal ions, including iron. It is widely used in various industrial and medical applications and has been shown to possess antimicrobial and antibiofilm properties, often by destabilizing the outer membrane of Gram-negative bacteria.
Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanism of action between this compound and siderophores lies in the fate of the iron-chelator complex.
Comparative Analysis of Antimicrobial Activity
Direct comparative studies providing minimum inhibitory concentration (MIC) values for this compound against other iron chelators are limited in the existing literature. The antimicrobial activity of this compound is often assessed through agar diffusion assays, measuring the zone of inhibition. The data presented below is compiled from various studies and should be interpreted with the understanding that experimental conditions may vary.
Antimicrobial Activity of this compound (from Metschnikowia pulcherrima)
| Target Microorganism | Assay Type | Inhibition Zone (mm) / Activity | Reference |
| Candida spp. | Agar Diffusion | Sensitive | [6] |
| Pichia manshurica | Agar Diffusion | Sensitive | [6] |
| Botrytis caroliniana | Binary Competition | 98% growth reduction | [7] |
| Gibberella fujikuroi | Binary Competition | 89% growth reduction | [7] |
| Fusarium oxysporum | Binary Competition | 81% growth reduction | [7] |
Antimicrobial Activity of Other Iron Chelators (MIC Values)
| Iron Chelator | Target Microorganism | MIC (µg/mL) | Reference |
| Deferiprone | Acinetobacter baumannii | 256 | |
| Pseudomonas aeruginosa | >512 | ||
| Staphylococcus aureus | 256 | ||
| Klebsiella pneumoniae | 512 | ||
| Escherichia coli | 256 | ||
| Deferoxamine | Acinetobacter baumannii | >512 | |
| Pseudomonas aeruginosa | >512 | ||
| Staphylococcus aureus | >512 | ||
| Klebsiella pneumoniae | >512 | ||
| Escherichia coli | >512 | ||
| EDTA | Klebsiella pneumoniae | ≥ 5000 (inhibits curli formation) |
Disclaimer: The data in the two tables are from different studies with varying methodologies and cannot be directly compared to infer relative efficacy.
Experimental Protocols
Agar Diffusion Assay for this compound Activity
This method is commonly used to assess the antimicrobial activity of this compound-producing microorganisms.
-
Culture Preparation: Grow the this compound-producing yeast (e.g., Metschnikowia pulcherrima) and the target microbial strain in appropriate liquid media to achieve a desired cell density (e.g., 10⁶ cells/mL).
-
Plate Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar for fungi) and pour it into Petri dishes. For testing the iron-dependent activity, parallel plates with and without added FeCl₃ (e.g., 10-50 µM) can be used.
-
Inoculation: Inoculate the agar plates with the target microorganism by spreading a lawn of the culture on the surface.
-
Application of Producer Strain: Spot a small volume (e.g., 10 µL) of the this compound-producing yeast culture onto the center of the inoculated agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the growth of the target microorganism for 24-72 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around the producer strain colony. The formation of a red/brown halo (pulcherrimin) is also indicative of iron chelation.
Broth Microdilution Assay for MIC Determination of Soluble Iron Chelators
This is a standardized method to determine the minimum inhibitory concentration (MIC) of a soluble antimicrobial agent.
-
Preparation of Chelator Stock Solution: Prepare a stock solution of the iron chelator (e.g., deferiprone, EDTA) in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the chelator stock solution in an appropriate iron-limited broth medium (e.g., RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth, adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculation of Microtiter Plate: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted chelator. Include a positive control (microbe without chelator) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the target microorganism (e.g., 35°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the chelator that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
For researchers and drug development professionals, this compound and its producing organisms offer a promising avenue for the development of novel antimicrobial agents, particularly in the context of antifungal and biocontrol applications. Future research should focus on:
-
Standardized MIC testing: Determining the MIC of purified this compound against a broad panel of clinically relevant microbes in direct comparison with other iron chelators.
-
Synergy studies: Investigating the potential synergistic effects of this compound with existing antimicrobial drugs.
-
In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.
The exploration of microbial iron chelation strategies continues to be a fertile ground for the discovery of new anti-infective agents, and this compound stands out as a compelling candidate for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Bacterial and Yeast Pulcherriminic Acid Biosynthesis Enzymes
For Researchers, Scientists, and Drug Development Professionals
Pulcherriminic acid, a cyclic dipeptide with potent iron-chelating properties, has garnered significant interest for its potential applications in antimicrobial drug development and as a biocontrol agent. Produced by a range of bacteria and yeasts, the biosynthesis of this secondary metabolite, while functionally conserved, is catalyzed by structurally and genetically distinct enzymatic machinery. This guide provides a detailed comparison of the bacterial and yeast this compound biosynthesis enzymes, supported by available quantitative data and experimental protocols.
At a Glance: Key Differences in Biosynthesis
| Feature | Bacterial System (e.g., Bacillus subtilis) | Yeast System (e.g., Kluyveromyces lactis, Metschnikowia pulcherrima) |
| Cyclodipeptide Synthase | YvmC (a cyclodipeptide synthase - CDPS) | PUL1 |
| Substrate for Cyclization | Leucyl-tRNA | Unclear; potentially free leucine or leucyl-tRNA[1] |
| Oxidase | CypX (a cytochrome P450) | PUL2 (a cytochrome P450 homolog) |
| Gene Organization | Typically a yvmC-cypX operon, may include a transporter (yvmA) and a regulator (pchR)[2] | A four-gene PUL cluster (PUL1, PUL2, PUL3 transporter, PUL4 putative regulator)[1] |
| Genetic Relationship | Biosynthetic genes are not related at the sequence level to their yeast counterparts[1] | Biosynthetic genes are not related at the sequence level to their bacterial counterparts[1] |
Quantitative Comparison of this compound Production
Direct kinetic parameters (Kcat, Km) for the individual biosynthetic enzymes are not extensively reported in the literature, with some sources noting that the kinetics of cyclodipeptide synthases remain largely unstudied[3]. However, a comparison of pulcherrimin or this compound production in various native and heterologous systems offers valuable performance insights.
| Organism/System | Product | Titer (mg/L) | Key Findings |
| Metschnikowia sp. (native) | Pulcherrimin | > 230 | Production is strain and media dependent; optimized conditions enhance yield[4][5] |
| Bacillus licheniformis (native) | Pulcherrimin | ~ 53 | |
| Saccharomyces cerevisiae (heterologous) | This compound | Not quantified directly in most studies, but pigmentation intensity correlates with gene copy number[6][7] | K. lactis PUL genes lead to faster production than Metschnikowia genes. PUL1 is the rate-limiting step[1][8][9]. |
Biosynthetic Pathways: A Visual Comparison
The biosynthesis of this compound in both bacteria and yeast follows a conserved two-step enzymatic reaction. The key difference lies in the enzymes catalyzing these steps and the substrate utilized for the initial cyclization.
Caption: Comparative overview of this compound biosynthesis pathways in bacteria and yeast.
Genetic Organization: Operon vs. Gene Cluster
The genetic architecture encoding the biosynthetic enzymes differs significantly between bacteria and yeast, suggesting independent evolutionary origins.
Caption: Comparison of the genetic organization for this compound biosynthesis.
Experimental Protocols
Heterologous Expression in Saccharomyces cerevisiae
This protocol outlines the general steps for expressing bacterial or yeast this compound biosynthesis genes in S. cerevisiae, a common host for heterologous production.
Caption: General workflow for heterologous production of this compound in yeast.
Methodology:
-
Gene Synthesis and Codon Optimization: The coding sequences for the bacterial (yvmC, cypX) or yeast (PUL1, PUL2) genes are synthesized. For expression in S. cerevisiae, codon optimization is recommended to enhance translation efficiency.
-
Vector Construction: The synthesized genes are cloned into a suitable yeast expression vector. High-copy number plasmids are often used to increase gene dosage and subsequent protein expression[1]. Promoters, such as the strong constitutive TDH3 promoter, are used to drive gene expression[7].
-
Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., BY4741) using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/SS-DNA/PEG) protocol.
-
Selection and Cultivation: Transformed cells are selected on appropriate selective media. For this compound production, cultivation is typically carried out in media supplemented with ferric chloride (FeCl₃), as iron is required for the formation of the red-pigmented pulcherrimin, which serves as a visual indicator of production[7].
-
Analysis of Production:
-
Visual Assessment: The development of a red or maroon pigmentation in the yeast colonies or culture medium is a primary indicator of pulcherrimin production.
-
Spectrophotometric Quantification: Pulcherrimin can be extracted from cell pellets and quantified spectrophotometrically by measuring its absorbance at 410 nm[4].
-
LC-MS Analysis: For accurate identification and quantification of this compound and its precursor, cyclo(L-leucyl-L-leucyl), culture supernatants can be analyzed by Ultra-Performance Liquid Chromatography-High Resolution Heated Electrospray Ionization Mass Spectrometry (UPLC-HR-HESI-MS)[10].
-
Concluding Remarks
The biosynthesis of this compound in bacteria and yeast represents a case of convergent evolution, where different enzymatic systems have evolved to produce the same bioactive secondary metabolite. While the bacterial system, particularly from Bacillus species, is well-characterized, recent advances in yeast genetics have rapidly expanded our understanding of the PUL gene cluster. The heterologous expression of these pathways in hosts like S. cerevisiae provides a powerful platform for dissecting the enzymatic mechanisms, optimizing production, and engineering novel derivatives with enhanced therapeutic potential. Future research focusing on the detailed kinetic characterization of the YvmC/PUL1 and CypX/PUL2 enzymes will be crucial for advancing these endeavors.
References
- 1. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pulcherriminic Acid's Antimicrobial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial specificity of pulcherriminic acid, an iron-chelating secondary metabolite produced by various yeasts and bacteria. By comparing its activity with other antimicrobial agents and presenting supporting experimental data, this document aims to offer valuable insights for researchers in microbiology and professionals in drug development.
Mechanism of Action: Iron Sequestration
This compound's primary antimicrobial activity stems from its high affinity for ferric iron (Fe³⁺)[1]. It is a cyclic dipeptide that, upon secretion into the extracellular environment, chelates iron ions to form a stable, insoluble reddish-brown pigment called pulcherrimin[1][2][3]. This process effectively depletes the surrounding medium of bioavailable iron, a critical nutrient for the growth and proliferation of most microorganisms. The resulting iron-deficient environment inhibits the growth of competing microbes, making this a unique mechanism of biocontrol[2][3][4].
It is crucial to note that the antimicrobial effect is primarily attributed to the precursor, this compound, through iron sequestration, rather than the pulcherrimin pigment itself. Studies have shown that purified pulcherrimin does not exhibit direct antimicrobial properties.
This mode of action is distinct from many conventional antibiotics that target specific cellular components or metabolic pathways. Instead, this compound manipulates the microbial environment to induce a state of nutrient starvation. In some bacteria, such as Bacillus subtilis, this iron-managing system also confers protection against oxidative stress.
Comparative Antimicrobial Spectrum
Direct Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely available in the literature. Therefore, its antimicrobial efficacy is primarily assessed through the activity of the organisms that produce it, such as the yeast Metschnikowia pulcherrima. The following tables provide a qualitative overview of its spectrum and a quantitative comparison with a mechanistically similar antibiotic (an iron chelator) and conventional antifungal agents.
Qualitative Antimicrobial Spectrum of Pulcherrimin-Producing Organisms
| Microbial Group | Susceptibility | Examples of Susceptible Species | Examples of Insensitive Species | Reference |
| Yeasts | High | Candida spp., Pichia spp., Hanseniaspora spp., Brettanomyces/Dekkera spp. | Saccharomyces cerevisiae | [2][3][4][5][6] |
| Molds | Moderate | Penicillium spp., Aspergillus spp., Botrytis spp. | Not extensively documented | [4][7] |
| Bacteria | Moderate | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Not extensively documented | [7] |
Quantitative Comparison with an Iron-Chelating Antibiotic: Cefiderocol
To provide a quantitative perspective on the efficacy of iron chelation as an antimicrobial strategy, the following table presents the MIC values for Cefiderocol, a siderophore cephalosporin that actively transports into bacteria by exploiting their iron uptake systems.
| Bacterial Species | Cefiderocol MIC₅₀ (µg/mL) | Cefiderocol MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 0.25 | 1 | [8] |
| Klebsiella pneumoniae | 0.5 | 2 | [8] |
| Pseudomonas aeruginosa | 0.25 | 1 | [9] |
| Acinetobacter baumannii | 1 | 4 | [9] |
| Stenotrophomonas maltophilia | 0.12 | 0.5 | [10] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Quantitative Comparison with Conventional Antifungal Agents
The following tables compare the antifungal activity of pulcherrimin-producing yeasts' targets with the MIC values of two commonly used antifungal drugs, Fluconazole and Amphotericin B.
Table 2.3.1: Fluconazole Susceptibility of Candida Species
| Candida Species | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.25 | 0.5 | [11] |
| Candida glabrata | 8 | 32 | [11] |
| Candida parapsilosis | 1 | 2 | [11] |
| Candida tropicalis | 1 | 2 | [11] |
| Candida krusei | 32 | >64 | [11] |
Table 2.3.2: Amphotericin B Susceptibility of Candida Species
| Candida Species | Amphotericin B MIC₅₀ (µg/mL) | Amphotericin B MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.5 | 1 | [12] |
| Candida glabrata | 0.5 | 1 | [12] |
| Candida parapsilosis | 0.25 | 1 | [12] |
| Candida tropicalis | 0.5 | 1 | [12] |
| Candida krusei | 1 | 2 | [12] |
Experimental Protocols
Agar Diffusion Assay for Antimicrobial Activity of Pulcherrimin-Producing Yeast
This method is commonly used to assess the antagonistic activity of pulcherrimin-producing microorganisms.
-
Culture Preparation:
-
Grow the pulcherrimin-producing yeast (e.g., Metschnikowia pulcherrima) and the target microbial strains in appropriate liquid media (e.g., YPD for yeasts, LB for bacteria) to the desired cell density.
-
Prepare a lawn of the target microorganism on an agar plate (e.g., PDA for fungi, Mueller-Hinton agar for bacteria) by spreading a standardized inoculum.
-
-
Inoculation of Producer Strain:
-
Spot a small volume (e.g., 10 µL) of the cultured pulcherrimin-producing yeast onto the center of the agar plate lawned with the target microbe.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the growth of the target microorganism (e.g., 25-30°C for fungi, 37°C for bacteria) for 24-72 hours.
-
-
Observation and Measurement:
-
Observe the plates for the formation of a zone of inhibition around the producer yeast colony.
-
Measure the diameter of the clear zone where the growth of the target microorganism is inhibited. The size of the zone indicates the extent of the antimicrobial activity.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for quantifying the antimicrobial activity of a compound.
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., purified this compound, if available, or a comparator antibiotic) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria). For iron chelators, iron-depleted media should be used.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the target microorganism in the same broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control (no antimicrobial agent) and a negative control (no inoculum).
-
Incubate the plate at the optimal temperature for the target microorganism for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
Visualizing Pathways and Mechanisms
Biosynthesis of this compound
The biosynthesis of this compound from L-leucine involves a two-step enzymatic process in Bacillus species.
Caption: Biosynthesis and secretion of this compound in Bacillus.
Mechanism of Antimicrobial Action
The antimicrobial action of this compound is an indirect mechanism based on iron deprivation.
Caption: Iron deprivation mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Metschnikowia pulcherrima - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Enzymatic profiles and antimicrobial activity of the yeast metschnikowia pulcherrima | ACTA INNOVATIONS [actainnovations.com]
- 8. In Vitro Activity of Cefiderocol on Multiresistant Bacterial Strains and Genomic Analysis of Two Cefiderocol Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seq.es [seq.es]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
Comparative Guide to the Cross-Species Activity of Pulcherriminic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species antimicrobial activity of pulcherriminic acid, a natural iron-chelating compound. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into its potential as a novel antimicrobial agent.
Mechanism of Action: Iron Sequestration
This compound exerts its antimicrobial effect through a primary mechanism of iron chelation.[1][2][3][4][5][6][7] It is a cyclic dipeptide that, when secreted by producing microorganisms such as the yeast Metschnikowia pulcherrima and the bacterium Bacillus subtilis, binds with ferric iron (Fe³⁺) in the surrounding environment. This binding forms a stable, insoluble red pigment called pulcherrimin.[4][6] The formation of this complex effectively depletes the local environment of free iron, a critical nutrient for the growth and proliferation of most microorganisms.[4][6] It is important to note that the pulcherrimin pigment itself does not possess antimicrobial properties; the activity is attributed to the iron-depriving action of its precursor, this compound.[4]
Comparative Antimicrobial Activity
Quantitative data on the direct antimicrobial activity of purified this compound is limited in publicly available literature. However, studies on this compound-producing microorganisms provide valuable insights into its spectrum of activity. The following tables summarize the observed inhibitory effects against various fungal and bacterial species. The data is primarily presented as zones of inhibition caused by the producing organism, which reflects the localized effect of secreted this compound.
| Fungal Species | Producing Organism | Inhibition Zone (mm) | Reference |
| Candida albicans | Metschnikowia pulcherrima | up to 2 | [8] |
| Candida parapsilosis | Metschnikowia pulcherrima | ~1-2 | [8] |
| Candida saitoana | Metschnikowia pulcherrima | ~1-2 | [8] |
| Candida palmioleophila | Metschnikowia pulcherrima | ~1 | [8] |
| Pichia manshurica | Metschnikowia pulcherrima | up to 2 | [8] |
| Botrytis caroliniana | Metschnikowia pulcherrima | Growth area reduction of 80-98% | [3] |
| Gibberella fujikuroi | Metschnikowia pulcherrima | Growth area reduction of 56-89% | [3] |
| Fusarium oxysporum | Metschnikowia pulcherrima | Growth area reduction of 45-81% | [3] |
Table 1: Antifungal Activity of this compound-Producing Yeast.
Note: The size of the inhibition zone can be influenced by the production level of this compound by the specific strain of Metschnikowia pulcherrima and the composition of the growth medium, particularly the iron concentration.
Information on the specific activity of this compound against bacteria is less documented in terms of quantitative inhibition zones from producing organisms. However, the iron-depletion mechanism suggests a broad potential spectrum.
Anti-Biofilm Activity
This compound has demonstrated the ability to interfere with biofilm formation, a critical virulence factor for many pathogenic microorganisms.
| Target Organism | Effect | Reference |
| Candida albicans | Mitigates biofilm formation and yeast-to-hyphae transition. | [9] |
| Bacillus subtilis | Controls biofilm expansion by inducing growth arrest. | [10] |
Table 2: Anti-Biofilm Activity of this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay
This method is suitable for assessing the antimicrobial activity of this compound against a range of microorganisms.
1. Preparation of Materials:
- Test microorganism grown overnight in appropriate liquid medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast).
- Muller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
- Sterile cork borer (6-8 mm diameter).
- Solution of purified this compound at various concentrations in a suitable solvent (e.g., a buffer with low iron content).
- Positive control (a known antibiotic) and negative control (solvent).
2. Inoculation of Agar Plates:
- Adjust the turbidity of the overnight culture to 0.5 McFarland standard.
- Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a lawn.
3. Well Creation and Sample Addition:
- Aseptically create wells in the agar plate using the sterile cork borer.
- Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
4. Incubation:
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria, 25-30°C for 48-72 hours for fungi).
5. Measurement and Interpretation:
- After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Biofilm Formation Assay: Crystal Violet Method
This protocol is used to quantify the effect of this compound on the biofilm-forming capacity of microorganisms like Candida albicans.
1. Preparation of Materials:
- 96-well flat-bottom microtiter plates.
- Overnight culture of the test microorganism in a suitable medium (e.g., Sabouraud Dextrose Broth supplemented with glucose for C. albicans).
- Fresh growth medium.
- This compound solution at various concentrations.
- Phosphate-buffered saline (PBS).
- 0.1% (w/v) crystal violet solution.
- 30% (v/v) acetic acid.
2. Biofilm Formation:
- Adjust the overnight culture to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.
- Add 100 µL of the cell suspension to each well of the microtiter plate.
- Add 100 µL of the this compound solution at different concentrations (and a no-drug control) to the respective wells.
- Incubate the plate at 37°C for 24-48 hours without shaking.
3. Staining and Quantification:
- Gently aspirate the medium and planktonic cells from each well.
- Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
- Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
- Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
- Measure the absorbance at 570 nm using a microplate reader. A lower absorbance in the presence of this compound indicates inhibition of biofilm formation.
Signaling Pathways and Biosynthesis
The biosynthesis of this compound has been elucidated in both yeast and bacteria, involving distinct but functionally analogous enzymatic steps.
This compound Biosynthesis in Yeast (Metschnikowia pulcherrima)
In yeasts like Metschnikowia pulcherrima and Kluyveromyces lactis, the biosynthesis is governed by a PUL gene cluster. The core pathway involves two enzymes, Pul1 and Pul2.
Caption: Biosynthesis of this compound in yeast.
This compound Biosynthesis in Bacteria (Bacillus subtilis)
In Bacillus subtilis, the biosynthesis is controlled by the yvmC-cypX operon. YvmC is a cyclodipeptide synthase, and CypX is a cytochrome P450 oxidase.
Caption: Biosynthesis and regulation of this compound in Bacillus subtilis.
Conclusion
This compound demonstrates significant antimicrobial and anti-biofilm potential across a range of fungal and bacterial species. Its mode of action, centered on iron sequestration, presents a compelling strategy for antimicrobial development, as it targets a fundamental microbial nutritional requirement. While quantitative data for the purified compound remains an area for further research, the existing evidence from producing organisms strongly supports its broad-spectrum activity. The well-characterized biosynthetic pathways in both yeast and bacteria offer opportunities for metabolic engineering to enhance production and for the development of novel antimicrobial therapies. Further investigation into the precise minimum inhibitory concentrations of purified this compound against a wider array of clinically relevant pathogens is warranted to fully assess its therapeutic potential.
References
- 1. The Metschnikowia pulcherrima Clade as a Model for Assessing Inhibition of Candida spp. and the Toxicity of Its Metabolite, Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism [mdpi.com]
- 7. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating Candida albicans virulence by targeted relay of this compound during antagonistic biofilm formation by Bacillussubtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulcherrimin formation controls growth arrest of the Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the PUL4 Regulator in Pulcherriminic Acid Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory mechanisms governing pulcherriminic acid synthesis in yeasts, with a focus on validating the role of the PUL4 regulator. We will objectively compare the function of PUL4 with an alternative regulator, Snf2, and provide supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways and workflows.
Introduction to this compound Synthesis and its Regulation
This compound is a secondary metabolite synthesized by various yeasts, notably from the genera Metschnikowia and Kluyveromyces. It acts as an iron chelator, forming a characteristic red pigment called pulcherrimin in the presence of ferric ions. This iron-chelating property underlies its significant antimicrobial activity, making it a compound of interest for biocontrol and potentially for therapeutic applications.
The biosynthesis of this compound is primarily governed by a conserved four-gene cluster, designated as the PUL gene cluster. This cluster typically comprises:
-
PUL1 and PUL2 : The core biosynthetic genes. PUL1 is predicted to encode a cyclodipeptide synthase, and PUL2 a cytochrome P450 oxidase.
-
PUL3 : Encodes a transporter protein responsible for the uptake of the iron-bound pulcherrimin.
-
PUL4 : A putative transcriptional regulator.
While the roles of PUL1, PUL2, and PUL3 are relatively well-established, the precise function and regulatory impact of PUL4 have been a subject of investigation. This guide delves into the experimental evidence validating its role and compares it with other known regulatory factors.
Comparative Analysis of Regulators
The regulation of this compound synthesis in yeast is complex and appears to involve at least two key proteins: the putative cluster-specific regulator, PUL4, and a more global transcriptional regulator, Snf2.
PUL4: A Putative Positive Regulator
PUL4 is consistently found within the PUL gene cluster, suggesting a dedicated role in regulating this compound synthesis. Experimental evidence from Kluyveromyces lactis has been pivotal in elucidating its function.
Key Experimental Evidence:
-
Gene Deletion Studies: In a foundational study by Krause et al. (2018), individual deletions of each of the four PUL genes were performed in K. lactis. The deletion of PUL4 resulted in a complete loss of pulcherrimin production, a phenotype identical to that observed for the deletion of the biosynthetic genes PUL1 and PUL2[1][2]. This strongly indicates that PUL4 is essential for the biosynthesis of this compound.
-
Functional Annotation: Based on these genetic data, PUL4 is characterized as a transcription factor that is likely involved in regulating the expression of both the biosynthetic genes (PUL1 and PUL2) and the transporter gene (PUL3)[2].
Snf2: A Global Regulator with a Profound Impact
In contrast to the specific role of PUL4, the SWI/SNF chromatin remodeling complex component, Snf2, has been identified as a crucial, albeit more global, regulator of this compound synthesis in Metschnikowia pulcherrima.
Key Experimental Evidence:
-
Mutant Phenotype: A spontaneously occurring pigmentless and weakly antagonistic mutant of M. pulcherrima was found to have a premature stop codon in the SNF2 gene.
-
Transcriptional Analysis: Quantitative analysis of gene expression in the snf2 mutant revealed a dramatic downregulation of the PUL genes. The transcript levels of PUL1, PUL2, and PUL3 were reduced by over 100-fold, with PUL2 expression being reduced by as much as 2000-fold. Interestingly, the expression of PUL4 was less affected, suggesting that Snf2 acts as a higher-level regulator of the PUL cluster.
-
Complementation: Reintroduction of the wild-type SNF2 gene into the mutant strain restored both pigmentation (pulcherrimin production) and antifungal activity.
Data Presentation
Table 1: Effect of Regulator Gene Deletion/Mutation on this compound Production
| Regulator | Organism | Genotype | This compound Production Phenotype | Reference |
| PUL4 | Kluyveromyces lactis | pul4Δ | Abolished | [1][2] |
| Snf2 | Metschnikowia pulcherrima | snf2 (premature stop codon) | Undetectable |
Table 2: Quantitative Gene Expression Analysis in Regulator Mutants
| Regulator Mutant | Organism | Target Gene | Fold Change in Expression (Mutant vs. Wild-Type) | Reference |
| snf2 | Metschnikowia pulcherrima | PUL1 | >100-fold decrease | |
| PUL2 | ~2000-fold decrease | |||
| PUL3 | >100-fold decrease | |||
| PUL4 | Less affected |
Experimental Protocols
Gene Deletion in Kluyveromyces lactis (Krause et al., 2018)
This protocol describes the targeted gene replacement of PUL genes with an antibiotic-resistance cassette.
Methodology:
-
Construct Generation: A deletion cassette is constructed using PCR. This cassette contains an antibiotic resistance gene (e.g., nourseothricin acetyltransferase, NAT) flanked by 500-bp sequences homologous to the regions immediately upstream and downstream of the target PUL gene.
-
Yeast Transformation: The deletion cassette is transformed into wild-type K. lactis using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection of Transformants: Transformed cells are plated on selective media containing the appropriate antibiotic (e.g., nourseothricin).
-
Verification: Correct integration of the deletion cassette and deletion of the target gene are verified by PCR using primers flanking the target locus and internal to the resistance cassette.
-
Phenotypic Analysis: The resulting mutant strains are then assayed for pulcherrimin production.
Quantification of this compound and Related Metabolites by UPLC-HR-HESI-MS
This protocol is adapted from the methodology used to analyze metabolites in M. pulcherrima.
Methodology:
-
Sample Preparation:
-
Yeast cultures are grown in a suitable medium (e.g., PDB - Potato Dextrose Broth).
-
The culture supernatant is harvested by centrifugation.
-
Metabolites from the supernatant are absorbed using an Amberlite® XAD16 resin.
-
The resin is washed, and the metabolites are eluted with methanol.
-
The eluate is dried and resuspended in a suitable solvent for analysis.
-
-
UPLC-MS Analysis:
-
Chromatography: Separation is performed on a UPLC system equipped with a C18 column. A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is typically used.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.
-
Quantification: The abundance of this compound and its precursors (e.g., cyclo(Leu-Leu)) is determined by integrating the peak areas of their corresponding extracted ion chromatograms.
-
Gene Expression Analysis by RT-qPCR in Metschnikowia pulcherrima
This protocol outlines the steps for quantifying the transcript levels of the PUL genes.
Methodology:
-
RNA Extraction:
-
Yeast cells are harvested from culture by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions, often with an additional bead-beating step for efficient cell lysis.
-
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
qPCR is performed using a SYBR Green-based master mix.
-
Primers specific to the target PUL genes and a reference gene (e.g., actin) are designed.
-
The reaction is run on a real-time PCR cycler.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.
Mandatory Visualizations
Caption: Regulatory network of this compound synthesis.
Caption: Workflow for targeted gene deletion in yeast.
References
comparing the efficacy of different pulcherriminic acid extraction methods
For researchers in mycology, microbiology, and drug development, the isolation of pulcherriminic acid, a potent iron-chelating secondary metabolite, is a critical first step for further investigation. Produced by various yeasts, primarily of the Metschnikowia genus, and some bacteria, this molecule and its iron-bound form, pulcherrimin, are of increasing interest for their antimicrobial and photoprotective properties.[1][2] The efficacy of downstream applications hinges on the efficiency and purity of the initial extraction.
This guide provides a comparative analysis of common and potential methods for the extraction of this compound from yeast cultures. While a single, standardized protocol is widely cited, this document explores this primary method alongside plausible alternatives, offering detailed experimental protocols and a qualitative comparison of their respective advantages and disadvantages.
Biosynthesis of this compound in Yeast
This compound synthesis in yeasts like Metschnikowia pulcherrima originates from the amino acid L-leucine. The biosynthesis is governed by a dedicated gene cluster, often referred to as the PUL cluster. Two key enzymes encoded by this cluster, Pul1 and Pul2, are necessary and sufficient for its production.[3] The pathway begins with the cyclization of two L-leucine molecules to form the intermediate cyclo(L-Leu-L-Leu). This reaction is catalyzed by the cyclodipeptide synthase, Pul1. Subsequently, the cytochrome P450 oxidase, Pul2, catalyzes the oxidation of cyclo(L-Leu-L-Leu) to form this compound.[4] In the presence of ferric ions (Fe³⁺) in the extracellular environment, this compound spontaneously chelates the iron to form the characteristic water-insoluble, reddish-maroon pigment known as pulcherrimin.[4][5]
Comparison of Extraction Methods
The primary challenge in isolating pure this compound lies in its nature as a precursor to the highly insoluble pulcherrimin pigment, which is complexed with yeast cells. Most protocols, therefore, focus on the extraction and subsequent purification of this pigment complex. Below, we compare the standard, widely-used methanol-based chemical lysis method with two potential alternatives: an ethyl acetate solvent extraction and an ultrasound-assisted extraction (UAE).
| Parameter | Method 1: Methanol & pH Shift | Method 2: Ethyl Acetate Extraction | Method 3: Ultrasound-Assisted Extraction (Methanol) |
| Principle | Chemical lysis of cells with methanol, followed by solubilization of pulcherrimin in a high pH solution and subsequent precipitation in a low pH environment.[2] | Direct solvent extraction targeting compounds of intermediate polarity. Ethyl acetate is less polar than methanol and may offer different selectivity.[6] | Physical disruption of yeast cell walls via acoustic cavitation, enhancing solvent penetration and mass transfer of the target compound into the solvent (methanol).[7] |
| Typical Yield | High; considered the standard for achieving good yields (up to 240 mg/L of pulcherrimin has been reported from cultures, though this reflects production, not extraction efficiency).[8] | Potentially lower for pulcherrimin itself due to its insolubility, but may be effective for this compound and its precursors from the supernatant. | Potentially the highest, as sonication can lead to more complete extraction in a shorter time compared to passive solvent soaking.[7] |
| Purity | Good; the repeated dissolution and precipitation steps effectively purify the pulcherrimin complex from many cellular components.[1] | Variable; may co-extract other lipids and medium-polarity compounds, potentially requiring further chromatographic purification. | Good; the efficiency of extraction may reduce the need for harsh chemical treatments, potentially preserving the integrity of the molecule. |
| Speed | Slow; requires an overnight incubation step with methanol and multiple, time-consuming centrifugation and washing steps.[2] | Moderate to Slow; depends on the duration of solvent contact (e.g., maceration or Soxhlet). | Fast; extraction times can be significantly reduced, often from hours to minutes.[9] |
| Complexity | Moderate; involves handling strong acids and bases and requires multiple procedural steps. | Simple to Moderate; ranges from simple maceration to more complex Soxhlet apparatus setups. | Simple; requires specialized sonication equipment but the procedure itself is straightforward. |
| Advantages | - Well-established and widely documented.- Effective for purifying the insoluble pulcherrimin pigment. | - Less harsh than strong pH shifts.- Can be selective for less polar compounds.[10] | - Significantly reduced extraction time.- High efficiency and potentially higher yields.[7]- Can be performed at lower temperatures, reducing thermal degradation. |
| Disadvantages | - Time-consuming.- Use of hazardous reagents (strong NaOH and HCl).- Potential for degradation of this compound at high pH.[11] | - Lower efficiency for extracting the highly insoluble cell-bound pulcherrimin.- Ethyl acetate is a volatile and flammable organic solvent.[12] | - Requires specific and potentially costly equipment.- Process requires optimization (amplitude, time, temperature) to avoid degradation of the target compound.[13] |
Experimental Protocols
Method 1: Standard Methanol Extraction with pH Shift
This protocol is adapted from methodologies frequently cited for the extraction of pulcherrimin from Metschnikowia yeast cultures.[1][2][8]
Workflow Diagram
Protocol:
-
Harvest Cells: Centrifuge a 50 mL sample of the yeast culture at 5000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Methanol Treatment: Treat the pellet containing yeast cells and pigment with 99.8% methanol (e.g., 50 mL methanol per 10 g of wet biomass) at 4°C. Allow this to incubate overnight. This step helps to lyse the cells.
-
Wash: Following the overnight treatment, centrifuge the suspension (5000 x g, 10 min, 4°C) to collect the cell debris and pigment. Discard the methanol supernatant and wash the pellet twice with distilled water.
-
Alkaline Solubilization: Re-suspend the washed biomass in 2M NaOH and centrifuge again (5000 x g, 10 min, 4°C). The pulcherrimin will dissolve in the alkaline solution. Carefully collect the supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 1.0 using 4M HCl. This will cause the pulcherrimin to precipitate out of the solution. To facilitate this, the mixture is typically incubated at 100°C for 30 minutes.
-
Collect Pigment: Collect the pigment precipitate by centrifugation at a higher speed (e.g., 8000 x g for 20 minutes).
-
Purification: To obtain pure pulcherrimin, repeat the steps of dissolution in 2M NaOH and precipitation with 4M HCl at least two more times.
-
Final Processing: After the final precipitation and centrifugation, wash the pellet three times with distilled water. The final pigment can then be dried (e.g., at 60°C for 18 hours) for quantification and storage.
Method 2: Ethyl Acetate Solvent Extraction (Hypothetical Protocol)
This protocol is a hypothetical adaptation for this compound based on general principles of secondary metabolite extraction using ethyl acetate. This method would be best applied to the culture supernatant to capture secreted this compound before it complexes with iron, or as a comparative method on the cell pellet.
Protocol:
-
Harvest Cells: Centrifuge 50 mL of yeast culture at 5000 x g for 10 minutes. Separate the supernatant and the cell pellet to be processed individually.
-
Liquid-Liquid Extraction (Supernatant):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.
-
Pool the ethyl acetate fractions.
-
-
Solid-Liquid Extraction (Cell Pellet):
-
Submerge the cell pellet in a known volume of ethyl acetate (e.g., 50 mL per 10 g wet biomass).
-
Agitate using a shaker at room temperature for 24 hours.
-
Centrifuge to remove cell debris and collect the ethyl acetate supernatant.
-
-
Drying and Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Method 3: Ultrasound-Assisted Extraction (UAE) with Methanol
This protocol integrates sonication into the standard methanol extraction to enhance efficiency, based on principles of UAE for bioactive compounds from microbial sources.[7][13]
Protocol:
-
Harvest Cells: Centrifuge a 50 mL sample of the yeast culture at 5000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Sonication:
-
Resuspend the cell pellet in a suitable volume of 99.8% methanol (e.g., 50 mL per 10 g wet biomass) in a beaker.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate for a predetermined time (e.g., 30 minutes), controlling the temperature with a cooling jacket or ice bath to prevent thermal degradation. Optimal parameters (time, amplitude) would need to be determined empirically.
-
-
Collect Extract: After sonication, centrifuge the mixture (5000 x g, 10 min) to pellet the cell debris. Collect the methanol supernatant containing the extracted compounds.
-
Purification: The collected methanol extract can be concentrated, or if targeting the pulcherrimin pigment, the remaining cell pellet can proceed to the alkaline solubilization and acid precipitation steps as described in Method 1. The initial UAE step would replace the overnight methanol incubation.
Conclusion
The standard methanol extraction followed by pH shifts remains the most documented and reliable method for obtaining purified pulcherrimin from yeast biomass.[1][8] Its primary drawback is the lengthy procedure and use of harsh chemicals. For researchers seeking to rapidly screen strains or optimize production, the integration of Ultrasound-Assisted Extraction offers a compelling alternative, promising significantly reduced processing times and potentially higher yields. While direct solvent extraction with a less polar solvent like ethyl acetate is less likely to be effective for the insoluble pulcherrimin complex, it may hold value for isolating the this compound precursor and other related metabolites from the culture medium. The optimal choice of method will ultimately depend on the specific research goals, available equipment, and the desired scale of extraction. Further studies directly comparing these methods on the same yeast culture are needed to provide quantitative data on their relative efficacy.
References
- 1. Photoprotective Effects of Yeast Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hielscher.com [hielscher.com]
- 8. A New Approach to Producing High Yields of Pulcherrimin from Metschnikowia Yeasts [mdpi.com]
- 9. Ultrasound-Assisted Extraction of Polysaccharides from Mulberry Leaves Using Response Surface Methodology: Purification and Component Identification of Extract [mdpi.com]
- 10. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. hielscher.com [hielscher.com]
A Comparative Guide to In Vitro and In Situ Studies of Pulcherriminic Acid Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in situ methodologies used to study the function of pulcherriminic acid, a fungal and bacterial metabolite with significant iron-chelating and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the strengths and limitations of each approach in elucidating the biological roles of this promising natural product.
Core Function of this compound: Iron Sequestration
This compound's primary function is the chelation of ferric iron (Fe³⁺) from the environment. This process forms a reddish, insoluble pigment known as pulcherrimin.[1] This iron sequestration has profound biological consequences, including antimicrobial activity and the regulation of biofilm development.
Biosynthesis of this compound
The biosynthesis of this compound from L-leucine is a key process in various microorganisms, including Bacillus subtilis and the yeast Metschnikowia pulcherrima. The pathway involves the cyclization of two L-leucine molecules to form cyclo-L-leucyl-L-leucyl, which is then oxidized to this compound.[2]
Caption: Biosynthesis of this compound and formation of pulcherrimin.
In Vitro vs. In Situ Study Comparison
The choice between in vitro and in situ studies depends on the specific research question. In vitro studies offer a controlled environment to investigate specific molecular interactions, while in situ studies provide a more biologically relevant context by examining phenomena within a complex microbial community.
| Feature | In Vitro Studies | In Situ Studies |
| Environment | Controlled, artificial (e.g., liquid cultures, agar plates) | Complex, naturalistic (e.g., biofilms, host tissues) |
| Primary Focus | Mechanism of action, specific molecular interactions, antimicrobial susceptibility testing | Ecological role, spatial organization, community interactions |
| Key Questions | What is the minimum inhibitory concentration (MIC)? What is the binding affinity for iron? | How does this compound affect biofilm structure? How does it influence interspecies competition? |
| Advantages | High reproducibility, ease of manipulation, isolation of variables | High biological relevance, preservation of spatial context |
| Limitations | May not reflect the complexity of natural environments | Difficult to control all variables, complex data analysis |
Quantitative Data Comparison
The following tables summarize quantitative data from both in vitro and in situ studies, highlighting the impact of this compound on microbial growth and iron availability.
Table 1: In Vitro Antimicrobial Activity of this compound Producers
| Producing Organism | Target Organism | Inhibition Zone (mm) | Reference |
| Metschnikowia pulcherrima CBS 610NT | Candida spp. | Not specified, but noted as "most sensitive" | [3] |
| Metschnikowia pulcherrima CBS 610NT | Pichia manshurica | Not specified, but noted as "most sensitive" | [3] |
| Metschnikowia sp. LOCK1144 | Dekkera bruxellensis | Significant inhibition observed | [4] |
| Metschnikowia sp. LOCK1144 | Wickerhamomyces anomalus | Significant inhibition observed | [4] |
Table 2: In Situ Iron Depletion by this compound in Bacillus subtilis Biofilms
| Condition | Time (hours) | Available Iron (µM) in Agar | Reference |
| Wild-type B. subtilis (Initial [FeCl₃] = 500 µM) | 48 | ~120 | [5] |
| Wild-type B. subtilis (Initial [FeCl₃] = 500 µM) | 72 | Below detection limit | [5] |
| yvmC deletion mutant (Initial [FeCl₃] = 500 µM) | 72 | ~300-350 | [5] |
| cypX deletion mutant (Initial [FeCl₃] = 500 µM) | 72 | ~300-350 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols used in the study of this compound.
In Vitro Antimicrobial Activity Assay
This protocol is adapted from studies on the antimicrobial effects of pulcherrimin-producing yeasts.[3]
-
Culture Preparation: Grow the target yeast or fungal strains in a suitable liquid medium (e.g., MEA or CASO broth) to a desired cell density.
-
Plate Inoculation: Spread the target microbial suspension evenly onto the surface of an appropriate agar medium (e.g., MEA or CASO agar).
-
Application of Producer Strain: Spot a culture of the this compound-producing organism (e.g., Metschnikowia pulcherrima) onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C for fungi, 37°C for bacteria) for a period sufficient for growth and the formation of an inhibition zone (typically 48 hours to 7 days).
-
Measurement: Measure the diameter of the clear zone of growth inhibition around the producer strain's colony.
In Situ Iron Quantification using Ferrozine Assay
This protocol is based on methods used to measure iron depletion in the agar beneath bacterial biofilms.[5][6]
-
Sample Collection: Carefully remove the biofilm from the agar surface. Excise a piece of the underlying agar for analysis.
-
Iron Extraction: Place the agar sample in a microcentrifuge tube and add a suitable extraction buffer (e.g., 0.1 M HCl). Vortex and incubate to allow the iron to diffuse into the buffer.
-
Reduction of Fe³⁺ to Fe²⁺: Add a reducing agent, such as ascorbic acid, to the extract to convert all ferric iron to ferrous iron.
-
Colorimetric Reaction: Add a ferrozine solution to the sample. Ferrozine forms a stable magenta-colored complex with ferrous iron.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of an iron standard.
In Situ Biofilm Imaging with Confocal Laser Scanning Microscopy (CLSM)
This protocol is a generalized procedure for visualizing the structure of Bacillus subtilis biofilms.[7]
-
Biofilm Growth: Grow the biofilm on a suitable surface for microscopy, such as a glass coverslip or in a microtiter plate. Use a strain expressing a fluorescent protein (e.g., GFP) for visualization.
-
Staining (Optional): If the strain is not fluorescently labeled, stain the biofilm with a fluorescent dye such as acridine orange.
-
Microscopy: Mount the sample on the stage of a confocal laser scanning microscope.
-
Image Acquisition: Acquire a series of optical sections (a z-stack) through the thickness of the biofilm.
-
Image Reconstruction: Use imaging software (e.g., IMARIS) to reconstruct a three-dimensional image of the biofilm from the z-stack. This allows for the visualization of the biofilm's architecture and the calculation of biovolumes.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their comprehension.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound is the depletion of environmental iron, which is essential for the growth of most microorganisms.
Caption: Iron depletion as the antimicrobial mechanism of this compound.
Experimental Workflow for In Situ Biofilm Analysis
This workflow outlines the key steps in analyzing the impact of this compound on biofilm formation and the surrounding environment.
Caption: Experimental workflow for analyzing biofilms and their environment.
Conclusion
Both in vitro and in situ studies are indispensable for a comprehensive understanding of this compound's function. In vitro assays provide precise, mechanistic insights into its iron-chelating and antimicrobial properties. In contrast, in situ investigations within biofilms reveal the broader ecological consequences of this activity, such as the modulation of community structure and spatial organization. The integration of data from both approaches is crucial for advancing the development of this compound and its derivatives as potential therapeutic or biocontrol agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Spatial Architecture of Bacillus subtilis Biofilms Deciphered Using a Surface-Associated Model and In Situ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclodipeptide Synthases in Pulcherriminic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclodipeptide synthases (CDPSs) involved in the biosynthesis of pulcherriminic acid, a natural iron-chelating agent with significant antimicrobial properties. This document outlines the phylogenetic relationships of these enzymes, compares their performance based on available data, details relevant experimental protocols, and provides visualizations of the key biological pathways and experimental workflows.
Introduction to this compound Biosynthesis
This compound is a cyclic dipeptide derived from two molecules of L-leucine. Its biosynthesis is a two-step enzymatic process initiated by a cyclodipeptide synthase (CDPS). This enzyme catalyzes the formation of the precursor molecule, cyclo(L-Leu-L-Leu) (cLL). Subsequently, a cytochrome P450 monooxygenase oxidizes cLL to this compound. In the presence of ferric ions (Fe³⁺), this compound forms a characteristic reddish-brown pigment called pulcherrimin.
The key enzymes involved in this pathway differ between bacteria and yeast, representing a case of convergent evolution where unrelated enzymes catalyze analogous reactions. In bacteria, such as Bacillus subtilis and Bacillus licheniformis, the CDPS is known as YvmC (or PchC), and the cytochrome P450 is CypX. In yeasts, particularly from the genera Metschnikowia and Kluyveromyces, the corresponding enzymes are encoded by the PUL gene cluster, with PUL1 encoding the putative CDPS and PUL2 encoding the cytochrome P450 oxidase.[1][2]
Phylogenetic Analysis of this compound-Related CDPSs
Cyclodipeptide synthases are broadly classified into two main subfamilies: NYH and XYP. This classification is based on conserved sequence motifs within their active sites. The YvmC enzymes found in Bacillus species belong to the NYH subfamily. While the biosynthetic genes for this compound in bacteria and yeast are not related at the sequence level, phylogenetic analysis of CDPSs from various microorganisms can reveal evolutionary relationships and aid in the discovery of novel enzymes with potentially enhanced properties.[1]
A phylogenetic tree can be constructed to visualize the evolutionary relationships between different CDPSs. The following diagram illustrates a hypothetical phylogenetic relationship between known and putative CDPSs involved in this compound synthesis.
References
A Comparative Analysis of Pulcherriminic Acid Production: Wild-Type vs. Engineered Strains
For Researchers, Scientists, and Drug Development Professionals
Pulcherriminic acid, a cyclic dipeptide with potent iron-chelating and antimicrobial properties, is a molecule of significant interest for applications in medicine, agriculture, and food science.[1][2] Its production is native to a variety of microorganisms, including yeasts and bacteria.[3][4] However, the low yields from wild-type strains have historically hindered its widespread application.[5] This guide provides a comparative analysis of this compound production in wild-type versus metabolically engineered strains, offering insights into the advancements and methodologies that are paving the way for industrial-scale production.
Quantitative Production Data: A Side-by-Side Comparison
Metabolic engineering has demonstrated a remarkable capacity to enhance the production of this compound far beyond the yields achievable with wild-type strains. The following table summarizes production data from notable studies, highlighting the significant improvements realized through genetic modification.
| Strain Type | Organism | Strain Designation | Production Titer (mg/L) | Key Characteristics | Reference |
| Engineered | Bacillus licheniformis | W4/pHY-yvmA | 556.1 | Multistep metabolic engineering including precursor supply enhancement, overexpression of biosynthetic genes, and improved transport. | [6][7] |
| Engineered | Bacillus licheniformis | DWc9n* (Initial Engineered Strain) | 127.0 (approx.) | Starting point for further engineering. | [6] |
| Wild-Type | Metschnikowia sp. | NCYC 2321 / LOCK D10 | up to 240 | Optimized culture medium with Tween-80. | [3][8] |
| Wild-Type | Metschnikowia sp. | NCYC 747 / LOCK D9 | 192–198 | Production in minimal medium. | [3] |
Enhanced Production Through Metabolic Engineering: A Closer Look
The significant increase in this compound production in engineered strains is the result of a systematic and multi-faceted approach to metabolic pathway optimization. A prime example is the work done on Bacillus licheniformis.
Key Metabolic Engineering Strategies in B. licheniformis:
-
Increasing Precursor Supply: The biosynthesis of this compound begins with L-leucine.[4][9] To increase the intracellular pool of this precursor, the ilvBHC-leuABCD operon and the ilvD gene, both involved in leucine biosynthesis, were overexpressed.[5][6]
-
Blocking Competing Pathways: To channel more carbon flux towards leucine, the bkdAB gene, which encodes a dehydrogenase for a competing pathway, was deleted.[5][6]
-
Enhancing tRNA Synthesis: The enzyme YvmC utilizes leucyl-tRNA as a substrate.[6] Overexpression of the leucyl-tRNA synthase gene, leuS, was shown to boost this compound production.[5][6]
-
Overexpressing Biosynthetic Genes: The core of this compound synthesis is governed by the yvmC-cypX gene cluster.[2] Replacing the native promoter with a stronger promoter, PbacA, led to a significant increase in yield.[6][7]
-
Improving Secretion: To facilitate the export of the final product from the cell, the transporter gene yvmA was overexpressed, preventing potential feedback inhibition and accumulation toxicity.[5][6]
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies for both the cultivation of microorganisms and the quantification of this compound.
Culture Conditions for Metschnikowia Yeasts (Wild-Type)
-
Media: A minimal medium was used, with glucose as the carbon source. For enhanced production, the medium was supplemented with 0.05% FeCl₃ and 0.1% (v/v) Tween-80.[3][8]
-
Cultivation: Specific temperature and incubation times were optimized for each strain, with fermentation typically carried out for 72 hours at 25°C.[10]
Genetic Engineering and Fermentation of Bacillus licheniformis
-
Bacterial Strains and Plasmids: Escherichia coli was used for plasmid construction and propagation. Bacillus licheniformis DW2 was the parent strain for all genetic modifications.[6]
-
Gene Overexpression and Deletion: Overexpression of target genes was achieved by cloning them into suitable expression vectors under the control of strong promoters. Gene deletions were performed using homologous recombination techniques.[6]
-
Fermentation: The engineered strains were cultured in a fermentation medium with optimized carbon and nitrogen sources. Shake flask cultivations were typically carried out at 37°C for 48 hours.[11]
Quantification of this compound
-
Sample Preparation: Culture broth was centrifuged to separate the cells. The supernatant was used for quantification.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[12] A colorimetric assay based on the formation of the red pulcherrimin pigment in the presence of iron can also be used for qualitative and semi-quantitative analysis.[12]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and the workflow of the metabolic engineering strategy applied to Bacillus licheniformis.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Multistep Metabolic Engineering of Bacillus licheniformis To Improve this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Pulcherriminic Acid in a Laboratory Setting
It is imperative that all waste disposal activities are conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Understanding Pulcherriminic Acid
This compound is a cyclic dipeptide that acts as an antimicrobial agent by chelating iron. It is known to be soluble in water and can also be dissolved in alkaline solutions such as sodium hydroxide (NaOH) or alkaline methanol. In the presence of ferric ions (Fe³⁺), it forms pulcherrimin, a reddish-brown, insoluble pigment. This property is crucial when considering its disposal.
Core Principles for Disposal
Given the absence of specific regulatory disposal codes for this compound, a conservative approach is recommended. The primary goal is to manage the waste in a manner that minimizes environmental impact and ensures the safety of all personnel.
Step-by-Step Disposal Procedure
-
Initial Assessment:
-
Characterize the Waste: Determine if the this compound waste is in a solid (powder) or liquid (solution) form. Identify any solvents or other chemicals present in the waste stream.
-
Consult Institutional Guidelines: Before proceeding, review your organization's chemical hygiene plan and waste disposal protocols. Contact your EHS department to inquire about any specific procedures for handling non-regulated chemical waste.
-
-
Waste Segregation:
-
Dedicated Waste Container: Designate a clearly labeled, sealed container for this compound waste. The label should include "this compound Waste," the date, and the primary hazard (if known or conservatively assumed).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Treatment of Aqueous Solutions (if permissible by local regulations):
-
Precipitation with Iron: For aqueous solutions of this compound, the addition of a ferric chloride (FeCl₃) solution can be used to precipitate the insoluble pulcherrimin. This can aid in separating the compound from the aqueous phase.
-
Procedure:
-
In a designated and well-ventilated area (preferably a fume hood), slowly add a solution of FeCl₃ to the this compound solution while stirring.
-
Continue adding the iron solution until the reddish-brown precipitate (pulcherrimin) is no longer formed.
-
Allow the precipitate to settle.
-
Separate the solid pulcherrimin from the liquid supernatant via filtration or decantation.
-
The solid pulcherrimin should be collected as chemical waste.
-
The remaining liquid should be tested for any residual hazards and disposed of according to your institution's aqueous waste procedures. Do not dispose of down the drain unless explicitly approved by your EHS department.
-
-
-
Disposal of Solid Waste:
-
Containment: Solid this compound powder and the precipitated pulcherrimin should be collected in a sealed, properly labeled waste container.
-
Professional Disposal: This solid waste should be disposed of through your institution's hazardous waste management program.
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, quantitative data regarding disposal limits (e.g., permissible concentrations for drain disposal) are not available. The following table summarizes key properties relevant to handling and potential treatment prior to disposal.
| Property | Value | Source |
| Solubility | Soluble in water, alkaline methanol, and NaOH solution. | [1] |
| Reactivity | Forms an insoluble reddish-brown pigment (pulcherrimin) with Fe³⁺. | [1] |
| Recommended Storage | Store as a powder in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
Experimental Protocol: Precipitation of Pulcherrimin for Waste Treatment
This protocol outlines a method for converting soluble this compound in aqueous waste into an insoluble form for easier management. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety policies.
Materials:
-
Aqueous waste containing this compound
-
Ferric chloride (FeCl₃) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Methodology:
-
Place the beaker containing the this compound waste on a stir plate within a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the FeCl₃ solution dropwise to the waste.
-
Observe the formation of the reddish-brown pulcherrimin precipitate.
-
Continue adding the FeCl₃ solution until no further precipitation is observed.
-
Allow the mixture to stir for an additional 10-15 minutes to ensure complete reaction.
-
Turn off the stir plate and allow the precipitate to settle.
-
Separate the solid pulcherrimin from the liquid.
-
Filtration: Set up the filtration apparatus and pour the mixture through the filter paper to collect the solid.
-
Centrifugation: Alternatively, centrifuge the mixture and carefully decant the supernatant liquid.
-
-
Collect the solid pulcherrimin into a designated hazardous waste container.
-
Manage the remaining liquid as aqueous chemical waste, following your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Handling Protocols for Pulcherriminic Acid
Date of Issue: November 21, 2025
This document provides crucial safety and logistical guidance for the handling and disposal of Pulcherriminic acid in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Hazard Identification and Risk Assessment
While detailed toxicological data for this compound is limited, its acidic nature necessitates caution. Potential hazards are inferred from the general properties of acidic compounds.
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Ingestion: May cause irritation to the gastrointestinal tract.
A comprehensive risk assessment should be performed for each specific experimental protocol involving this compound.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (ensure compatibility with any solvents used). | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and aerosols. |
| Body Protection | A lab coat that is fully buttoned. For larger quantities, a chemically resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If aerosolization is likely, a respirator may be necessary based on the risk assessment. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and decontaminated.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the compound.
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust. Close the primary container immediately after use.
3.2. Solubilization and Use:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use appropriate mixing techniques (e.g., vortexing, stirring) to ensure complete dissolution. Keep the container capped or covered to the extent possible during this process.
-
Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid compound.
Spill Management and Disposal Plan
4.1. Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of acidic solutions.
-
Neutralize (if applicable): For acidic solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate. Follow your institution's specific spill response procedures.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and then with soap and water.
4.2. Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent materials) must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Follow all local and institutional regulations for chemical waste disposal. Do not pour down the drain.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
